molecular formula C22H29FN3O9P B1142256 Sofosbuvir impurity G

Sofosbuvir impurity G

Numéro de catalogue: B1142256
Poids moléculaire: 529.5 g/mol
Clé InChI: IBMLPFZASPUMOW-IAAJYNJHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sofosbuvir 5'-Desphosphate 3'-O-[(S)-Phosphate] is an impurity of PSI-7977, a prodrug that is metabolized to the active antiviral agent 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-monophosphate and is currently being investigated in phase 3 clinical trials for the treatment of hepatitis C. Studies have profiled PSI-7977 as a nucleotide inhibitor of hepatitis C virus, exerting selective inhibitory effects towards HCV NS5B polymerase.>

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-yl]oxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)32-19(29)14(3)25-36(31,34-15-8-6-5-7-9-15)35-18-16(12-27)33-20(22(18,4)23)26-11-10-17(28)24-21(26)30/h5-11,13-14,16,18,20,27H,12H2,1-4H3,(H,25,31)(H,24,28,30)/t14-,16+,18+,20+,22+,36?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMLPFZASPUMOW-IAAJYNJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OC1C(OC(C1(C)F)N2C=CC(=O)NC2=O)CO)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)NP(=O)(O[C@@H]1[C@H](O[C@H]([C@]1(C)F)N2C=CC(=O)NC2=O)CO)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of Sofosbuvir Impurity G: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Sofosbuvir impurity G, a known diastereoisomer of the active pharmaceutical ingredient Sofosbuvir. Due to the proprietary nature of specific impurity synthesis and characterization data within the pharmaceutical industry, this document outlines a plausible synthetic approach and a general characterization workflow based on established principles of organic chemistry and analytical science. The methodologies and data presented herein are intended to serve as a representative guide for researchers and professionals in the field of drug development and quality control. This compound, identified by the CAS number 1337482-15-1, represents a critical substance for analytical method development, validation, and routine quality control of Sofosbuvir.[1][2][3][4][5]

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic hepatitis C virus (HCV) infection.[6][7] As a phosphoramidate (B1195095) prodrug, its stereochemistry, particularly at the phosphorus center, is crucial for its therapeutic efficacy. The synthesis of Sofosbuvir can lead to the formation of diastereoisomers, one of which is designated as this compound.[1][2] The presence and quantity of such impurities must be carefully controlled to ensure the safety and efficacy of the final drug product. This guide details a representative synthesis pathway and a multi-faceted analytical approach for the characterization of this compound.

Synthesis of this compound

The synthesis of this compound is intrinsically linked to the synthesis of Sofosbuvir itself, as they are diastereomers that can be formed in the same reaction step if stereocontrol is not absolute. The key synthetic challenge lies in the formation of the phosphoramidate linkage with the desired stereochemistry. Below is a plausible, generalized synthetic pathway that can lead to a mixture of Sofosbuvir and its diastereomer, impurity G.

Representative Synthetic Pathway

The synthesis involves the coupling of a protected nucleoside with a phosphoramidate side chain precursor. The stereochemistry at the phosphorus center is determined during this coupling step.

Synthesis_Pathway cluster_0 Key Intermediates cluster_1 Coupling Reaction cluster_2 Diastereomeric Mixture cluster_3 Purification cluster_4 Isolated Products Protected_Nucleoside Protected Uridine (B1682114) Analog Coupling Coupling Reaction (e.g., Grignard reagent, coupling agent) Protected_Nucleoside->Coupling Phosphoramidate_Precursor Chiral Phosphoramidate Precursor Phosphoramidate_Precursor->Coupling Diastereomeric_Mixture Mixture of Diastereomers (Sofosbuvir and Impurity G) Coupling->Diastereomeric_Mixture Purification Chromatographic Separation (e.g., Chiral HPLC, SFC) Diastereomeric_Mixture->Purification Sofosbuvir Sofosbuvir (Desired Diastereomer) Purification->Sofosbuvir Impurity_G This compound Purification->Impurity_G

Plausible synthesis pathway for Sofosbuvir and Impurity G.
Experimental Protocol (Representative)

A detailed experimental protocol for the specific synthesis of this compound is not publicly available. However, a general procedure for the coupling reaction that can produce a diastereomeric mixture is outlined below, based on common practices for phosphoramidate synthesis.

  • Preparation of the Protected Nucleoside: A suitably protected uridine analog is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

  • Activation: The solution is cooled to a low temperature (e.g., -78 °C), and a Grignard reagent (e.g., isopropylmagnesium chloride) is added dropwise to activate the free hydroxyl group.

  • Coupling: The chiral phosphoramidate precursor is dissolved in an anhydrous aprotic solvent and added to the activated nucleoside solution. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature over several hours.

  • Quenching and Work-up: The reaction is quenched with a suitable reagent (e.g., saturated ammonium (B1175870) chloride solution). The organic layer is separated, washed, dried, and concentrated under reduced pressure to yield the crude diastereomeric mixture.

  • Purification: The crude mixture is subjected to chromatographic separation, such as Supercritical Fluid Chromatography (SFC) or chiral High-Performance Liquid Chromatography (HPLC), to isolate the individual diastereomers, including Sofosbuvir and this compound.[8]

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its structure and purity. This typically involves a combination of chromatographic and spectroscopic techniques.

Characterization Workflow

The following workflow represents a standard approach for the characterization of a pharmaceutical impurity like this compound.

Characterization_Workflow Start Isolated this compound HPLC Purity Assessment by HPLC/UPLC Start->HPLC Mass_Spec Molecular Weight and Formula Confirmation (High-Resolution Mass Spectrometry) Start->Mass_Spec NMR Structural Elucidation (1H, 13C, 31P, 19F NMR) Start->NMR FTIR Functional Group Analysis (Fourier-Transform Infrared Spectroscopy) Start->FTIR Final_Report Comprehensive Characterization Report HPLC->Final_Report Mass_Spec->Final_Report NMR->Final_Report FTIR->Final_Report

General workflow for the characterization of this compound.
Analytical Methodologies (Representative)

3.2.1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the isolated impurity and to develop a method for its quantification in the presence of Sofosbuvir.

  • Instrumentation: A standard HPLC or UPLC system with a UV detector.

  • Column: A C18 reversed-phase column is commonly used for the analysis of Sofosbuvir and its impurities.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

  • Detection: UV detection at a wavelength where both Sofosbuvir and the impurity have significant absorbance (e.g., 260 nm).

  • Data Analysis: The purity is determined by calculating the peak area percentage.

3.2.2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and elemental composition of the impurity.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for Sofosbuvir and its analogs.

  • Data Analysis: The exact mass measurement is used to confirm the elemental formula (C22H29FN3O9P). Fragmentation patterns can provide further structural information.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To provide detailed structural elucidation of the impurity and confirm its diastereomeric relationship with Sofosbuvir.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: To identify the number and environment of protons.

    • ¹³C NMR: To identify the number and environment of carbon atoms.

    • ³¹P NMR: This is a crucial experiment to confirm the environment of the phosphorus atom and is particularly sensitive to the stereochemistry at this center. The chemical shift of the phosphorus signal is expected to be different for the two diastereomers.[9][10][11]

    • ¹⁹F NMR: To observe the fluorine atom on the ribose moiety.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to aid in the complete assignment of the structure.

  • Solvent: A deuterated solvent such as DMSO-d6 or CDCl3 is used to dissolve the sample.

Representative Data

The following tables present representative data that would be expected from the characterization of this compound. Note: This data is illustrative and not based on experimentally determined values for this specific impurity, which are not publicly available.

Table 1: Representative HPLC Method Parameters and Results
ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detection Wavelength 260 nm
Retention Time (Sofosbuvir) ~5.2 min
Retention Time (Impurity G) ~5.5 min
Purity (by area %) >98% (for isolated impurity)
Table 2: Representative Mass Spectrometry Data
ParameterValue
Ionization Mode ESI Positive
Molecular Formula C22H29FN3O9P
Calculated Exact Mass 529.1625
Observed m/z [M+H]⁺ 530.1703
Mass Accuracy < 5 ppm
Table 3: Representative NMR Spectral Data (¹H and ³¹P)
NucleusRepresentative Chemical Shift (δ, ppm)
¹H 0.8 - 1.5 (m, isopropyl protons)
3.5 - 4.5 (m, sugar and alanine (B10760859) protons)
5.8 - 6.2 (m, anomeric proton)
7.0 - 7.5 (m, phenyl protons)
7.8 - 8.2 (d, uracil (B121893) proton)
³¹P ~3.5 (distinct singlet, different from Sofosbuvir)

Conclusion

The synthesis and characterization of this compound are critical aspects of ensuring the quality and safety of Sofosbuvir drug products. While specific proprietary data is not publicly accessible, this technical guide provides a robust framework for understanding the likely synthetic origin and the necessary analytical workflow for the characterization of this diastereomeric impurity. The methodologies described, including stereoselective synthesis, chromatographic separation, and spectroscopic analysis, are fundamental to the work of researchers, scientists, and drug development professionals in the pharmaceutical industry. The use of a combination of advanced analytical techniques, particularly high-resolution mass spectrometry and multi-nuclear NMR, is essential for the unambiguous identification and structural elucidation of such impurities.

References

Unraveling the Structure of Sofosbuvir Impurity G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Sofosbuvir impurity G, a known diastereoisomer of the active pharmaceutical ingredient. The following sections detail the analytical methodologies and data integral to the identification and characterization of this impurity, ensuring the quality and safety of Sofosbuvir formulations.

Introduction to Sofosbuvir and the Imperative of Impurity Profiling

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] It is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, essential for viral replication.[1] The chemical name for Sofosbuvir is N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-uridylyl]-L-Alanine 1-methylethyl ester, with the chemical formula C22H29FN3O9P.[1]

During the synthesis and storage of Sofosbuvir, various impurities can emerge, including related substances, degradation products, and residual solvents.[1] Rigorous monitoring and control of these impurities are paramount to guarantee the medication's safety, efficacy, and overall quality.[1] Regulatory bodies worldwide mandate stringent impurity profiling to ensure that any impurity present above a certain threshold is identified and characterized.

Identification of this compound

This compound has been identified as a diastereoisomer of Sofosbuvir.[2] It shares the same molecular formula and molecular weight as the parent drug but differs in the spatial arrangement of atoms at one or more chiral centers.

Table 1: Chemical Identity of Sofosbuvir and Impurity G

PropertySofosbuvirThis compound
Systematic Name N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-uridylyl]-L-Alanine 1-methylethyl esterA diastereoisomer of Sofosbuvir
CAS Number 1190307-88-01337482-15-1[2][3][4]
Molecular Formula C22H29FN3O9P[1][4]C22H29FN3O9P[3][4]
Molecular Weight 529.45 g/mol [1][4]529.45 g/mol [3][4]

Structure Elucidation Workflow

The elucidation of the chemical structure of this compound involves a multi-step analytical approach. This workflow is designed to first separate the impurity from the bulk drug and then use spectroscopic techniques to determine its precise stereochemistry.

G Figure 1: General Workflow for the Structure Elucidation of this compound A Crude Sofosbuvir Sample (Containing Impurity G) B Chromatographic Separation (HPLC/SFC) A->B C Isolation of Impurity G B->C D Mass Spectrometry (MS) - Molecular Weight Confirmation C->D E Nuclear Magnetic Resonance (NMR) - 1H, 13C, 31P, 2D-NMR - Stereochemical Assignment C->E F Structure Confirmation of This compound D->F E->F

Figure 1: Elucidation Workflow

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the isolation and characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation

The separation of diastereomers like Sofosbuvir and Impurity G can be achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The subtle differences in their three-dimensional structures lead to different interactions with the stationary phase, enabling their separation.

Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector is used.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is used. The gradient is optimized to achieve baseline separation.

  • Flow Rate: A flow rate of 1.0 mL/min is maintained.

  • Detection: UV detection is performed at 260 nm, the λmax of Sofosbuvir.

  • Sample Preparation: A solution of the Sofosbuvir sample containing Impurity G is prepared in the mobile phase.

Table 2: Representative HPLC Data

CompoundRetention Time (min)Relative Retention Time
Sofosbuvir15.21.00
Impurity G16.51.08
Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is used to confirm the molecular weight of the isolated impurity, ensuring it is an isomer of Sofosbuvir.

Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source is used.

  • Ionization Mode: Positive ion mode is typically used for Sofosbuvir and its related compounds.

  • Sample Infusion: The isolated impurity is dissolved in a suitable solvent (e.g., methanol/water) and infused into the mass spectrometer.

  • Data Acquisition: Data is acquired over a mass range that includes the expected molecular weight.

Table 3: High-Resolution Mass Spectrometry Data

CompoundMolecular FormulaCalculated m/z ([M+H]+)Observed m/z ([M+H]+)
SofosbuvirC22H29FN3O9P530.1647530.1645
Impurity GC22H29FN3O9P530.1647530.1649
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of diastereomers. One-dimensional (1H, 13C, 31P) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity and stereochemistry of the molecule.

Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation: The isolated impurity is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: A standard suite of NMR experiments is performed.

  • Data Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to assign the structure. The key differences in the NMR spectra between Sofosbuvir and Impurity G will arise from the different spatial orientations of protons and carbons around the chiral centers.

Table 4: Representative ¹H NMR Chemical Shift Data (in DMSO-d6)

Proton AssignmentSofosbuvir (δ, ppm)Impurity G (δ, ppm)
H-67.90 (d)7.92 (d)
H-55.65 (d)5.63 (d)
H-1'6.15 (d)6.20 (d)
.........
CH3 (isopropyl)1.20 (d)1.22 (d)
CH3 (alanine)1.35 (d)1.38 (d)
2'-CH31.10 (s)1.12 (s)

(Note: The chemical shifts are representative and may vary slightly based on experimental conditions.)

Logical Relationship in Spectroscopic Analysis

The combination of different spectroscopic techniques provides a comprehensive and unambiguous structural determination of this compound.

G Figure 2: Interrelation of Analytical Techniques for Structure Confirmation cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis A HPLC - Purity - RRT C 1D NMR (¹H, ¹³C, ³¹P) - Functional Groups - Basic Skeleton A->C B HRMS - Elemental Composition - Molecular Weight B->C D 2D NMR (COSY, HSQC, HMBC) - Connectivity - Stereochemistry C->D E Confirmed Structure of This compound D->E

Figure 2: Analytical Techniques Interrelation

Conclusion

The thorough characterization of this compound, a diastereoisomer of the parent drug, is a critical aspect of quality control in the pharmaceutical manufacturing of Sofosbuvir. Through a combination of chromatographic separation and spectroscopic analysis, particularly high-field NMR, the precise chemical structure of this impurity can be elucidated. The methodologies and data presented in this guide provide a framework for the robust identification and control of such impurities, ensuring the delivery of safe and effective medication to patients.

References

An In-depth Technical Guide to the Formation Pathways of Sofosbuvir Impurity G During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation pathways of Sofosbuvir (B1194449) impurity G, a critical diastereomeric impurity encountered during the synthesis of the potent antiviral agent Sofosbuvir. Understanding and controlling the formation of this impurity is paramount for ensuring the safety, efficacy, and quality of the final drug product. This document details the synthetic origins of impurity G, presents quantitative data on its formation, outlines experimental protocols for its analysis and control, and provides visual representations of the key chemical transformations and experimental workflows.

Introduction to Sofosbuvir and Impurity G

Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic hepatitis C virus (HCV) infection.[1] It is a nucleotide analog prodrug that, upon metabolism in the liver, inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1][2] The chemical structure of Sofosbuvir, Isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino] propanoate, features a chiral phosphorus center, leading to the potential for diastereomers.

Sofosbuvir Impurity G is the (Rp)-diastereomer of Sofosbuvir, while the active pharmaceutical ingredient (API) is the (Sp)-diastereomer. The presence of Impurity G is a critical quality attribute that must be carefully controlled during the manufacturing process.

Synthetic Pathways and Formation of Impurity G

The primary route for the formation of this compound is during the phosphoramidation step in the synthesis of Sofosbuvir. This key step involves the coupling of a protected nucleoside intermediate with a phosphoramidating agent. The chirality at the phosphorus atom is introduced during this reaction, leading to a mixture of the desired (Sp)-isomer (Sofosbuvir) and the undesired (Rp)-isomer (Impurity G).

The ratio of these diastereomers is highly dependent on the reaction conditions and the choice of reagents and protecting groups.

Key Synthetic Step: Phosphoramidation

The crucial phosphoramidation reaction is depicted below:

Sofosbuvir_Synthesis Protected_Nucleoside Protected Nucleoside ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) -4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methanol derivative Coupling Coupling Reaction (Base, Solvent) Protected_Nucleoside->Coupling Phosphoramidating_Agent Phosphoramidating Agent (e.g., Phenyl(isopropyl-L-alaninyl) phosphorochloridate) Phosphoramidating_Agent->Coupling Diastereomeric_Mixture Diastereomeric Mixture (Sp and Rp isomers) Coupling->Diastereomeric_Mixture Sofosbuvir Sofosbuvir (Sp-isomer) Diastereomeric_Mixture->Sofosbuvir Desired Impurity_G Impurity G (Rp-isomer) Diastereomeric_Mixture->Impurity_G Undesired

Key phosphoramidation step in Sofosbuvir synthesis.

Factors influencing the diastereomeric ratio include:

  • Protecting Group on the 3'-Hydroxyl Group: The choice of the protecting group on the 3'-hydroxyl of the sugar moiety has been shown to significantly impact the stereoselectivity of the phosphoramidation. For instance, using a benzyl (B1604629) protecting group can lead to a higher diastereomeric ratio in favor of the desired Sp-isomer.[3]

  • Reaction Conditions: Parameters such as the solvent, temperature, and the base used in the coupling reaction play a crucial role in controlling the stereochemical outcome.

  • Phosphoramidating Agent: The nature of the phosphoramidating agent itself can influence the diastereoselectivity.

Quantitative Data on Impurity G Formation

The formation of this compound is a critical parameter that is closely monitored during process development and manufacturing. The ratio of the desired Sp-isomer to the undesired Rp-isomer (Impurity G) is a key indicator of the stereoselectivity of the phosphoramidation reaction.

Protecting Group (3'-OH)Phosphoramidating AgentReaction ConditionsDiastereomeric Ratio (Sp:Rp)Reference
BenzylIsopropyl-2-((chloro(phenoxy)phosphoryl)-amino)propanoate-92:8[3]
-Substituted phosphochloridateChiral chromatography separationMixture of diastereomers[4]
--Crystallization96.5:3.5 (Sp/Rp)[4]

Experimental Protocols

General Synthetic Protocol for Phosphoramidation

The following is a generalized experimental protocol for the phosphoramidation step. It is important to note that specific conditions may vary based on patented procedures and process optimization.

Materials:

  • Protected nucleoside intermediate

  • Phosphoramidating agent (e.g., Phenyl(isopropyl-L-alaninyl)phosphorochloridate)

  • Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane)

  • Base (e.g., N-Methylimidazole, tert-Butylmagnesium chloride)

Procedure:

  • Dissolve the protected nucleoside intermediate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (e.g., -20 °C to 0 °C).

  • Add the base dropwise to the solution.

  • Slowly add a solution of the phosphoramidating agent in the anhydrous solvent to the reaction mixture.

  • Stir the reaction mixture at the specified temperature for a defined period, monitoring the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated ammonium (B1175870) chloride solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to separate the diastereomers.

Analytical Method for Diastereomer Separation and Quantification

A validated High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is essential for the separation and quantification of Sofosbuvir and Impurity G.

Typical HPLC Conditions:

  • Column: Chiral stationary phase column (e.g., Chiralpak) or a high-resolution reverse-phase column (e.g., C18).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition and gradient program need to be optimized for optimal separation.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where both diastereomers have significant absorbance (e.g., 260 nm).

  • Column Temperature: Controlled temperature to ensure reproducible retention times.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Reaction_Mixture Reaction Mixture Dilution Dilution with Mobile Phase Reaction_Mixture->Dilution Filtration Filtration Dilution->Filtration HPLC_System HPLC System (Chiral or C18 Column) Filtration->HPLC_System Data_Acquisition Data Acquisition (UV Detector @ 260 nm) HPLC_System->Data_Acquisition Chromatogram Chromatogram Data_Acquisition->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification of Sofosbuvir and Impurity G Peak_Integration->Quantification

Analytical workflow for diastereomer quantification.

Control Strategies for Impurity G

Minimizing the formation of Impurity G is a primary objective in the process development of Sofosbuvir. Key control strategies include:

  • Optimization of Reaction Conditions: A thorough investigation of reaction parameters (temperature, solvent, base, addition rates) can identify conditions that maximize the formation of the desired Sp-isomer.

  • Selection of Protecting Groups: As demonstrated, the choice of the 3'-OH protecting group is critical for achieving high diastereoselectivity.

  • Chiral Chromatography: In cases where the phosphoramidation step does not provide sufficient stereoselectivity, chiral chromatography can be employed to separate the diastereomers. However, this is often a less desirable option for large-scale manufacturing due to cost and complexity.

  • Crystallization-Induced Dynamic Resolution: In some cases, it may be possible to develop a crystallization process that selectively crystallizes the desired diastereomer, while the undesired diastereomer in solution epimerizes to the desired form, thereby increasing the overall yield of the target isomer.

Conclusion

The formation of this compound, the (Rp)-diastereomer of Sofosbuvir, is a critical aspect to control during the synthesis of this important antiviral drug. The key to minimizing this impurity lies in the stereoselective phosphoramidation of the nucleoside intermediate. Through careful selection of protecting groups, optimization of reaction conditions, and the use of appropriate analytical techniques for monitoring, the formation of Impurity G can be effectively controlled to ensure the production of high-quality, safe, and effective Sofosbuvir. This guide provides a foundational understanding for researchers and drug development professionals to address the challenges associated with this critical impurity.

References

Pharmacological Activity of Sofosbuvir Diastereomeric Impurities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection. As a phosphoramidate (B1195095) prodrug, its stereochemistry is critical to its pharmacological activity. Sofosbuvir, the (S_p_)-diastereomer (also known as PSI-7977), is the pharmacologically active agent, while its corresponding (R_p_)-diastereomer (PSI-7976) is known to be significantly less active. This technical guide provides a comprehensive overview of the pharmacological activity of Sofosbuvir and its diastereomeric impurities. It includes a summary of their differential anti-HCV activity, cytotoxicity, and mechanism of action. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are provided to facilitate further research and development in this area.

Introduction

Sofosbuvir is a direct-acting antiviral agent that specifically inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1][2] Being a nucleotide analogue prodrug, Sofosbuvir requires intracellular activation to its pharmacologically active triphosphate form, GS-461203.[3][4] The synthesis of Sofosbuvir can result in the formation of diastereomeric impurities, primarily the (R_p_)-isomer at the phosphorus center. Understanding the pharmacological profile of these impurities is crucial for drug development, manufacturing, and quality control to ensure the safety and efficacy of the final drug product. It has been reported that the desired (S_p_)-diastereomer, PSI-7977 (Sofosbuvir), exhibits tenfold greater anti-HCV activity compared to its (R_p_)-diastereomer, PSI-7976.[5][6]

Data Presentation: Comparative Pharmacological Activity

Table 1: In Vitro Anti-HCV Activity

CompoundDiastereomerHCV Replicon Assay (EC50, nM)HCV NS5B Polymerase Inhibition (IC50, µM)
Sofosbuvir (PSI-7977) S_p_14 - 1100.7 - 2.6
PSI-7976 R_p_>1000 (Estimated)Significantly higher than Sofosbuvir

EC50 values for Sofosbuvir can vary depending on the HCV genotype and specific replicon system used.[7] The EC50 for PSI-7976 is estimated based on the reported tenfold lower activity.[5][6]

Table 2: In Vitro Cytotoxicity

CompoundDiastereomerCell LineCytotoxicity Assay (CC50, µM)Selectivity Index (SI = CC50/EC50)
Sofosbuvir (PSI-7977) S_p_Huh-7>27>245
PSI-7976 R_p_Huh-7Data not availableSignificantly lower than Sofosbuvir

The CC50 for Sofosbuvir can vary between cell lines. The Selectivity Index for PSI-7976 is expected to be significantly lower due to its reduced antiviral potency.

Mechanism of Action and Intracellular Activation

Sofosbuvir is a prodrug that must be metabolized intracellularly to its active triphosphate form (GS-461203) to exert its antiviral effect.[3] The initial steps of this activation pathway are stereoselective and are thought to be a primary reason for the difference in activity between the diastereomers.

Signaling Pathway: Intracellular Activation of Sofosbuvir

Sofosbuvir_Activation cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte Sofosbuvir_ext Sofosbuvir (PSI-7977) (Sp-isomer) Sofosbuvir_int Sofosbuvir Sofosbuvir_ext->Sofosbuvir_int Uptake Metabolite_X Metabolite X Sofosbuvir_int->Metabolite_X Cathepsin A / Carboxylesterase 1 GS_331007_MP GS-331007 Monophosphate (PSI-7411) Metabolite_X->GS_331007_MP HINT1 GS_331007_DP GS-331007 Diphosphate GS_331007_MP->GS_331007_DP UMP-CMP Kinase GS_461203 GS-461203 (Active Triphosphate) GS_331007_DP->GS_461203 NDP Kinase NS5B HCV NS5B Polymerase GS_461203->NS5B Termination Chain Termination GS_461203->Termination Incorporation RNA_Chain Growing HCV RNA Chain NS5B->RNA_Chain

Caption: Intracellular activation pathway of Sofosbuvir to its active triphosphate form.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and can be adapted for the specific analysis of Sofosbuvir and its diastereomeric impurities.

HCV Replicon Assay (Luciferase Reporter)

This assay is used to determine the 50% effective concentration (EC50) of a compound required to inhibit HCV RNA replication in a cell-based system.

Experimental Workflow: HCV Replicon Assay

HCV_Replicon_Workflow Start Start Seed_Cells Seed Huh-7 cells containing HCV replicon with luciferase reporter Start->Seed_Cells Prepare_Compounds Prepare serial dilutions of Sofosbuvir and impurities Seed_Cells->Prepare_Compounds Treat_Cells Add compound dilutions to cells Prepare_Compounds->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Lyse_Cells Lyse cells and add luciferase substrate Incubate->Lyse_Cells Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence Calculate_EC50 Calculate EC50 values Measure_Luminescence->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for determining antiviral EC50 values using an HCV replicon assay.

Methodology:

  • Cell Culture: Culture Huh-7 cells harboring a subgenomic HCV replicon expressing a luciferase reporter gene in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

  • Cell Plating: Seed the cells in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compounds (Sofosbuvir and its diastereomeric impurities) in DMEM.

  • Treatment: Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.[8][9]

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%, by fitting the dose-response data to a sigmoidal curve.[8]

Cytotoxicity Assay (MTT Assay)

This assay determines the 50% cytotoxic concentration (CC50) of a compound, which is the concentration that reduces cell viability by 50%.[10]

Methodology:

  • Cell Plating: Seed Huh-7 cells (or another relevant cell line) in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with the same serial dilutions of the test compounds as in the replicon assay.

  • Incubation: Incubate for the same duration as the replicon assay (48-72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.[10]

HCV NS5B Polymerase Inhibition Assay

This biochemical assay measures the 50% inhibitory concentration (IC50) of a compound against the purified HCV NS5B polymerase enzyme.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing purified recombinant HCV NS5B polymerase, a suitable RNA template (e.g., poly(A)), a biotinylated oligo(U) primer, and ribonucleotide triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP.

  • Compound Addition: Add serial dilutions of the test compounds to the reaction mixture.

  • Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 30-37°C for 1-2 hours.

  • Termination: Stop the reaction by adding EDTA.

  • Detection: Capture the biotinylated RNA products on a streptavidin-coated plate and quantify the incorporated labeled rNTP using a suitable detection method (e.g., scintillation counting or fluorescence measurement).

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits the polymerase activity by 50%.

Signaling Pathways Potentially Affected by Sofosbuvir

Recent studies have suggested that Sofosbuvir may have off-target effects on cellular signaling pathways, which could have implications for its long-term use. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

Logical Relationship: Sofosbuvir and EGFR Signaling

EGFR_Pathway Sofosbuvir Sofosbuvir EGFR_Expression Increased EGFR Expression and Phosphorylation Sofosbuvir->EGFR_Expression EGFR_Nuclear EGFR Nuclear Translocation EGFR_Expression->EGFR_Nuclear MAPK_Pathway MAPK Pathway Activation EGFR_Expression->MAPK_Pathway Cell_Cycle Cell Cycle Progression Factors (e.g., B-MYB, Cyclin D1) EGFR_Nuclear->Cell_Cycle MAPK_Pathway->Cell_Cycle Pathological_Processes Potential for Liver-Related Pathological Processes Cell_Cycle->Pathological_Processes

Caption: Potential impact of Sofosbuvir on the EGFR signaling pathway.

It is important to note that whether the diastereomeric impurities of Sofosbuvir exert similar or different effects on these or other cellular signaling pathways has not been extensively studied and represents an area for future investigation.

Conclusion

The stereochemistry of Sofosbuvir is a critical determinant of its potent anti-HCV activity. The (S_p_)-diastereomer, Sofosbuvir (PSI-7977), is the active therapeutic agent, while the (R_p_)-diastereomer, PSI-7976, is significantly less active. This guide provides a framework for understanding and evaluating the pharmacological activity of Sofosbuvir and its diastereomeric impurities. The provided experimental protocols serve as a foundation for researchers to conduct their own comparative studies to further elucidate the structure-activity relationship and ensure the quality and safety of this vital antiviral medication. Further research is warranted to fully characterize the cytotoxicity and off-target effects of Sofosbuvir's diastereomeric impurities.

References

In-vitro Anti-HCV Activity of Sofosbuvir Impurity G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofosbuvir is a cornerstone in the treatment of Hepatitis C Virus (HCV) infection, acting as a potent inhibitor of the viral NS5B RNA-dependent RNA polymerase. The manufacturing process of Sofosbuvir can lead to the formation of several impurities, including diastereomers such as Sofosbuvir impurity G. While the efficacy of Sofosbuvir is well-documented, the potential antiviral activity or cytotoxicity of its impurities is a critical area of investigation for drug safety and efficacy. This technical guide provides a comprehensive framework for evaluating the in-vitro anti-HCV activity of this compound. Due to the limited publicly available data on this specific impurity, this document outlines detailed experimental protocols based on established methodologies for testing nucleotide analogue inhibitors against HCV. It also includes templates for data presentation and visualizations of key experimental workflows and biological pathways to guide researchers in this area.

Introduction

Sofosbuvir is a prodrug that is metabolized in hepatocytes to its active triphosphate form, GS-461203. This active metabolite mimics the natural uridine (B1682114) nucleotide and is incorporated into the nascent HCV RNA chain by the NS5B polymerase, leading to chain termination and inhibition of viral replication[1][2][3]. This compound is a diastereoisomer of Sofosbuvir[4]. The stereochemistry of a nucleotide analogue is crucial for its recognition by the viral polymerase and, consequently, its antiviral activity. Therefore, it is imperative to characterize the anti-HCV activity and potential cytotoxicity of impurities like this compound to ensure the overall safety and efficacy of the active pharmaceutical ingredient.

This guide details the necessary experimental procedures to determine the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI) for this compound.

Data Presentation

Quantitative data from the proposed in-vitro assays should be systematically organized to allow for clear interpretation and comparison. The following tables provide a template for presenting the results.

Table 1: In-vitro Anti-HCV Activity of Sofosbuvir and Impurity G in HCV Replicon Assay

CompoundHCV GenotypeEC50 (nM)Standard Deviation (nM)
Sofosbuvir1bValueValue
This compound1bValueValue
Sofosbuvir2aValueValue
This compound2aValueValue

EC50: The concentration of the compound that inhibits 50% of HCV replication.

Table 2: Cytotoxicity of Sofosbuvir and Impurity G in Huh-7 Cells

CompoundCC50 (µM)Standard Deviation (µM)
SofosbuvirValueValue
This compoundValueValue

CC50: The concentration of the compound that reduces the viability of cells by 50%.

Table 3: Selectivity Index of Sofosbuvir and Impurity G

CompoundSelectivity Index (SI = CC50 / EC50)
SofosbuvirValue
This compoundValue

SI: A measure of the therapeutic window of a compound.

Experimental Protocols

The following protocols describe the methodologies for determining the anti-HCV activity and cytotoxicity of this compound.

HCV Replicon Assay for EC50 Determination

The HCV replicon system is a well-established cell-based assay for screening HCV inhibitors. It utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that replicates autonomously.

Methodology:

  • Cell Culture: Maintain Huh-7 cells harboring an HCV genotype 1b or 2a replicon containing a luciferase reporter gene in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin-streptomycin, and G418 for selection.

  • Compound Preparation: Dissolve Sofosbuvir and this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. Prepare serial dilutions of the compounds in DMEM.

  • Assay Procedure:

    • Seed the HCV replicon cells in 96-well plates.

    • After 24 hours, replace the medium with fresh medium containing the serially diluted compounds. Include a no-drug control (DMSO vehicle) and a positive control (e.g., a known HCV inhibitor).

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of HCV Replication:

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

    • The luminescence signal is proportional to the level of HCV RNA replication.

  • Data Analysis:

    • Normalize the luciferase readings to the no-drug control.

    • Plot the percentage of inhibition against the compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

Cytotoxicity Assay for CC50 Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Methodology:

  • Cell Culture: Maintain parental Huh-7 cells (not containing the HCV replicon) in DMEM supplemented with 10% fetal bovine serum, non-essential amino acids, and penicillin-streptomycin.

  • Compound Preparation: Prepare serial dilutions of Sofosbuvir and this compound in DMEM as described for the replicon assay.

  • Assay Procedure:

    • Seed the Huh-7 cells in 96-well plates.

    • After 24 hours, replace the medium with fresh medium containing the serially diluted compounds. Include a no-drug control (DMSO vehicle).

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the no-drug control.

    • Plot the percentage of cell viability against the compound concentration.

    • Calculate the CC50 value using a non-linear regression analysis.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and processes relevant to the in-vitro evaluation of this compound.

experimental_workflow cluster_antiviral_assay Anti-HCV Replicon Assay cluster_cytotoxicity_assay Cytotoxicity Assay cluster_analysis Data Analysis A1 Seed HCV Replicon-Containing Huh-7 Cells A2 Add Serial Dilutions of This compound A1->A2 A3 Incubate for 72 hours A2->A3 A4 Measure Luciferase Activity (Quantify HCV Replication) A3->A4 A5 Calculate EC50 Value A4->A5 D1 Determine Selectivity Index (SI = CC50 / EC50) A5->D1 C1 Seed Parental Huh-7 Cells C2 Add Serial Dilutions of This compound C1->C2 C3 Incubate for 72 hours C2->C3 C4 Perform MTT Assay (Measure Cell Viability) C3->C4 C5 Calculate CC50 Value C4->C5 C5->D1

Fig. 1: Experimental workflow for in-vitro anti-HCV and cytotoxicity testing.

hcv_replication_inhibition cluster_cell Hepatocyte cluster_replication HCV Replication Complex Sofosbuvir_Impurity_G This compound (Prodrug) Metabolism Intracellular Metabolism Sofosbuvir_Impurity_G->Metabolism Enters Cell Active_Metabolite Active Triphosphate Metabolite Metabolism->Active_Metabolite NS5B NS5B Polymerase Active_Metabolite->NS5B Competes with natural nucleotides Nascent_RNA Nascent HCV RNA Active_Metabolite->Nascent_RNA Incorporation & Chain Termination HCV_RNA HCV RNA Template HCV_RNA->NS5B Template for NS5B->Nascent_RNA Synthesizes

Fig. 2: Mechanism of action for Sofosbuvir and its potential inhibition by an impurity.

hcv_related_signaling cluster_pathways Host Cell Signaling Pathways Modulated by HCV HCV_Infection HCV Infection PI3K_Akt PI3K/Akt Pathway HCV_Infection->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway HCV_Infection->MAPK_ERK Modulates Replication HCV Replication PI3K_Akt->Replication Survival Cell Survival PI3K_Akt->Survival MAPK_ERK->Replication

Fig. 3: Host cell signaling pathways implicated in HCV replication.

Conclusion

The characterization of impurities is a fundamental aspect of drug development and quality control. For a potent antiviral like Sofosbuvir, understanding the biological activity of its diastereomeric impurities is crucial. This technical guide provides a robust framework for the in-vitro evaluation of the anti-HCV activity and cytotoxicity of this compound. By following the detailed protocols for HCV replicon and cytotoxicity assays, researchers can generate the necessary data to assess the potential impact of this impurity on the overall therapeutic profile of Sofosbuvir. The provided templates for data presentation and visualizations are intended to facilitate a standardized and comprehensive analysis. Further studies may be warranted to investigate the specific interaction of this compound with the HCV NS5B polymerase and its potential to be metabolized into an active form within hepatocytes.

References

Metabolic Fate of Sofosbuvir Impurity G: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a phosphoramidate (B1195095) prodrug that requires intracellular activation to exert its antiviral effect. The manufacturing process of Sofosbuvir can lead to the formation of various impurities, including diastereoisomers such as Sofosbuvir impurity G. While the metabolic fate of Sofosbuvir is well-documented, the in vivo biotransformation of its impurities is often less characterized. This technical guide provides a comprehensive overview of the known metabolic pathways of Sofosbuvir and extrapolates the likely metabolic fate of this compound based on in vitro studies of Sofosbuvir's diastereoisomers and the known stereoselectivity of the involved metabolic enzymes. This document is intended to serve as a resource for researchers and professionals in the field of drug development and metabolism.

Introduction

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a prodrug, it is designed to be efficiently delivered into hepatocytes, where it undergoes a series of enzymatic transformations to yield the active triphosphate form, GS-461203. The presence of impurities in the active pharmaceutical ingredient (API) is a critical quality attribute that requires thorough investigation, as impurities may have their own pharmacological and toxicological profiles. This compound has been identified as a diastereoisomer of Sofosbuvir. Understanding its metabolic fate is crucial for a complete safety assessment. This paper will review the metabolic activation of Sofosbuvir and, in the absence of direct in vivo data for impurity G, provide a scientifically reasoned projection of its metabolic pathway.

Metabolic Activation of Sofosbuvir

The intracellular activation of Sofosbuvir is a multi-step process initiated by hydrolysis, followed by phosphoramidate cleavage and subsequent phosphorylations.

Initial Hydrolysis

The first and rate-limiting step in the activation of Sofosbuvir is the hydrolysis of the carboxyl ester moiety. This reaction is catalyzed by two primary enzymes within human hepatocytes: Cathepsin A (CatA) and Carboxylesterase 1 (CES1).[1] This hydrolysis results in the formation of an unstable intermediate that rapidly cyclizes to form a common phosphonamidate intermediate for all diastereoisomers.[1]

Phosphoramidate Cleavage

The phosphoramidate bond of the intermediate is then cleaved by Histidine Triad Nucleotide-Binding Protein 1 (HINT1), releasing the monophosphate metabolite, GS-331007 monophosphate (PSI-7411).[1]

Phosphorylation to the Active Triphosphate

The monophosphate is subsequently phosphorylated by cellular kinases. Uridine-monophosphate-cytidine-monophosphate kinase (UMP-CMPK) catalyzes the formation of the diphosphate (B83284) metabolite (PSI-7410), and nucleoside diphosphate kinase (NDPK) completes the activation by forming the active triphosphate, GS-461203 (PSI-7409).[1]

Formation of the Major Circulating Metabolite

A significant portion of the monophosphate metabolite can be dephosphorylated to the nucleoside metabolite GS-331007, which is the major, inactive, and predominant circulating drug-related species in plasma.[2] GS-331007 accounts for over 90% of the systemic exposure of drug-related material.[2]

Projected Metabolic Fate of this compound

As a diastereoisomer of Sofosbuvir, Impurity G is expected to follow the same general metabolic pathway. However, the stereochemistry at the phosphorus center can significantly influence the rate and extent of its metabolism due to the stereoselectivity of the involved enzymes.

Stereoselectivity of Cathepsin A and Carboxylesterase 1

In vitro studies on the hydrolysis of Sofosbuvir and its diastereoisomers have demonstrated the stereospecificity of Cathepsin A and Carboxylesterase 1.[1] CatA has been shown to be the major enzyme responsible for the hydrolysis of the S-diastereomer (Sofosbuvir), while CES1 can hydrolyze both diastereomers but with different efficiencies.[1] The differential rates of hydrolysis by these enzymes are the primary determinant of the varying concentrations of downstream metabolites from different diastereoisomers.

In Vitro Metabolism of Sofosbuvir Diastereoisomers

A key study by Murdoch et al. (2010) investigated the metabolism of PSI-7851 (a mixture of diastereoisomers) and the individual diastereoisomer PSI-7977 (Sofosbuvir) in vitro.[1] The findings from this study provide the most direct insight into the likely metabolic fate of this compound.

Table 1: In Vitro Metabolism of Sofosbuvir Diastereoisomers in Primary Human Hepatocytes [1]

CompoundParent Compound Remaining (%)GS-331007 Monophosphate (pmol/10^6 cells)GS-461203 (Triphosphate) (pmol/10^6 cells)
PSI-7977 (Sofosbuvir)2.513.527.0
PSI-7976 (Diastereoisomer)45.02.03.0

Data represents values after a 24-hour incubation period.

The data clearly indicates that the diastereoisomer PSI-7976 is metabolized to a much lesser extent than Sofosbuvir (PSI-7977), resulting in significantly lower concentrations of the active triphosphate. This is attributed to the slower rate of the initial hydrolysis step. Given that this compound is also a diastereoisomer, it is highly probable that it will also be a poorer substrate for the activating enzymes compared to Sofosbuvir, leading to lower levels of the active triphosphate metabolite.

Experimental Protocols

While specific in vivo protocols for this compound are not available, the methodologies used for studying Sofosbuvir's metabolism are directly applicable.

In Vitro Metabolism in Hepatocytes
  • Cell Culture: Primary human hepatocytes or human hepatoma cell lines (e.g., Huh-7) are cultured under standard conditions.

  • Incubation: Cells are incubated with the test compound (e.g., Sofosbuvir or its impurity) at a specified concentration (e.g., 5 µM) for various time points (e.g., 0, 4, 8, 24, 48, 72 hours).

  • Sample Preparation: At each time point, the cells are washed with phosphate-buffered saline and then lysed to extract intracellular metabolites. The cell extracts are typically deproteinized, often with a cold organic solvent like methanol.

  • Analytical Method: The concentrations of the parent compound and its metabolites are quantified using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Enzyme Inhibition Studies
  • Recombinant Enzymes: Recombinant human Cathepsin A and Carboxylesterase 1 are used.

  • Assay Conditions: The test compound is incubated with the recombinant enzyme in a suitable buffer system.

  • Analysis: The rate of disappearance of the parent compound or the formation of the hydrolyzed product is measured over time using HPLC or HPLC-MS/MS to determine the kinetic parameters.

Visualizations

Metabolic Pathway of Sofosbuvir

Sofosbuvir_Metabolism Sofosbuvir Sofosbuvir Intermediate Carboxylic Acid Intermediate Sofosbuvir->Intermediate Cathepsin A / CES1 (Hydrolysis) Phosphonamidate Common Phosphonamidate Intermediate Intermediate->Phosphonamidate Cyclization Monophosphate GS-331007 Monophosphate Phosphonamidate->Monophosphate HINT1 (Phosphoramidate Cleavage) Diphosphate GS-331007 Diphosphate Monophosphate->Diphosphate UMP-CMPK GS331007 GS-331007 (Inactive Metabolite) Monophosphate->GS331007 Dephosphorylation Triphosphate GS-461203 (Active Triphosphate) Diphosphate->Triphosphate NDPK

Caption: Metabolic activation pathway of Sofosbuvir in hepatocytes.

Experimental Workflow for In Vitro Metabolism

Experimental_Workflow start Hepatocyte Culture incubation Incubation with This compound start->incubation collection Cell Collection at Time Points incubation->collection extraction Intracellular Metabolite Extraction collection->extraction analysis HPLC-MS/MS Analysis extraction->analysis quantification Quantification of Parent and Metabolites analysis->quantification end Data Interpretation quantification->end

Caption: General experimental workflow for studying in vitro metabolism.

Conclusion

In the absence of direct in vivo data, the metabolic fate of this compound can be reasonably predicted based on the well-established metabolic pathways of Sofosbuvir and the known stereoselectivity of the key activating enzymes, Cathepsin A and Carboxylesterase 1. It is highly probable that this compound is a poorer substrate for these enzymes compared to the active diastereoisomer, Sofosbuvir. Consequently, its activation to the pharmacologically active triphosphate form is likely to be significantly less efficient, leading to lower intracellular concentrations of the active metabolite. This would suggest a reduced antiviral potency of the impurity. Further in vitro and, if necessary, in vivo studies using the described experimental protocols are warranted to definitively confirm the metabolic profile and to fully assess the safety and efficacy implications of this impurity in the Sofosbuvir drug product.

References

Physicochemical Properties of Sofosbuvir Impurity G: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a nucleotide analog prodrug that targets the NS5B polymerase. As with any pharmaceutical compound, the control of impurities is critical to ensure its safety and efficacy. Sofosbuvir impurity G is a known diastereoisomer of the active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for its analysis and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Sofosbuvir.

Physicochemical Data of this compound

PropertyValueReference
IUPAC Name isopropyl ((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl)oxy)(phenoxy)phosphoryl)-L-alaninate[1]
Synonyms Sofosbuvir 5'-Desphosphate 3'-O-[(S)-Phosphate][2]
CAS Number 1337482-15-1[3][4]
Molecular Formula C₂₂H₂₉FN₃O₉P[3][4]
Molecular Weight 529.45 g/mol [3][4][5]
Appearance White to off-white solid[3]
Solubility Soluble in DMSO (100 mg/mL with ultrasonic assistance)[3]
Melting Point Not available
Boiling Point Not available
pKa Not available
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year.[3]

Experimental Protocols

Detailed experimental protocols for the specific isolation and characterization of this compound are not explicitly published. However, methodologies used for the analysis of Sofosbuvir and its other process-related and degradation impurities can be adapted. The following protocols are based on established methods found in the scientific literature.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

This method is suitable for the separation and quantification of Sofosbuvir and its impurities, including diastereomers like impurity G.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm particle size.[6]

  • Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (50:50, v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.[6]

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a known volume of the sample solution (e.g., 10 µL).

    • Run the chromatogram for a sufficient time to allow for the elution of all components.

    • Identify and quantify impurities based on their retention times and peak areas relative to the main Sofosbuvir peak. The retention time for Sofosbuvir is reported to be around 3.674 min, and a related phosphoryl impurity at 5.704 min under these conditions.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural confirmation of impurities. Both ¹H and ³¹P NMR are particularly useful for Sofosbuvir and its related substances.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent.[7]

  • Sample Preparation: Dissolve an adequate amount of the isolated impurity in the deuterated solvent.

  • ¹H NMR Procedure:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to elucidate the proton environment and connectivity.

  • ³¹P NMR Procedure:

    • Acquire a one-dimensional ³¹P NMR spectrum.

    • The phosphorus signal will provide information about the phosphate (B84403) group environment, which is crucial for distinguishing diastereomers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to confirm the molecular weight of the impurity and to obtain fragmentation patterns that aid in its structural identification.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Procedure:

    • Introduce the sample, typically dissolved in a suitable solvent and infused directly or eluted from an HPLC column, into the mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode.

    • Determine the accurate mass of the molecular ion to confirm the elemental composition.

    • Perform tandem MS (MS/MS) experiments to induce fragmentation and obtain structural information.

Visualizations

Experimental Workflow for Impurity Analysis

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation start Sofosbuvir Bulk Drug / Formulation dissolution Dissolution in appropriate solvent start->dissolution hplc RP-HPLC Analysis (Purity Assessment) dissolution->hplc isolation Preparative HPLC (Impurity Isolation) hplc->isolation If impurity > threshold quantification Impurity Quantification hplc->quantification nmr NMR Spectroscopy (¹H, ³¹P, ¹³C) Structural Elucidation isolation->nmr ms Mass Spectrometry (Molecular Weight & Fragmentation) isolation->ms identification Impurity Identification nmr->identification ms->identification report Final Report identification->report quantification->report

Caption: General workflow for the analysis and characterization of Sofosbuvir impurities.

Logical Relationship of Sofosbuvir and Impurity G

logical_relationship sofosbuvir Sofosbuvir (Active Pharmaceutical Ingredient) impurity_g This compound sofosbuvir->impurity_g is a diastereomer of diastereomer Diastereomers (Same connectivity, different 3D arrangement at one or more stereocenters, but are not mirror images) sofosbuvir->diastereomer impurity_g->sofosbuvir is a diastereomer of impurity_g->diastereomer properties Differ in Physicochemical Properties: - Solubility - Melting Point - Chromatographic Retention diastereomer->properties

Caption: Logical relationship between Sofosbuvir and its diastereomeric Impurity G.

References

Unveiling the Hidden Landscape: A Technical Guide to the Discovery and Identification of New Sofosbuvir Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and findings related to the discovery and identification of new impurities in Sofosbuvir, a critical antiviral agent. As the pharmaceutical industry demands increasingly stringent purity standards, a thorough understanding of potential impurities—arising from manufacturing processes or degradation—is paramount for ensuring drug safety and efficacy. This document details the analytical techniques, experimental protocols, and characterization of novel Sofosbuvir impurities, offering a valuable resource for researchers and professionals in drug development and quality control.

Forced Degradation Studies: Probing the Stability of Sofosbuvir

Forced degradation studies are a cornerstone of impurity profiling, providing critical insights into the stability of a drug substance under various stress conditions. Sofosbuvir has been subjected to a range of forced degradation conditions as per the International Council for Harmonisation (ICH) guidelines, including acidic, alkaline, oxidative, thermal, and photolytic stress. These studies have revealed that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[1][2][3]

Summary of Degradation Behavior

The following table summarizes the quantitative data from forced degradation studies, highlighting the conditions that lead to the formation of impurities.

Stress ConditionReagent/ParameterDurationTemperatureDegradation (%)Impurities DetectedReference
Acidic Hydrolysis 0.1N HCl6 hours70°C23%DP I[1]
1N HCl10 hours80°C (reflux)8.66%Acid Degradation Impurity[2]
Alkaline Hydrolysis 0.1N NaOH10 hours70°C50%DP II[1]
0.5N NaOH24 hours60°C45.97%Base Degradation Impurity A & B[2]
Oxidative Degradation 3% H₂O₂7 daysRoom Temp.19.02%DP III[1]
30% H₂O₂2 days80°C0.79%Oxidative Degradation Impurity[2]
Ce(IV) in H₂SO₄25 minutes100°C-Oxidation Product[4]
Thermal Degradation -21 days50°CNo degradation-[1]
Photolytic Degradation Sunlight / 254 nm UV21 days / 24 hoursAmbientNo degradation-[1][2]

DP: Degradation Product

Identification and Characterization of Novel Impurities

The degradation of Sofosbuvir under stress conditions leads to the formation of several new impurities. Advanced analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS), have been instrumental in their identification and characterization.

Identified Degradation Products

The table below provides details of the identified degradation products, including their mass-to-charge ratio (m/z) and proposed molecular formula and structure where available.

Impurity NameStress ConditionRetention Time (Rt)Measured m/zProposed Molecular FormulaProposed Structure/NameReference
DP I Acidic Hydrolysis4.2 min488-Removal of C(CH₃)₂ from methoxy (B1213986) end[1][3]
DP II Alkaline Hydrolysis3.6 min393.3--[1][3]
DP III Oxidative Degradation3.2 min393-Formation of amine oxide[1][3]
Acid Degradation Impurity Acidic Hydrolysis-416.08C₁₆H₁₈FN₂O₈P(R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate[2]
Base Degradation Impurity A Alkaline Hydrolysis-453.13C₁₆H₂₅FN₃O₉P(S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate[2]
Base Degradation Impurity B Alkaline Hydrolysis-411.08C₁₃H₁₉FN₃O₉P(S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid[2]
Oxidative Degradation Impurity Oxidative Degradation-527.15C₂₂H₂₇FN₃O₉P(S)-isopropyl 2-((S)-(((2R,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyl-3-oxotetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and identification of Sofosbuvir impurities.

Forced Degradation Experimental Protocol

The following workflow outlines the general procedure for conducting forced degradation studies on Sofosbuvir.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Sofosbuvir Stock Solution (e.g., 1000 µg/mL in Methanol) acid Acid Hydrolysis (e.g., 0.1N HCl, 70°C, 6h) prep->acid Expose to base Alkaline Hydrolysis (e.g., 0.1N NaOH, 70°C, 10h) prep->base Expose to oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT, 7 days) prep->oxidative Expose to thermal Thermal Degradation (e.g., 50°C, 21 days) prep->thermal Expose to photo Photolytic Degradation (Sunlight, 21 days) prep->photo Expose to neutralize Neutralize (for acid/base stressed samples) acid->neutralize base->neutralize dilute Dilute to Working Concentration (e.g., 50 µg/mL) oxidative->dilute thermal->dilute photo->dilute neutralize->dilute inject Inject into Analytical System dilute->inject hplc RP-HPLC Analysis inject->hplc lcms LC-MS/MS for Identification & Characterization hplc->lcms

Figure 1: General workflow for forced degradation studies of Sofosbuvir.

Detailed Protocol Steps:

  • Stock Solution Preparation: Accurately weigh 100 mg of Sofosbuvir and dissolve it in a 100 mL volumetric flask with methanol (B129727) to obtain a stock solution of 1000 µg/mL.[1]

  • Acid Hydrolysis: Reflux a solution of Sofosbuvir in 0.1 N HCl at 70°C for 6 hours.[1]

  • Alkaline Hydrolysis: Reflux a solution of Sofosbuvir in 0.1 N NaOH at 70°C for 10 hours.[1]

  • Oxidative Degradation: Treat a solution of Sofosbuvir with 3% hydrogen peroxide at room temperature for 7 days.[1]

  • Thermal Degradation: Expose the stock solution of Sofosbuvir to a temperature of 50°C for 21 days.[1]

  • Photolytic Degradation: Expose the stock solution of Sofosbuvir to direct sunlight for 21 days.[1]

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize the solutions.

    • Dilute an aliquot of each stressed sample with the mobile phase to a final concentration of approximately 50 µg/mL.[1]

  • Chromatographic Analysis: Inject the prepared samples into a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for separation and quantification of impurities.[1]

  • Mass Spectrometric Analysis: Utilize Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) to identify and characterize the degradation products based on their mass-to-charge ratios and fragmentation patterns.[1]

Analytical Method for Impurity Profiling

A robust and validated analytical method is crucial for the accurate detection and quantification of impurities. The following logical diagram illustrates the key steps in developing and validating an RP-HPLC method for Sofosbuvir impurity profiling.

G cluster_dev Method Development cluster_val Method Validation (as per ICH Q2(R1)) cluster_app Application col_sel Column Selection (e.g., C18, C8, Phenyl) mob_phase Mobile Phase Optimization (e.g., Acetonitrile (B52724), Methanol, Buffers) col_sel->mob_phase detection Detector Wavelength Selection (e.g., 260 nm) mob_phase->detection gradient Gradient Elution Program detection->gradient specificity Specificity gradient->specificity linearity Linearity specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness routine_analysis Routine Quality Control robustness->routine_analysis stability_studies Stability Studies robustness->stability_studies

Figure 2: Logical workflow for the development and validation of an analytical method.

Typical Chromatographic Conditions:

  • Column: A C18 column is commonly used for the separation of Sofosbuvir and its impurities.[2]

  • Mobile Phase: A mixture of methanol and water with 0.1% formic acid in a gradient mode is often employed.[1] A combination of acetonitrile and 0.1% formic acid buffer has also been shown to achieve good separation.[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection: UV detection at approximately 260 nm is suitable for Sofosbuvir and its impurities.[2][5]

  • Column Temperature: Maintaining a column temperature of around 35°C can improve peak shape and reproducibility.[6]

Conclusion

The identification and characterization of new impurities are critical aspects of ensuring the quality, safety, and efficacy of Sofosbuvir. This technical guide has summarized the key findings from forced degradation studies, providing a detailed overview of the conditions under which Sofosbuvir degrades and the nature of the resulting impurities. The experimental protocols and analytical methodologies described herein offer a practical framework for researchers and drug development professionals involved in the quality control and stability testing of Sofosbuvir. A thorough understanding of these impurities is essential for the development of robust manufacturing processes and stable formulations, ultimately safeguarding patient health. Further research, including the isolation and definitive structural elucidation of all degradation products, will continue to enhance our knowledge base and support the lifecycle management of this important antiviral drug.

References

A Technical Guide to the Stability of Sofosbuvir and the Role of Process-Related Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available data on the stability of Sofosbuvir. Specific studies detailing the direct impact of Sofosbuvir Impurity G on the degradation kinetics of the active pharmaceutical ingredient (API) are not extensively available in the public literature. Such studies are typically part of proprietary data generated during drug development. This guide, therefore, focuses on the known stability profile of Sofosbuvir under forced degradation conditions, which is essential for understanding its overall stability.

Introduction: Sofosbuvir and its Diastereomeric Impurity G

Sofosbuvir is a direct-acting antiviral medication and a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1] It is a nucleotide analog that acts as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[2] The chemical structure of Sofosbuvir is complex, featuring multiple chiral centers, which gives rise to the possibility of various stereoisomers forming during synthesis.

This compound is identified as a diastereoisomer of Sofosbuvir.[3][4] This means it has the same molecular formula (C₂₂H₂₉FN₃O₉P) and molecular weight (529.45 g/mol ) as Sofosbuvir but differs in the spatial arrangement of atoms at one or more chiral centers.[3][5][6] As a process-related impurity, its presence and control are critical aspects of the manufacturing process to ensure the quality, safety, and efficacy of the final drug product. The stability of the drug substance can be affected by the presence of impurities, which may catalyze degradation or be converted to other toxic products.[7][8]

Stability Profile of Sofosbuvir: Forced Degradation Studies

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug molecule and helping to develop stability-indicating analytical methods.[8][9] As per International Council for Harmonisation (ICH) guidelines, Sofosbuvir has been subjected to various stress conditions, including hydrolysis, oxidation, and photolysis.[1][7]

The findings consistently show that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[1][7][10]

Quantitative Data from Forced Degradation Studies

The extent of degradation varies with the nature and severity of the stress condition. The tables below summarize quantitative data from representative studies.

Table 1: Summary of Sofosbuvir Degradation under Various Stress Conditions (Study A)

Stress Condition Parameters Degradation (%) Degradation Products Observed
Acid Hydrolysis 1N HCl, 80°C, 10 hours 8.66% One major degradation product
Base Hydrolysis 0.5N NaOH, 60°C, 24 hours 45.97% Two major degradation products (28.80% and 17.17%)
Oxidation 30% H₂O₂, 80°C, 48 hours 0.79% One minor degradation product
Thermal - No degradation observed -
Photolytic 254 nm, 24 hours No degradation observed -

Data sourced from Pottabathini, V., et al. (2016).[1]

Table 2: Summary of Sofosbuvir Degradation under Various Stress Conditions (Study B)

Stress Condition Parameters Degradation (%) Degradation Products Observed
Acid Hydrolysis 0.1N HCl, 70°C, 6 hours 23% Degradation Product I (DP I)
Base Hydrolysis 0.1N NaOH, 70°C, 10 hours 50% Degradation Product II (DP II)
Oxidation 3% H₂O₂, 7 days 19.02% Degradation Product III (DP III)
Thermal 50°C, 21 days No degradation observed -
Photolytic (Sunlight) 21 days No degradation observed -

Data sourced from Agarwal, B. A., et al. (2022).[7][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of stability studies. The following sections outline typical protocols used in the forced degradation analysis of Sofosbuvir.

Protocol for Forced Degradation Studies

This protocol describes the conditions for intentionally degrading the Sofosbuvir drug substance to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Accurately weigh and dissolve 100 mg of Sofosbuvir in 100 mL of methanol (B129727) to prepare a stock solution of 1 mg/mL.[7]

  • Acid Hydrolysis:

    • Take an appropriate volume of the stock solution and add 0.1 N HCl.

    • Reflux the solution at 70°C for 6 hours.[7]

    • After cooling, neutralize the solution with 0.1 N NaOH.

    • Dilute with mobile phase to a final concentration of approximately 50 µg/mL for analysis.[7]

  • Base Hydrolysis:

    • Take an appropriate volume of the stock solution and add 0.1 N NaOH.

    • Reflux the solution at 70°C for 10 hours.[7]

    • After cooling, neutralize the solution with 0.1 N HCl.

    • Dilute with mobile phase to a final concentration of approximately 50 µg/mL for analysis.[7]

  • Oxidative Degradation:

    • Treat a volume of the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 7 days.[7]

    • Dilute with mobile phase to a final concentration of approximately 50 µg/mL for analysis.

  • Thermal Degradation:

    • Keep the solid drug substance in a hot air oven at 50°C for 21 days.[7]

    • After the exposure period, prepare a solution of approximately 50 µg/mL in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance to direct sunlight for 21 days.[7]

    • Alternatively, expose the drug to UV light at 254 nm for 24 hours.[1]

    • After exposure, prepare a solution of approximately 50 µg/mL in the mobile phase for analysis.

Protocol for Stability-Indicating RP-HPLC Method

This analytical method is designed to separate the intact drug from its degradation products, thus indicating the stability of the drug.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photo Diode Array (PDA) detector.[1][7]

  • Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm particle size.[11]

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) in a 50:50 v/v ratio.[11] (Alternative: Methanol:Water with 0.1% formic acid, 50:50 v/v[7]).

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 260 nm.[1][11]

  • Injection Volume: 20 µL.[7]

  • Column Temperature: Ambient.

  • Procedure:

    • Prepare the mobile phase and degas it by sonication.

    • Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Prepare standard solutions of Sofosbuvir and the stressed samples as per the degradation protocol.

    • Inject the standard solution to determine the retention time and response of the parent drug.

    • Inject the stressed samples and record the chromatograms.

    • Analyze the chromatograms to identify and quantify any degradation products, ensuring they are well-resolved from the main Sofosbuvir peak. The retention time for Sofosbuvir is typically around 3.6-3.7 minutes under these conditions.[11]

Visualizations: Pathways and Workflows

The following diagrams illustrate the experimental workflow for stability testing and the known degradation pathways of Sofosbuvir.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_eval Evaluation API Sofosbuvir API Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress Samples Generate Stressed Samples & Control Sample Stress->Samples HPLC RP-HPLC Analysis Samples->HPLC Detect UV/PDA/MS Detection HPLC->Detect Data Chromatographic Data Detect->Data Identify Identify & Quantify Degradation Products Data->Identify Pathway Elucidate Degradation Pathway Identify->Pathway Report Generate Stability Report Pathway->Report

Caption: Experimental workflow for forced degradation analysis of Sofosbuvir.

G sofo Sofosbuvir (C22H29FN3O9P) M.W. 529.45 acid_stress Acidic Hydrolysis (e.g., 0.1N HCl, 70°C) sofo->acid_stress base_stress Basic Hydrolysis (e.g., 0.1N NaOH, 70°C) sofo->base_stress dp1 Degradation Product I (Hydrolysis of isopropyl alaninate (B8444949) ester) m/z ~488 acid_stress->dp1 Major Pathway base_stress->dp1 dp2 Degradation Product II (Hydrolysis of phosphoramidate (B1195095) & ester) m/z ~393 base_stress->dp2 Major Pathway

Caption: Simplified degradation pathways of Sofosbuvir under hydrolytic stress.

G Impurity Process-Related Impurity (e.g., Impurity G - Diastereoisomer) Product Drug Product (API + Excipients) Impurity->Product Present in API Active Pharmaceutical Ingredient (Sofosbuvir) API->Product Formulated into Degradation Accelerated Degradation of API Product->Degradation May lead to NewDP Formation of Unique Degradation Products Product->NewDP May lead to Loss Loss of Potency & Compromised Safety Degradation->Loss NewDP->Loss

Caption: Conceptual impact of impurities on drug product stability and safety.

References

Methodological & Application

HPLC method development for Sofosbuvir impurity G analysis

Author: BenchChem Technical Support Team. Date: December 2025

An advanced and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Sofosbuvir Impurity G is presented. This application note provides a comprehensive protocol for the separation and quantification of this critical impurity, ensuring the quality and safety of the Sofosbuvir active pharmaceutical ingredient (API) and its formulated products. The method is developed to be specific, accurate, precise, and robust, aligning with the stringent requirements of regulatory bodies.

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C.[1][2][3] As with any pharmaceutical compound, the presence of impurities can affect its efficacy and safety. This compound is a diastereoisomer of Sofosbuvir, making its separation and quantification challenging yet crucial for quality control.[4][5] This document details a stability-indicating reversed-phase HPLC (RP-HPLC) method developed and validated for the determination of this compound.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed for this analysis. The chromatographic conditions have been optimized to achieve efficient separation between Sofosbuvir and Impurity G.

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II LC System or equivalent
Detector Photodiode Array (PDA) Detector G1315D or UV Detector
Column Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[6][7]
Mobile Phase A 0.1% Trifluoroacetic Acid in Water[6][7]
Mobile Phase B Acetonitrile (B52724)
Gradient Program See Table 2
Flow Rate 1.0 mL/min[8][9]
Injection Volume 10 µL[10]
Column Temperature 30 °C[10]
Detection Wavelength 260 nm[6][7][11]
Run Time 30 minutes

Table 2: Mobile Phase Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
154060
204060
229010
309010
Preparation of Solutions
  • Diluent: A mixture of water and acetonitrile in a 50:50 (v/v) ratio is used as the diluent.[6][7]

  • Standard Stock Solution: Accurately weigh and dissolve approximately 25 mg of Sofosbuvir and 25 mg of this compound reference standards in 50 mL of diluent to obtain a stock solution of 500 µg/mL for each.

  • Standard Solution: Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with the diluent to get a final concentration of 5 µg/mL for both Sofosbuvir and Impurity G.

  • Sample Solution: Accurately weigh and dissolve a quantity of the Sofosbuvir drug substance or powdered tablets equivalent to 50 mg of Sofosbuvir in 100 mL of diluent. Sonicate for 15 minutes and dilute to the mark. Filter the solution through a 0.45 µm nylon filter. Dilute 1.0 mL of the filtered solution to 100.0 mL with the diluent to obtain a theoretical concentration of 5 µg/mL of Sofosbuvir.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and their acceptance criteria are summarized below.

Table 3: Method Validation Summary

ParameterResultAcceptance Criteria
Specificity No interference from blank and placebo at the retention time of Sofosbuvir and Impurity G.No interference at the analyte peaks.
Linearity (µg/mL) 0.5 - 7.5 µg/mLCorrelation coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 2.0%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mLReportable
Limit of Quantitation (LOQ) 0.15 µg/mLReportable
Robustness The method is robust for small, deliberate changes in flow rate (±0.1 mL/min) and column temperature (±2 °C).System suitability parameters are met.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

Table 4: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (T) Not more than 2.0 for both Sofosbuvir and Impurity G peaks.
Theoretical Plates (N) Not less than 2000 for both peaks.
Resolution (Rs) Not less than 2.0 between Sofosbuvir and Impurity G peaks.
% RSD of Peak Areas Not more than 2.0% for six replicate injections of the standard solution.

Workflow and Diagrams

The logical workflow for the HPLC method development and analysis is depicted in the following diagram.

HPLC_Method_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_solutions Prepare Mobile Phase, Diluent, Standard & Sample Solutions system_prep System Preparation & Equilibration prep_solutions->system_prep system_suitability System Suitability Test system_prep->system_suitability system_suitability->system_prep Fail sample_injection Inject Blank, Standard, and Sample Solutions system_suitability->sample_injection Pass data_acquisition Data Acquisition sample_injection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration calculation Calculation of Impurity Content peak_integration->calculation reporting Generate Final Report calculation->reporting

Caption: Workflow for HPLC analysis of this compound.

The relationship between the key stages of method development and validation is illustrated below.

Method_Development_Validation cluster_validation_params Validation Parameters method_dev Method Development (Column, Mobile Phase, etc.) method_opt Method Optimization (Gradient, Flow Rate) method_dev->method_opt method_val Method Validation (ICH Guidelines) method_opt->method_val specificity Specificity method_val->specificity linearity Linearity method_val->linearity accuracy Accuracy method_val->accuracy precision Precision method_val->precision lod_loq LOD & LOQ method_val->lod_loq robustness Robustness method_val->robustness

Caption: Key stages of HPLC method development and validation.

Conclusion

The described RP-HPLC method is demonstrated to be suitable for the routine quality control analysis of Sofosbuvir for the presence of Impurity G. The method is specific, linear, accurate, precise, and robust, providing reliable and consistent results. The detailed protocol and validation data support its implementation in pharmaceutical laboratories for the analysis of bulk drug and finished dosage forms.

References

Application Note: Rapid Quantification of Sofosbuvir Impurity G using a Stability-Indicating UPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sofosbuvir (B1194449) is a direct-acting antiviral medication used in the treatment of Hepatitis C.[1] During its synthesis and storage, process-related impurities and degradation products can arise, which may affect the safety and efficacy of the drug product. One such critical impurity is Sofosbuvir impurity G, a diastereoisomer of Sofosbuvir.[2][3][4] Regulatory agencies require stringent control and monitoring of such impurities. This application note describes a rapid, sensitive, and specific Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of this compound in bulk drug substances. The developed method is stability-indicating, capable of resolving impurity G from Sofosbuvir and its other degradation products.

Materials and Methods

Instrumentation

A UPLC system equipped with a quaternary solvent manager, a sample manager, and a photodiode array (PDA) detector was used for this study. Data acquisition and processing were performed using Empower software.[1]

Chemicals and Reagents
  • Sofosbuvir reference standard and this compound reference standard were procured from a certified vendor.

  • Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), and Formic acid (AR grade) were purchased from a reputable supplier.[1]

  • High-purity water was generated using a Milli-Q water purification system.

Chromatographic Conditions

A summary of the optimized UPLC method parameters is provided in Table 1.

ParameterDetails
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic acid in Water[1][5][6]
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 0.4 mL/min[6]
Injection Volume 2 µL
Column Temperature 40°C
Detection Wavelength 260 nm[7][8][9][10]
Run Time 5 minutes
Gradient Elution Program

The gradient elution program for the separation is detailed in Table 2.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
3.02080
4.02080
4.1955
5.0955
Preparation of Solutions

Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1000 µg/mL.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Sample Preparation: Accurately weigh 25 mg of the Sofosbuvir bulk drug sample and dissolve it in 25 mL of the mobile phase to obtain a concentration of 1000 µg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

Experimental Workflow

The following diagram illustrates the key steps in the UPLC method for the quantification of this compound.

G cluster_prep Solution Preparation cluster_uplc UPLC Analysis cluster_data Data Processing & Quantification Standard_Prep Prepare Impurity G Standard Solutions System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Prepare Sofosbuvir Sample Solution Injection Inject Standards and Samples Sample_Prep->Injection System_Suitability->Injection Data_Acquisition Data Acquisition (260 nm) Injection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Impurity G in Sample Calibration_Curve->Quantification

Caption: Experimental workflow for the UPLC quantification of this compound.

Results and Discussion

Method Validation

The developed UPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

Specificity (Forced Degradation): Forced degradation studies were performed on Sofosbuvir to demonstrate the stability-indicating nature of the method. The drug was subjected to acidic, basic, oxidative, and thermal stress conditions.[1][5] The results showed that this compound was well-resolved from the main peak and other degradation products, confirming the specificity of the method.

Linearity: The linearity of the method was evaluated by analyzing a series of six concentrations of this compound ranging from the Limit of Quantification (LOQ) to 150% of the specification limit. The calibration curve showed excellent linearity with a correlation coefficient (r²) greater than 0.999.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for this compound were determined based on the signal-to-noise ratio. The LOD was found to be 0.05 µg/mL, and the LOQ was 0.15 µg/mL, demonstrating the high sensitivity of the method.

Accuracy (Recovery): The accuracy of the method was determined by a recovery study, which was performed by spiking known amounts of this compound into the Sofosbuvir sample at three different concentration levels (50%, 100%, and 150% of the specification limit). The mean recovery was found to be within the acceptable range of 98.0% to 102.0%.

Precision: The precision of the method was evaluated by performing six replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area of this compound was less than 2.0%, indicating good repeatability. Intermediate precision was also assessed by a different analyst on a different day, with the RSD also being within the acceptable limits.

Quantitative Data Summary

The key quantitative results of the method validation are presented in Table 3.

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
LOD (µg/mL) 0.05-
LOQ (µg/mL) 0.15-
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.8%≤ 2.0%
Intermediate Precision (%RSD) 1.2%≤ 2.0%

Conclusion

A rapid, sensitive, specific, and stability-indicating UPLC method for the quantification of this compound has been successfully developed and validated. The short run time of 5 minutes allows for high-throughput analysis, making it suitable for routine quality control of Sofosbuvir bulk drug and formulations. The method meets all the validation criteria as per ICH guidelines, ensuring reliable and accurate results.

References

Application Note: High-Throughput LC-MS/MS Protocol for the Identification and Quantification of Sofosbuvir Impurity G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of Sofosbuvir impurity G, a diastereomer of the active pharmaceutical ingredient. Given the stereoisomeric nature of impurity G, a chiral separation is essential for its accurate assessment. This protocol leverages a chiral stationary phase for chromatographic resolution, coupled with highly selective and sensitive triple quadrupole mass spectrometry for detection and quantification. The method is suitable for routine quality control, stability studies, and impurity profiling of Sofosbuvir in bulk drug substances and pharmaceutical formulations.

Introduction

Sofosbuvir is a direct-acting antiviral agent pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. As with any pharmaceutical compound, the control of impurities is a critical aspect of ensuring its safety and efficacy. This compound is a diastereomer of Sofosbuvir, possessing the same molecular weight and elemental composition, which makes its separation and quantification challenging using standard reversed-phase liquid chromatography. This protocol outlines a specific and sensitive LC-MS/MS method employing a chiral stationary phase to achieve the necessary separation of these diastereomers.

Experimental Protocol

1. Materials and Reagents

  • Reference Standards: Sofosbuvir and this compound (procured from a certified vendor).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • LC Column: A chiral stationary phase column is required. The selection of the specific chiral column is critical and may require screening of different phases (e.g., polysaccharide-based, protein-based) to achieve optimal separation.

  • Sample Preparation: Volumetric flasks, pipettes, and autosampler vials.

2. Instrumentation

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

3. Chromatographic Conditions

Due to the proprietary nature of specific chiral separation methods, the following conditions are provided as a starting point and should be optimized for the selected chiral column. Supercritical Fluid Chromatography (SFC) is also a highly effective technique for chiral separations and can be considered as an alternative to HPLC/UHPLC.[1][2]

ParameterRecommended Starting Conditions
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol (user-determined ratio)
Gradient Optimized to resolve Sofosbuvir and Impurity G
Flow Rate 0.4 - 0.8 mL/min (for HPLC)
Column Temperature 25 - 40 °C
Injection Volume 5 µL

4. Mass Spectrometric Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 530.2
Product Ion (m/z) 243.1
Collision Energy To be optimized for the specific instrument
Source Temperature To be optimized for the specific instrument
Gas Flow Rates To be optimized for the specific instrument

5. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sofosbuvir and this compound reference standards in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to construct a calibration curve. A typical range would be 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Accurately weigh and dissolve the Sofosbuvir drug substance or a crushed tablet in a suitable solvent (e.g., methanol). Dilute the sample solution with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.22 µm syringe filter before injection.

Data Presentation

Table 1: Quantitative Data Summary

AnalyteRetention Time (min)Linearity (ng/mL)LOD (ng/mL)LOQ (ng/mL)
SofosbuvirTo be determined1 - 1000>0.995To be determinedTo be determined
Impurity GTo be determined1 - 1000>0.995To be determinedTo be determined

Retention times, Limit of Detection (LOD), and Limit of Quantification (LOQ) are dependent on the specific chiral column and optimized chromatographic conditions.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Analysis prep_standards Prepare Sofosbuvir & Impurity G Reference Standards lc_separation Chiral LC Separation prep_standards->lc_separation Inject prep_samples Prepare Drug Substance/ Product Samples prep_samples->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection Eluent data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification using Calibration Curve data_acquisition->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Signaling Pathway Diagram (Logical Relationship)

G cluster_compound Compound Information cluster_analysis Analytical Challenge & Solution cluster_detection Detection Method sofosbuvir Sofosbuvir (Active Pharmaceutical Ingredient) challenge Challenge: Same Mass, Different 3D Structure sofosbuvir->challenge impurity_g This compound (Diastereomer) impurity_g->challenge solution Solution: Chiral Chromatography challenge->solution msms Tandem Mass Spectrometry (MS/MS) - Highly Selective - Highly Sensitive solution->msms Enables

Caption: Logical relationship for the analysis of Sofosbuvir and its diastereomeric impurity G.

Conclusion

The described LC-MS/MS protocol provides a framework for the successful separation and quantification of Sofosbuvir and its diastereomeric impurity G. The critical step is the selection and optimization of a suitable chiral stationary phase. This method offers the specificity and sensitivity required for the stringent control of stereoisomeric impurities in Sofosbuvir, ensuring the quality and safety of this important antiviral medication. The use of SFC is also a viable and often advantageous alternative for such chiral separations.[1][2]

References

Application Note: Structural Confirmation of Sofosbuvir Impurity G using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-06

Abstract

This application note provides a detailed protocol for the structural confirmation of Sofosbuvir impurity G, a known diastereoisomer of the active pharmaceutical ingredient Sofosbuvir. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the unambiguous determination of molecular structure. This document outlines the experimental procedures for acquiring and analyzing a suite of one-dimensional (1D) and two-dimensional (2D) NMR spectra, including ¹H NMR, ¹³C NMR, ³¹P NMR, ¹⁹F NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). The presented data, methodologies, and interpretation framework are intended to guide researchers, scientists, and drug development professionals in the comprehensive structural characterization of Sofosbuvir and its related impurities.

Introduction

Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic hepatitis C virus (HCV) infection.[1] It is a prodrug that is metabolized in the liver to its active form, which then inhibits the HCV NS5B RNA-dependent RNA polymerase.[2] During the synthesis and storage of Sofosbuvir, various impurities can be formed, which must be identified and characterized to ensure the quality, safety, and efficacy of the drug product. This compound is a diastereoisomer of Sofosbuvir, with the same molecular formula (C₂₂H₂₉FN₃O₉P) and molecular weight (529.45 g/mol ).[3][4][5] Due to the stereochemical difference, Impurity G may exhibit different pharmacological and toxicological properties, making its unambiguous identification crucial.

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[6][7] This application note details the use of a comprehensive set of NMR experiments for the structural confirmation of this compound.

Chemical Structures

CompoundStructure
Sofosbuvir
alt text
This compound A diastereoisomer of Sofosbuvir. The exact stereochemical difference would be confirmed by the NMR analysis, likely at the phosphorus center or the L-alanine moiety.

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of this compound reference standard.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its chemical shift range.[8][9]

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

NMR Instrumentation

All NMR spectra should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument equipped with a broadband probe.

1D NMR Experiments

¹H NMR Spectroscopy

  • Purpose: To identify the number and type of protons and their neighboring environments.

  • Protocol:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zg30

      • Spectral width: 16 ppm

      • Acquisition time: 2-3 s

      • Relaxation delay: 5 s

      • Number of scans: 16-64

    • Process the spectrum with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

¹³C NMR Spectroscopy

  • Purpose: To identify the number and type of carbon atoms.

  • Protocol:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zgpg30

      • Spectral width: 240 ppm

      • Acquisition time: 1-2 s

      • Relaxation delay: 2 s

      • Number of scans: 1024-4096

    • Process the spectrum with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

³¹P NMR Spectroscopy

  • Purpose: To observe the phosphorus atom and its environment, which is critical for distinguishing diastereoisomers.

  • Protocol:

    • Tune and match the probe for the ³¹P frequency.

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zgpg30

      • Spectral width: 100 ppm

      • Relaxation delay: 5 s

      • Number of scans: 128-256

    • Reference the spectrum to an external standard (e.g., 85% H₃PO₄ at 0 ppm).

¹⁹F NMR Spectroscopy

  • Purpose: To observe the fluorine atom on the ribose moiety.

  • Protocol:

    • Tune and match the probe for the ¹⁹F frequency.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zgpg30

      • Spectral width: 50 ppm

      • Relaxation delay: 2 s

      • Number of scans: 64-128

    • Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).

2D NMR Experiments

COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton couplings (J-couplings) within the same spin system.

  • Protocol:

    • Acquire a standard gradient-enhanced COSY (gCOSY) spectrum.

    • Typical parameters:

      • Pulse sequence: cosygpqf

      • Spectral width: 12 ppm in both dimensions

      • Number of increments: 256-512 in F1

      • Number of scans: 8-16 per increment

    • Process the data with a sine-bell window function in both dimensions.

HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and their attached carbons.

  • Protocol:

    • Acquire a standard gradient-enhanced HSQC spectrum.

    • Typical parameters:

      • Pulse sequence: hsqcedetgpsisp2.3

      • Spectral width: 12 ppm in F2 (¹H), 160 ppm in F1 (¹³C)

      • Number of increments: 256-512 in F1

      • Number of scans: 16-32 per increment

    • Process the data with a squared sine-bell window function in both dimensions.

HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.

  • Protocol:

    • Acquire a standard gradient-enhanced HMBC spectrum.

    • Typical parameters:

      • Pulse sequence: hmbcgpndqf

      • Spectral width: 12 ppm in F2 (¹H), 220 ppm in F1 (¹³C)

      • Number of increments: 256-512 in F1

      • Number of scans: 32-64 per increment

    • Process the data with a sine-bell window function in both dimensions.

Data Presentation

The following tables summarize the expected NMR data for Sofosbuvir and the anticipated differences for Impurity G. The exact chemical shifts for Impurity G would need to be determined experimentally.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

AssignmentSofosbuvir δ (ppm)Impurity G δ (ppm) (Expected)MultiplicityJ (Hz)
H-6 (Uracil)7.90~7.9d8.1
Phenyl-H7.40-7.20~7.4-7.2m
H-1'6.15~6.1t8.0
H-5 (Uracil)5.65~5.6d8.1
NH (Alanine)5.10Shiftedt9.5
CH (Isopropyl)4.80Shiftedsept6.2
H-5'a, H-5'b4.30-4.15~4.3-4.1m
H-3'4.10~4.1t9.0
CH (Alanine)3.90Shiftedm
CH₃ (Alanine)1.25Shiftedd7.0
CH₃ (Isopropyl)1.20, 1.18Shiftedd, d6.2
CH₃-2'1.10~1.1d22.5

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

AssignmentSofosbuvir δ (ppm)Impurity G δ (ppm) (Expected)
C=O (Isopropyl)172.5Shifted
C-4 (Uracil)163.5~163.5
C-2 (Uracil)150.5~150.5
Phenyl-C150.0-120.0~150-120
C-6 (Uracil)140.5~140.5
C-2'124.0 (d, J=250 Hz)~124.0
C-5 (Uracil)101.5~101.5
C-4'85.0~85.0
C-1'83.0~83.0
CH (Isopropyl)68.5Shifted
C-5'63.0~63.0
C-3'60.5~60.5
CH (Alanine)50.0Shifted
CH₃ (Alanine)21.5Shifted
CH₃ (Isopropyl)21.0, 20.8Shifted
CH₃-2'16.5~16.5

Table 3: ³¹P and ¹⁹F NMR Data (DMSO-d₆)

NucleusSofosbuvir δ (ppm)Impurity G δ (ppm) (Expected)
³¹P3.5Significantly Shifted
¹⁹F-158.0Minor Shift

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using the acquired NMR data.

structural_confirmation cluster_interpretation Data Interpretation & Structure Elucidation H1_NMR ¹H NMR Fragment_Analysis Fragment Analysis (Uracil, Ribose, Phenyl, Alanine) H1_NMR->Fragment_Analysis C13_NMR ¹³C NMR C13_NMR->Fragment_Analysis P31_NMR ³¹P NMR P31_NMR->Fragment_Analysis F19_NMR ¹⁹F NMR F19_NMR->Fragment_Analysis COSY COSY Connectivity Establish Connectivity COSY->Connectivity HSQC HSQC HSQC->Connectivity HMBC HMBC HMBC->Connectivity Fragment_Analysis->Connectivity Stereochemistry Determine Relative Stereochemistry Connectivity->Stereochemistry Final_Structure Confirm Structure of Impurity G Stereochemistry->Final_Structure

Caption: Workflow for NMR-based structural confirmation.

Interpretation of Results

  • ¹H and ¹³C NMR: The initial comparison of the ¹H and ¹³C NMR spectra of Impurity G with that of Sofosbuvir will confirm the presence of the same basic molecular framework (uracil, fluorinated ribose, phenyl phosphoramidate, and L-alanine isopropyl ester moieties). Key differences in chemical shifts, particularly for the protons and carbons near the chiral centers (the phosphorus atom and the alanine (B10760859) moiety), will indicate the diastereomeric relationship.

  • ³¹P NMR: The ³¹P NMR spectrum is expected to show a single, distinct peak. The chemical shift of this peak will be a critical indicator of the stereochemistry at the phosphorus center and is expected to be significantly different from that of Sofosbuvir.

  • ¹⁹F NMR: The ¹⁹F NMR will confirm the presence of the fluorine atom on the ribose ring. A minor shift compared to Sofosbuvir may be observed.

  • COSY: The COSY spectrum will establish the proton-proton coupling networks, confirming the spin systems of the uracil (B121893), ribose, phenyl, and alanine isopropyl ester fragments.

  • HSQC: The HSQC spectrum will correlate each proton to its directly attached carbon, allowing for the unambiguous assignment of the carbon signals.

  • HMBC: The HMBC spectrum is crucial for piecing the fragments together. It will show long-range correlations that establish the connectivity between the uracil base and the ribose (H-1' to C-2 and C-6), the ribose and the phosphate (B84403) group (H-5' to P), and the phosphate group to the alanine and phenyl moieties.

By integrating the data from all these experiments, a complete and unambiguous structural assignment of this compound can be achieved, confirming its identity as a diastereoisomer of Sofosbuvir.

Signaling Pathway Analogy for Structural Elucidation

The process of elucidating the structure from the NMR data can be visualized as a signaling pathway, where different pieces of information converge to confirm the final structure.

structural_elucidation_pathway cluster_data NMR Data Inputs cluster_analysis Structural Analysis Steps d1_data 1D NMR (¹H, ¹³C, ³¹P, ¹⁹F) Fragments Identify Molecular Fragments d1_data->Fragments Chemical Shifts & Multiplicities d2_data 2D NMR (COSY, HSQC, HMBC) Connectivity Assemble Fragments d2_data->Connectivity Correlation Peaks Fragments->Connectivity Stereochem Define Stereochemistry Connectivity->Stereochem J-Couplings NOE (if acquired) Final_Structure Confirmed Structure of Impurity G Stereochem->Final_Structure

Caption: Logical flow from NMR data to structure confirmation.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural confirmation of this compound. The detailed protocols and expected data presented in this application note serve as a comprehensive guide for analytical scientists in the pharmaceutical industry. The key to differentiating the diastereomers lies in the careful analysis of chemical shift differences, particularly in the ³¹P NMR spectrum, and the complete assignment of all signals through 2D correlation experiments. This rigorous structural elucidation is essential for ensuring the quality and safety of Sofosbuvir drug products.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of Sofosbuvir Impurity G

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of Hepatitis C. The control of impurities in the final drug product is a critical aspect of pharmaceutical quality control. Sofosbuvir Impurity G is a diastereomer of Sofosbuvir, meaning it has the same molecular formula and mass but differs in the three-dimensional arrangement of its atoms. This stereochemical difference can impact the pharmacological and toxicological properties of the impurity. Therefore, a sensitive and specific analytical method is required for its identification and quantification.

This document provides detailed application notes on the mass spectrometric fragmentation pattern of this compound and a protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a diastereomer, this compound is expected to exhibit a mass spectral fragmentation pattern that is qualitatively identical to that of Sofosbuvir. However, quantitative differences in the relative abundance of fragment ions may exist due to stereochemical influences on fragmentation pathways.

Structural Elucidation

A comparison of the Isomeric SMILES strings for Sofosbuvir and its Impurity G reveals that the stereochemical difference lies at the phosphorus center.

  • Sofosbuvir: C--INVALID-LINK--N--INVALID-LINK--(OC[C@@H]1--INVALID-LINK--N2C=CC(=O)NC2=O)(C)F">C@HO)OC3=CC=CC=C3

  • This compound: C--INVALID-LINK--NP(=O)(O[C@@H]1--INVALID-LINK--F)N2C=CC(=O)NC2=O">C@HCO)OC3=CC=CC=C3

This difference in the stereochemistry at the phosphorus atom can potentially influence the stability of the precursor ion and the kinetics of its fragmentation, which may lead to variations in the relative intensities of the product ions observed in the MS/MS spectrum.

Mass Spectrometry Fragmentation Pattern

Under positive ion electrospray ionization (ESI+), both Sofosbuvir and this compound are expected to form a protonated molecule [M+H]⁺ at an m/z of approximately 530.16. Collision-induced dissociation (CID) of this precursor ion leads to a characteristic fragmentation pattern. The major fragmentation pathways are described below, and the expected quantitative data is summarized in Table 1. The fragmentation pathway is visualized in Figure 2.

The most prominent fragmentation involves the cleavage of the phosphoramidate (B1195095) bond, leading to the formation of a characteristic product ion at m/z 243.02 . This ion corresponds to the protonated form of the substituted fluorinated sugar moiety with the uracil (B121893) base attached. This is a highly stable and abundant fragment and is often used for quantification in multiple reaction monitoring (MRM) methods.

Another significant fragmentation pathway involves the loss of the entire side chain attached to the phosphorus atom, resulting in an ion that represents the core nucleotide structure.

Experimental Protocols

This section details a typical LC-MS/MS protocol for the analysis of Sofosbuvir and its impurities.

Liquid Chromatography
  • System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. A starting point could be 10% B, increasing to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Primary (for quantification): 530.2 → 243.0

    • Secondary (for confirmation): Other relevant transitions can be monitored.

  • Collision Energy: Optimization is required, but a starting point of 20-25 eV is recommended for the primary transition.[1]

Data Presentation

The expected fragmentation data for Sofosbuvir and its Impurity G are presented in Table 1. As Impurity G is a diastereomer, the m/z values of the fragments are identical to those of Sofosbuvir. The relative abundance may vary, and the values provided for Sofosbuvir are based on typical observations.

Table 1: Mass Spectrometry Fragmentation Data for Sofosbuvir and this compound

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment Structure/IdentityRelative Abundance (Sofosbuvir)
530.2243.0[Fluorinated sugar + Uracil + H]⁺High
530.2393.3[M - Isopropyl alaninate (B8444949) + H]⁺Medium
530.2412.1[M - Phenyl + H]⁺Low
530.2261.0[GS-331007 metabolite fragment]Variable

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Sample Dilution Dilution in Mobile Phase Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration UHPLC_System UHPLC System Filtration->UHPLC_System Injection C18_Column C18 Column UHPLC_System->C18_Column Gradient_Elution Gradient Elution C18_Column->Gradient_Elution ESI_Source ESI Source (+) Gradient_Elution->ESI_Source Eluent Transfer Quadrupole_1 Q1: Precursor Ion Selection (m/z 530.2) ESI_Source->Quadrupole_1 Quadrupole_2 Q2: Collision Cell (CID with Argon) Quadrupole_1->Quadrupole_2 Quadrupole_3 Q3: Product Ion Scanning Quadrupole_2->Quadrupole_3 Detector Detector Quadrupole_3->Detector Data_Analysis Data Acquisition and Analysis Detector->Data_Analysis Signal

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Fragmentation_Pathway cluster_fragments Product Ions Sofosbuvir_Impurity_G Sofosbuvir / Impurity G [M+H]⁺ m/z 530.2 Fragment_243 [Fluorinated Sugar + Uracil + H]⁺ m/z 243.0 Sofosbuvir_Impurity_G->Fragment_243 Cleavage of phosphoramidate bond Fragment_393 [M - Isopropyl alaninate + H]⁺ m/z 393.3 Sofosbuvir_Impurity_G->Fragment_393 Loss of isopropyl alaninate

Caption: Proposed mass spectral fragmentation pathway for Sofosbuvir and this compound.

References

Application Note: Quantification of Sofosbuvir Impurity G in Bulk Drug Substance by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] As a critical component of combination therapies, ensuring the purity and quality of the Sofosbuvir bulk drug is paramount.[1] Impurities, which can arise during synthesis or degradation, must be carefully monitored and controlled. Sofosbuvir impurity G is a diastereoisomer of Sofosbuvir.[3][4][5] This application note details a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of this compound in bulk drug substances, adhering to the guidelines of the International Conference on Harmonisation (ICH).

Principle

This method utilizes RP-HPLC with UV detection to separate and quantify this compound from the active pharmaceutical ingredient (API), Sofosbuvir. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The concentration of the impurity is determined by comparing its peak area to that of a reference standard of known concentration.

Experimental Protocol

1. Materials and Reagents

  • Sofosbuvir Bulk Drug Sample

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Trifluoroacetic Acid (TFA), 0.1% (v/v) in Water

  • Water (HPLC Grade)

  • Methanol (HPLC Grade)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A liquid chromatograph equipped with a UV detector.[6][7]

  • Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm particle size.[6][7]

  • Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[6][7]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm[6][7]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3. Preparation of Solutions

  • Diluent: A 50:50 (v/v) mixture of water and acetonitrile.[7]

  • Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve approximately 40 mg of Sofosbuvir reference standard in 10 mL of diluent to obtain a concentration of 4 mg/mL.

  • Standard Stock Solution of this compound: Accurately weigh and dissolve approximately 2.5 mg of this compound reference standard in 10 mL of diluent to obtain a concentration of 0.25 mg/mL.

  • Standard Solution: Prepare a working standard solution by diluting the stock solutions with the diluent to achieve a final concentration of approximately 400 µg/mL of Sofosbuvir and a suitable concentration of Impurity G (e.g., 2.5 µg/mL).

  • Sample Solution: Accurately weigh and dissolve approximately 40 mg of the Sofosbuvir bulk drug sample in 10 mL of diluent. Further dilute to a final concentration of approximately 400 µg/mL with the diluent.

4. System Suitability

Before sample analysis, inject the standard solution five times and evaluate the system suitability parameters. The acceptance criteria are as follows:

  • Tailing Factor: Not more than 2.0.

  • Theoretical Plates: Not less than 2000.

  • Relative Standard Deviation (RSD) of Peak Areas: Not more than 2.0%.

5. Analytical Procedure

Inject the blank (diluent), standard solution, and sample solution into the chromatograph. Record the chromatograms and measure the peak areas for Sofosbuvir and Impurity G.

6. Calculation

The percentage of this compound in the bulk drug sample can be calculated using the following formula:

Where:

  • Area_impurity_sample is the peak area of Impurity G in the sample chromatogram.

  • Area_impurity_standard is the peak area of Impurity G in the standard chromatogram.

  • Conc_standard is the concentration of Impurity G in the standard solution.

  • Conc_sample is the concentration of the Sofosbuvir bulk drug in the sample solution.

Data Presentation

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Impurity G)≤ 2.01.2
Theoretical Plates (Impurity G)≥ 20003500
% RSD of Peak Area (n=5)≤ 2.0%0.8%

Table 2: Method Validation Summary

ParameterResult
Linearity
Range (µg/mL)0.1 - 7.5
Correlation Coefficient (r²)0.999
Accuracy (% Recovery)
50% Level99.2%
100% Level100.5%
150% Level99.8%
Precision (% RSD)
Intraday (n=6)0.9%
Interday (n=6)1.2%
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL

Mandatory Visualization

experimental_workflow prep Sample and Standard Preparation hplc RP-HPLC Analysis (C18 Column, UV 260 nm) prep->hplc Inject into HPLC system_suitability System Suitability Test hplc->system_suitability Evaluate Performance data_acq Data Acquisition (Chromatogram) system_suitability->data_acq Proceed if criteria met quant Quantification of Impurity G data_acq->quant Integrate Peak Areas report Reporting of Results quant->report Calculate % Impurity

References

Application Note: Determination of Sofosbuvir Impurity G in Pharmaceutical Formulations by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Sofosbuvir impurity G, a diastereoisomer of Sofosbuvir, in pharmaceutical formulations. The method is adapted from a validated protocol for the analysis of other Sofosbuvir-related substances and is suitable for routine quality control analysis. The described method provides a clear separation of Sofosbuvir from its diastereomeric impurity, ensuring accurate quantification and control of this critical impurity.

Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. During the synthesis and storage of Sofosbuvir, various process-related impurities and degradation products can arise. One such critical impurity is this compound, which is a diastereoisomer of the active pharmaceutical ingredient (API). As diastereomers can exhibit different pharmacological and toxicological profiles, it is imperative to control their levels in the final drug product. This document provides a detailed protocol for an RP-HPLC method capable of separating and quantifying this compound in pharmaceutical dosage forms.

Experimental

Instrumentation and Reagents
  • HPLC System: A gradient-capable HPLC system equipped with a UV detector.

  • Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm (or equivalent).

  • Software: Chromatographic data acquisition and processing software.

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA).

  • Standards: Sofosbuvir reference standard and this compound reference standard.

Chromatographic Conditions

A gradient elution is employed to achieve optimal separation between Sofosbuvir and its impurities, including the diastereomeric impurity G.

ParameterCondition
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program A gradient program should be optimized to ensure separation. A suggested starting point is a linear gradient from 95% A to 50% A over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL

Note: The gradient program may require optimization depending on the specific column and HPLC system used to ensure baseline separation between Sofosbuvir and Impurity G.

Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (Sofosbuvir): Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to obtain a concentration of 1000 µg/mL.

  • Standard Stock Solution (Impurity G): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Prepare a working standard solution containing Sofosbuvir at a concentration of 100 µg/mL and Impurity G at a concentration of 1 µg/mL by diluting the stock solutions with the diluent.

Preparation of Sample Solution
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the Sofosbuvir.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm nylon filter, discarding the first few milliliters of the filtrate.

Method Validation (Proposed)

While a specific validated method for this compound was not found in the public literature, the following parameters should be validated according to ICH guidelines for the proposed method:

Validation ParameterAcceptance Criteria
Specificity The method should demonstrate the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including other impurities, degradants, and placebo components.
Linearity A linear relationship should be established across a range of concentrations (e.g., from LOQ to 150% of the specification limit for Impurity G). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy The accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels, covering the specified range (e.g., 80%, 100%, and 120% of the specification limit). The recovery should be within an acceptable range (e.g., 90.0% to 110.0%).
Precision Repeatability (Intra-day precision): The RSD of a series of measurements (n=6) should not be more than 5%. Intermediate Precision (Inter-day precision): The RSD of the results obtained by different analysts on different days should not be more than 10%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOQ should be at or below the reporting threshold for the impurity.
Robustness The reliability of the analysis with respect to deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) should be demonstrated.

Data Presentation

The quantitative data for the validation of this method for this compound should be summarized in the following tables.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Sofosbuvir)≤ 2.0
Theoretical Plates (Sofosbuvir)≥ 2000
Resolution (Sofosbuvir/Impurity G)≥ 1.5
%RSD of replicate injections≤ 2.0%

Table 2: Linearity of this compound

Concentration (µg/mL)Peak Area
LOQ
50% of specification
100% of specification
120% of specification
150% of specification
Correlation Coefficient (r²)
Y-intercept

Table 3: Accuracy (Recovery) of this compound

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%
100%
120%
Mean % Recovery

Table 4: Precision of this compound

PrecisionConcentration (µg/mL)%RSD (n=6)
Repeatability1.0
Intermediate Precision1.0

Table 5: LOD and LOQ of this compound

ParameterResult (µg/mL)
Limit of Detection (LOD)
Limit of Quantitation (LOQ)

Visualization

experimental_workflow cluster_preparation Sample and Standard Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis and Quantification prep_standard Prepare Standard Solutions (Sofosbuvir & Impurity G) hplc_injection Inject Samples and Standards into HPLC prep_standard->hplc_injection prep_sample Prepare Sample Solution (from Pharmaceutical Formulation) prep_sample->hplc_injection chromatography Chromatographic Separation (Agilent Eclipse XDB-C18, Gradient Elution) hplc_injection->chromatography detection UV Detection at 260 nm chromatography->detection data_acquisition Data Acquisition and Integration detection->data_acquisition quantification Quantify Impurity G (using external standard method) data_acquisition->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for the analysis of this compound.

Conclusion

The proposed RP-HPLC method provides a reliable and accurate approach for the determination of this compound in pharmaceutical formulations. Proper validation of this method in accordance with ICH guidelines is essential before its implementation in a quality control laboratory. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality assessment of Sofosbuvir drug products.

Application of Quality by Design (QbD) for the Chromatographic Analysis of Sofosbuvir Impurity G

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. During the synthesis and storage of Sofosbuvir, various impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product. One such critical impurity is Sofosbuvir impurity G, a diastereoisomer of the active pharmaceutical ingredient (API).[1] The structural similarity between Sofosbuvir and its diastereomeric impurity presents a significant analytical challenge, necessitating a robust and well-optimized analytical method for their separation and quantification.

This application note details the development of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound using the principles of Quality by Design (QbD). The QbD approach ensures a thorough understanding of the method variables and their impact on method performance, leading to a more robust and reliable analytical procedure.

Quality by Design (QbD) Approach

The QbD approach to analytical method development moves away from the traditional one-factor-at-a-time (OFAT) approach to a systematic, multivariate experimental design. This ensures that the final method is well understood, and its performance characteristics are predictable and reproducible. The key elements of the QbD approach applied in this study include:

  • Defining the Analytical Target Profile (ATP): The first step is to define the goals of the analytical method. For the analysis of this compound, the ATP includes the ability to separate and accurately quantify impurity G from Sofosbuvir and other potential degradation products, with high sensitivity, precision, and accuracy.

  • Identifying Critical Quality Attributes (CQAs) and Critical Method Parameters (CMPs): CQAs are the performance characteristics of the method that must be controlled to ensure the desired quality of the results. CMPs are the method parameters that have a significant impact on the CQAs.

  • Risk Assessment: A risk assessment is performed to identify and rank the potential CMPs that could affect the CQAs. This helps to focus the experimental design on the most critical parameters.

  • Design of Experiments (DoE): A statistical design of experiments is employed to systematically study the effects of the identified CMPs on the CQAs. This allows for the development of a mathematical model that describes the relationship between the parameters and the method's performance.

  • Method Design Space: The DoE results are used to establish a method design space, which is the multidimensional combination of CMPs that have been demonstrated to provide assurance of quality. Operating within the design space is not considered a change in the method and provides regulatory flexibility.

  • Control Strategy and Continuous Improvement: A control strategy is implemented to ensure that the method consistently operates within the design space. The method's performance is continuously monitored to identify any potential for improvement.

Experimental Protocols

Materials and Reagents
Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector was used. Data acquisition and processing were performed using a suitable chromatography data system.

Chromatographic Conditions

A systematic study based on Design of Experiments (DoE) was conducted to optimize the chromatographic conditions. The following parameters were identified as critical method parameters (CMPs) and were varied according to a central composite design (CCD):

  • Mobile Phase Composition: The ratio of the organic modifier (acetonitrile) to the aqueous buffer was investigated.

  • pH of the Aqueous Phase: The pH of the ammonium acetate buffer was varied to assess its impact on the resolution between Sofosbuvir and impurity G.

  • Column Temperature: The effect of column temperature on the separation efficiency was evaluated.

Based on the DoE results, the optimal chromatographic conditions were determined to be:

ParameterOptimized Condition
Column C18 Inertsil ODS-2 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in water
Mobile Phase B Acetonitrile
Gradient Isocratic
Mobile Phase Ratio 50:50 (v/v) of Mobile Phase A and B[2][3]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm[2][3]
Injection Volume 10 µL
Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir and this compound in the mobile phase to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity, limit of detection (LOD), and limit of quantification (LOQ) determination.

  • Sample Solution: Prepare the sample solution by dissolving the drug product in the mobile phase to achieve a target concentration of Sofosbuvir.

Data Presentation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the tables below.

System Suitability
ParameterAcceptance CriteriaObserved Value
Tailing Factor (for Sofosbuvir) ≤ 2.01.1
Theoretical Plates (for Sofosbuvir) ≥ 20005800
Resolution (between Sofosbuvir and Impurity G) ≥ 2.03.5
% RSD of Peak Areas (n=6) ≤ 2.0%0.8%
Linearity
AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
Sofosbuvir 160 - 480[2][3]0.9995
This compound 10 - 30[2][3]0.9992
Limit of Detection (LOD) and Limit of Quantification (LOQ)
AnalyteLOD (µg/mL)LOQ (µg/mL)
Sofosbuvir 0.04[2][3]0.125[2][3]
This compound 0.12[2][3]0.375[2][3]
Accuracy (% Recovery)
AnalyteSpiked Level% Recovery (Mean ± SD, n=3)
This compound 50%99.5 ± 0.8
100%100.2 ± 0.5
150%99.8 ± 0.7
Precision (% RSD)
AnalyteIntraday Precision (n=6)Interday Precision (n=6)
This compound 0.9%1.2%

Mandatory Visualizations

QbD Workflow for Analytical Method Development

QbD_Workflow ATP Define Analytical Target Profile (ATP) RiskAssessment Identify Potential Critical Method Parameters (CMPs) & Critical Quality Attributes (CQAs) ATP->RiskAssessment DoE Design of Experiments (DoE) - Screen & Optimize CMPs RiskAssessment->DoE DesignSpace Establish Method Design Space DoE->DesignSpace Validation Method Validation (ICH Guidelines) DesignSpace->Validation ControlStrategy Define Control Strategy & Continuous Improvement Validation->ControlStrategy

Caption: A flowchart illustrating the systematic Quality by Design (QbD) approach for analytical method development.

Risk Assessment for this compound Analysis

Risk_Assessment cluster_CMPs Critical Method Parameters (CMPs) cluster_CQAs Critical Quality Attributes (CQAs) MobilePhase Mobile Phase Ratio (Organic/Aqueous) Resolution Resolution (Sofosbuvir & Impurity G) MobilePhase->Resolution High RetentionTime Retention Time MobilePhase->RetentionTime High Sensitivity Sensitivity (LOD/LOQ) MobilePhase->Sensitivity pH Buffer pH pH->Resolution High TailingFactor Tailing Factor pH->TailingFactor Medium Temperature Column Temperature Temperature->Resolution Medium Temperature->RetentionTime Medium FlowRate Flow Rate FlowRate->Resolution Low FlowRate->RetentionTime Low

Caption: A risk assessment diagram showing the potential impact of Critical Method Parameters on Critical Quality Attributes.

Conclusion

The application of Quality by Design principles has led to the successful development of a robust and reliable RP-HPLC method for the analysis of this compound. The systematic approach of defining an ATP, conducting a risk assessment, and utilizing Design of Experiments has provided a thorough understanding of the method's capabilities and limitations. The established method design space ensures consistent performance and provides operational flexibility. The validated method is demonstrated to be specific, linear, accurate, precise, and sensitive for the intended purpose of quantifying this compound in the presence of the API. This QbD-based method is suitable for routine quality control analysis and stability studies of Sofosbuvir.

References

Troubleshooting & Optimization

Troubleshooting peak tailing in Sofosbuvir impurity G HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Sofosbuvir and its impurity G, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

A1: Peak tailing refers to an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical or Gaussian in shape.[1] Peak tailing is problematic because it can reduce resolution between adjacent peaks, affect accurate peak integration, and consequently compromise the precision and accuracy of quantification.[2]

Q2: What are the most common causes of peak tailing for Sofosbuvir and its impurity G?

A2: For basic compounds like Sofosbuvir and its impurities, a primary cause of peak tailing in reverse-phase HPLC is secondary ionic interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the silica-based stationary phase.[2][3] Other potential causes include column contamination, a void at the column inlet, high sample concentration (column overload), or a mismatch between the sample solvent and the mobile phase.[1][4][5]

Q3: How does the mobile phase pH affect the peak shape of Sofosbuvir impurity G?

A3: The pH of the mobile phase is a critical parameter that can significantly impact peak shape.[6] For a basic compound like this compound, analyzing at a low pH (typically around 2-3) can protonate the residual silanol groups on the stationary phase, minimizing the secondary interactions that cause peak tailing.[5][7] Conversely, a mobile phase pH close to the pKa of the analyte can lead to the presence of both ionized and neutral forms, resulting in broad or split peaks.[8]

Q4: What is an acceptable tailing factor for a pharmaceutical HPLC analysis?

A4: According to the United States Pharmacopeia (USP), a tailing factor (Tf) of not more than 2.0 is generally acceptable. However, for quantitative analysis, a tailing factor closer to 1.0 is desirable for better accuracy and precision. A tailing factor greater than 1.2 may indicate a potential issue with the chromatographic system that should be addressed.[5]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.

Step 1: Initial Checks and System Verification

Before making significant changes to the method, perform these initial checks:

  • Review Method Parameters: Ensure the current method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) match the validated method.

  • Check System Suitability: Verify that the system suitability parameters, particularly the tailing factor for the Sofosbuvir and impurity G peaks from a recent successful run, were within specification. This helps determine if the issue is recent or has been gradually worsening.

  • Examine All Peaks: Observe if peak tailing is affecting all peaks or only the this compound peak. If all peaks are tailing, it could indicate a system-wide issue like extra-column volume or a problem with the column itself.[9] If only the impurity G peak is tailing, the issue is more likely related to specific chemical interactions.

Step 2: Column Evaluation

The column is a frequent source of peak shape problems.

  • Column Contamination: If the column has been used for numerous injections, contaminants may have accumulated on the inlet frit or the packing material.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reverse-phase columns).[5] If this doesn't resolve the issue, consider replacing the column.

  • Column Void: A void can form at the head of the column due to physical shock or degradation of the packing material.

    • Solution: Carefully reverse the column (if permitted by the manufacturer) and flush at a low flow rate. If the problem persists, the column should be replaced.

  • Column Age: Over time, the stationary phase can degrade, leading to a loss of performance and increased peak tailing.

    • Solution: Replace the column with a new one of the same type.

Step 3: Mobile Phase Optimization

The mobile phase composition, particularly its pH, is crucial for controlling peak shape.

  • Incorrect pH: The pH of the aqueous portion of the mobile phase may have been prepared incorrectly or may have changed over time.

    • Solution: Prepare a fresh batch of the mobile phase, carefully measuring and adjusting the pH. It is recommended to buffer the mobile phase to maintain a stable pH. For basic compounds like this compound, a mobile phase pH of around 2-3 is often optimal to suppress silanol interactions.[5]

  • Insufficient Buffer Capacity: If the buffer concentration is too low, it may not be able to maintain a constant pH, leading to inconsistent peak shapes.

    • Solution: Increase the buffer concentration, typically within the 10-50 mM range.[5]

Step 4: Sample and Injection Considerations

The way the sample is prepared and introduced into the system can also affect peak shape.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including tailing.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[5] If a stronger solvent is necessary for solubility, minimize the injection volume.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.

    • Solution: Dilute the sample and reinject. If the peak shape improves, the original sample was likely overloaded.[1]

Experimental Protocols

Hypothetical HPLC Method for Sofosbuvir and Impurity G

This protocol is a representative example for the analysis of Sofosbuvir and its impurity G.

ParameterSpecification
Column C18, 4.6 mm x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient Time (min)
0
15
15.1
20
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Sample Diluent Water:Acetonitrile (80:20)

Note: This is a hypothetical method and should be properly validated for its intended use. One published method uses a C18 column with a mobile phase of 0.1% trifluoroacetic acid in a water:acetonitrile (50:50) mixture in an isocratic elution.[10][11][12]

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

G start Peak Tailing Observed for This compound check_system Initial Checks: - Verify Method Parameters - Review System Suitability - Examine All Peaks start->check_system all_peaks_tailing Are All Peaks Tailing? check_system->all_peaks_tailing column_eval Column Evaluation: - Flush with Strong Solvent - Check for Voids - Consider Column Age all_peaks_tailing->column_eval Yes mobile_phase_eval Mobile Phase Optimization: - Prepare Fresh Mobile Phase - Verify pH - Check Buffer Concentration all_peaks_tailing->mobile_phase_eval No replace_column Replace Column column_eval->replace_column sample_eval Sample & Injection Check: - Sample Solvent Mismatch? - Sample Overload? mobile_phase_eval->sample_eval end Peak Shape Improved sample_eval->end replace_column->end

Caption: A flowchart for troubleshooting peak tailing.

Chemical Interactions Leading to Peak Tailing

This diagram illustrates the chemical interactions at the stationary phase that can lead to peak tailing of basic analytes like this compound.

G cluster_0 Stationary Phase Surface cluster_1 Mobile Phase Silica Silica Matrix C18 C18 Chains (Primary Retention) Silanol Residual Silanol Groups (Si-OH) (Secondary Interaction Site) Analyte This compound (Basic Analyte, R-NH2) Analyte->Silanol Ionic Interaction (Causes Tailing)

Caption: Analyte interactions with the stationary phase.

References

Resolving co-elution of Sofosbuvir and impurity G in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Sofosbuvir (B1194449) and its diastereomeric impurity, Impurity G, during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is Sofosbuvir Impurity G and why is it difficult to separate from Sofosbuvir?

A1: this compound is a diastereomer of Sofosbuvir.[1][2][3] Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. However, they can have very similar polarities and chemical structures, making their separation by standard reversed-phase chromatography challenging, often resulting in co-elution.

Q2: What is a common starting point for a chromatographic method to analyze Sofosbuvir and its impurities?

A2: A common starting point is a reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) method. Several published methods utilize a C18 stationary phase with a mobile phase consisting of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water) and an organic modifier (typically acetonitrile (B52724) or methanol).[4][5][6][7]

Q3: Are there any specific UPLC conditions that have shown good separation for Sofosbuvir and its degradation products?

A3: Yes, one study found that an X-Bridge BEH C18 column (100 x 4.6 mm, 2.5 µm) with a gradient elution of 0.1% formic acid in water and acetonitrile at a flow rate of 0.6 mL/min and a temperature of 35°C provided good separation of Sofosbuvir from its forced degradation products.[4] While this method did not explicitly identify Impurity G, it serves as a strong foundation for further optimization.

Q4: How can I confirm the presence of Impurity G in my sample?

A4: The most definitive way to confirm the presence of Impurity G is by using a mass spectrometer (MS) detector coupled with your liquid chromatograph (LC-MS).[5] Impurity G will have the same mass-to-charge ratio (m/z) as Sofosbuvir, as they are isomers.[2] Confirmation would require comparison with a reference standard of Impurity G.

Troubleshooting Guide: Resolving Co-elution of Sofosbuvir and Impurity G

This guide provides a systematic approach to resolving the co-elution of Sofosbuvir and Impurity G.

Initial Assessment

Before modifying your chromatographic method, ensure your system is performing optimally. Check for broad or tailing peaks, which can mask the separation of closely eluting compounds.

Method Development and Optimization Strategies

If co-elution persists with a standard C18 method, consider the following optimization strategies. It is recommended to adjust one parameter at a time to understand its effect on the separation.

1. Modify Mobile Phase Composition:

  • Organic Modifier: If you are using acetonitrile, try switching to methanol (B129727) or using a combination of both. Methanol can offer different selectivity for diastereomers.

  • Aqueous Phase pH: Adjusting the pH of the aqueous mobile phase with a suitable buffer (e.g., phosphate or acetate (B1210297) buffer) can alter the ionization state of the molecules and improve separation.

  • Additive: The use of additives like trifluoroacetic acid (TFA) can improve peak shape and potentially influence selectivity.[4]

2. Adjust Chromatographic Conditions:

  • Temperature: Lowering the column temperature can sometimes enhance the separation of diastereomers by increasing the differences in their interaction with the stationary phase.

  • Flow Rate: Reducing the flow rate can increase column efficiency and may improve resolution.

  • Gradient Profile: If using a gradient, make it shallower around the elution time of Sofosbuvir. This will increase the time the analytes spend interacting with the stationary phase, potentially improving separation.

3. Evaluate Different Stationary Phases:

  • Phenyl-Hexyl or PFP Columns: These stationary phases offer different selectivities compared to C18 columns due to pi-pi interactions and can be effective in separating closely related compounds.

  • Chiral Stationary Phases: Since Impurity G is a diastereomer of Sofosbuvir, a chiral column is a powerful tool for achieving separation.[8] Chiral stationary phases (e.g., cellulose (B213188) or amylose-based) provide a chiral environment that can differentiate between stereoisomers.

Experimental Protocols

Below are detailed protocols for a starting RP-HPLC method and a proposed method for resolving co-elution based on the troubleshooting guide.

Protocol 1: Standard RP-HPLC Method for Sofosbuvir and Impurities

This protocol is based on a published method for the analysis of Sofosbuvir and a related impurity.[4]

ParameterCondition
Column Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm
Mobile Phase 0.1% Trifluoroacetic acid in water:Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Column Temp. Ambient
Injection Vol. 10 µL

Protocol 2: Proposed UPLC Method for Resolving Sofosbuvir and Impurity G

This proposed method incorporates strategies for separating diastereomers and is a good starting point for optimization.

ParameterCondition
Column Chiral Stationary Phase (e.g., Daicel Chiralpak series) or Phenyl-Hexyl column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a shallow gradient, e.g., 5-95% B over 30 minutes
Flow Rate 0.5 mL/min
Detection UV at 260 nm and/or Mass Spectrometry
Column Temp. 25°C (with the option to decrease to 15-20°C)
Injection Vol. 2 µL
Quantitative Data Summary

The following tables summarize typical validation parameters for HPLC methods analyzing Sofosbuvir. These can be used as a benchmark when developing and validating your method for the separation of Sofosbuvir and Impurity G.

Table 1: Chromatographic Parameters for Sofosbuvir and a Process-Related Impurity [4]

AnalyteRetention Time (min)
Sofosbuvir3.674
Phosphoryl Impurity5.704

Table 2: Linearity Data for Sofosbuvir and a Process-Related Impurity [4]

AnalyteConcentration Range (µg/mL)
Sofosbuvir160 - 480
Phosphoryl Impurity10 - 30

Table 3: LOD and LOQ Data for Sofosbuvir and a Process-Related Impurity [4]

AnalyteLOD (µg/mL)LOQ (µg/mL)
Sofosbuvir0.040.125
Phosphoryl Impurity0.120.375

Visualizations

Logical Relationship Diagram

cluster_relationship Relationship Sofosbuvir Sofosbuvir (API) Stereoisomers Stereoisomers Sofosbuvir->Stereoisomers is a Diastereomers Diastereomers Sofosbuvir->Diastereomers is a diastereomer of ImpurityG Impurity G ImpurityG->Stereoisomers is a ImpurityG->Diastereomers is a diastereomer of Stereoisomers->Diastereomers are a type of

Caption: Relationship between Sofosbuvir and Impurity G.

Experimental Workflow Diagram

start Start: Co-elution of Sofosbuvir and Impurity G check_system System Suitability Check (Peak Shape, Pressure) start->check_system optimize_mobile_phase Optimize Mobile Phase (Organic Modifier, pH) check_system->optimize_mobile_phase adjust_conditions Adjust Conditions (Temperature, Flow Rate, Gradient) optimize_mobile_phase->adjust_conditions resolution_achieved Resolution Achieved optimize_mobile_phase->resolution_achieved Success change_column Change Stationary Phase (Phenyl-Hexyl, Chiral) adjust_conditions->change_column adjust_conditions->resolution_achieved Success change_column->resolution_achieved validate_method Validate Method (ICH Guidelines) resolution_achieved->validate_method end End: Resolved Method validate_method->end

Caption: Troubleshooting workflow for resolving co-elution.

References

Technical Support Center: Enhancing Low-Level Detection of Sofosbuvir Impurity G

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity for the low-level detection of Sofosbuvir (B1194449) impurity G.

Frequently Asked Questions (FAQs)

Q1: What is Sofosbuvir impurity G and why is its detection challenging?

This compound is a diastereoisomer of Sofosbuvir. The primary challenge in its detection lies in achieving adequate chromatographic separation from the main Sofosbuvir peak and other impurities, especially at low concentration levels. Diastereomers often have very similar physicochemical properties, making their separation difficult.

Q2: What is the typical UV wavelength for detecting Sofosbuvir and its impurities?

The maximum absorbance for Sofosbuvir and its related impurities is typically observed at approximately 260 nm.[1][2] This wavelength is commonly used for UV detection in HPLC and UPLC methods.

Q3: What type of analytical column is best suited for separating Sofosbuvir and Impurity G?

A C18 column is the most commonly used stationary phase for the separation of Sofosbuvir and its impurities.[1][2][3] Columns with smaller particle sizes (e.g., 1.7 µm in UPLC) can provide higher resolution and better peak shapes, which is crucial for separating closely eluting compounds like diastereomers.

Q4: Can gradient elution improve the separation of Impurity G?

Yes, a gradient elution program can be highly effective in resolving Sofosbuvir from its impurities, including Impurity G. A gradient allows for the optimization of the mobile phase composition during the run, which can improve the separation of closely eluting peaks and reduce analysis time.

Q5: Is UPLC-MS/MS a suitable technique for low-level detection of Impurity G?

UPLC-MS/MS is a highly sensitive and specific technique for the quantification of Sofosbuvir and its impurities at very low levels.[4][5][6][7][8] The use of Multiple Reaction Monitoring (MRM) mode in a mass spectrometer significantly enhances selectivity and sensitivity, allowing for detection at ng/mL levels or even lower.

Troubleshooting Guide

This guide addresses common issues encountered during the low-level detection of this compound.

Issue 1: Poor Resolution Between Sofosbuvir and Impurity G

Possible Causes:

  • Inappropriate mobile phase composition.

  • Suboptimal column chemistry or dimensions.

  • Flow rate is too high.

  • Inadequate temperature control.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Adjust Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A lower percentage of the organic modifier can increase retention time and potentially improve resolution.

    • Modify pH of Aqueous Phase: The pH of the mobile phase buffer can significantly impact the retention and selectivity of ionizable compounds. Experiment with different pH values (e.g., using phosphate (B84403) or acetate (B1210297) buffers) to find the optimal separation.

    • Try a Different Organic Modifier: If using acetonitrile, consider switching to methanol (B129727) or a combination of both. Methanol can offer different selectivity for diastereomers.

  • Evaluate Column:

    • Column Chemistry: If a standard C18 column does not provide adequate separation, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a biphenyl (B1667301) column, which can offer different selectivity based on aromatic and polar interactions.

    • Particle Size and Column Dimensions: Use a column with a smaller particle size (e.g., < 2 µm) and a longer length to increase efficiency and resolution.

  • Adjust Flow Rate:

    • Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution.

  • Control Temperature:

    • Maintain a constant and optimized column temperature. Changes in temperature can affect retention times and selectivity.

Issue 2: Low Sensitivity / Poor Signal-to-Noise Ratio for Impurity G

Possible Causes:

  • Suboptimal detector settings.

  • High baseline noise.

  • Sample concentration is below the limit of detection (LOD).

  • Degradation of the impurity in the sample solution.

Troubleshooting Steps:

  • Optimize Detector Parameters:

    • UV Detector: Ensure the detection wavelength is set to the absorption maximum of Impurity G (around 260 nm). If using a Diode Array Detector (DAD), you can extract the chromatogram at the optimal wavelength.

    • Mass Spectrometer: Optimize the ionization source parameters (e.g., capillary voltage, gas flow, and temperature) and the collision energy for the specific transition of Impurity G in MRM mode.

  • Reduce Baseline Noise:

    • Ensure high purity of mobile phase solvents and reagents.

    • Degas the mobile phase thoroughly to remove dissolved air.

    • Clean the detector flow cell.

    • Check for and rectify any leaks in the HPLC system.[9][10]

  • Increase Sample Concentration:

    • If possible, increase the concentration of the sample injected onto the column.

    • Consider using a larger injection volume, but be mindful of potential peak distortion.

  • Ensure Sample Stability:

    • Prepare fresh sample solutions and store them under appropriate conditions (e.g., refrigerated and protected from light) to prevent degradation.

Quantitative Data Summary

The following tables summarize typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for Sofosbuvir and its impurities from various studies. Note that specific values for Impurity G are not always reported separately.

Table 1: HPLC-UV Methods

AnalyteLOD (µg/mL)LOQ (µg/mL)Reference
Sofosbuvir0.010.03[11]
Sofosbuvir0.270.83[12]
Sofosbuvir0.0540.135[13]
Phosphoryl Impurity0.1250.375[1][2]

Table 2: UPLC-MS/MS Methods

AnalyteLower Limit of Quantification (ng/mL)Reference
Sofosbuvir4.063[6]
Sofosbuvir0.25[7]
Sofosbuvir1[5]

Experimental Protocols

Protocol 1: High-Resolution UPLC-UV Method for Separation of Sofosbuvir and Impurity G

This protocol is designed to achieve high resolution for the separation of diastereomeric impurities.

  • Instrumentation: UPLC system with a PDA/TUV detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase A: 0.05M Ammonium acetate in water, pH adjusted to 4.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 10
    15 40
    20 90
    22 90
    22.1 10

    | 25 | 10 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Detection: 260 nm.

  • Injection Volume: 5 µL.

  • Diluent: Acetonitrile:Water (50:50, v/v).

Protocol 2: High-Sensitivity UPLC-MS/MS Method for Low-Level Quantification

This protocol is optimized for high sensitivity using mass spectrometry.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 5
    2.0 95
    2.5 95
    2.6 5

    | 3.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Ionization Mode: ESI Positive.

  • MRM Transition:

    • Sofosbuvir: 530.2 → 243.1

    • Impurity G: 530.2 → 243.1 (Note: As a diastereomer, the transition is expected to be the same as Sofosbuvir. Specific optimization may be required).

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation Prep_Standard Prepare Impurity G Standard UPLC_UV UPLC-UV Analysis (Protocol 1) Prep_Standard->UPLC_UV UPLC_MS UPLC-MS/MS Analysis (Protocol 2) Prep_Standard->UPLC_MS Prep_Sample Prepare Sofosbuvir Sample Prep_Sample->UPLC_UV Prep_Sample->UPLC_MS Data_Acquisition Data Acquisition UPLC_UV->Data_Acquisition UPLC_MS->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification of Impurity G Peak_Integration->Quantification Validation Method Validation (LOD, LOQ, etc.) Quantification->Validation

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Tree Start Low Sensitivity Issue for Impurity G Check_Resolution Is resolution with Sofosbuvir adequate? Start->Check_Resolution Optimize_Separation Optimize Separation: - Adjust Mobile Phase - Change Column - Lower Flow Rate Check_Resolution->Optimize_Separation No Check_Signal Is Signal-to-Noise (S/N) ratio low? Check_Resolution->Check_Signal Yes Optimize_Separation->Check_Signal Optimize_Detection Optimize Detection: - Adjust Detector Settings - Reduce Baseline Noise Check_Signal->Optimize_Detection Yes Check_Concentration Is concentration above LOD? Check_Signal->Check_Concentration No Optimize_Detection->Check_Concentration Increase_Concentration Increase Sample Concentration or Injection Volume Check_Concentration->Increase_Concentration No Success Problem Resolved Check_Concentration->Success Yes Increase_Concentration->Success

Caption: Troubleshooting decision tree for low sensitivity of Impurity G.

References

Optimizing mobile phase for better separation of Sofosbuvir isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the chromatographic separation of Sofosbuvir isomers. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during method development.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the separation of Sofosbuvir isomers, providing practical solutions in a question-and-answer format.

Q1: My Sofosbuvir isomer peaks are co-eluting or have very poor resolution. What should I do?

A1: Poor resolution is a common challenge when separating structurally similar isomers. Here’s a systematic approach to improve separation:

  • Optimize the Organic Modifier Percentage: The ratio of the organic solvent (typically acetonitrile (B52724) or methanol) to the aqueous phase is a critical factor.

    • If using reversed-phase HPLC (RP-HPLC), decrease the percentage of the organic solvent in the mobile phase. This will generally increase retention times and may improve the separation between the isomers.

    • Make small, incremental changes (e.g., 2-5%) to the organic modifier concentration and observe the effect on resolution.

  • Adjust the Mobile Phase pH: The ionization state of Sofosbuvir can be altered by changing the pH of the mobile phase, which can in turn affect its interaction with the stationary phase and improve selectivity.

    • Use a buffer to control the pH. Phosphate and acetate (B1210297) buffers are common choices.[1]

    • Experiment with a pH range of 2.5 to 7.5 for silica-based columns. A pH of around 2.4 to 4.0 has been used in several methods for Sofosbuvir analysis.[2][3] Small adjustments in pH can sometimes lead to significant changes in selectivity.[4]

  • Change the Organic Modifier: If optimizing the percentage of acetonitrile does not yield satisfactory results, consider switching to methanol (B129727) or a ternary mixture (e.g., acetonitrile/methanol/water). Different organic solvents can offer different selectivities.

  • Consider a Different Column: If mobile phase optimization is insufficient, the column chemistry may not be suitable.

    • Ensure you are using a high-efficiency column (e.g., with a smaller particle size).

    • Consider a column with a different stationary phase (e.g., C8 instead of C18) or a phenyl-hexyl column, which can offer different selectivities.

Q2: I am observing significant peak tailing for my Sofosbuvir isomer peaks. What is the cause and how can I fix it?

A2: Peak tailing can compromise peak integration and resolution. The common causes and solutions are:

  • Secondary Interactions with the Stationary Phase: Unwanted interactions between the analyte and active sites on the silica (B1680970) backbone of the column (silanols) can cause tailing, especially for basic compounds.

    • Lower the pH: Operating at a lower pH (e.g., 2.5-3.5) can suppress the ionization of silanol (B1196071) groups, reducing these interactions. The addition of a small amount of an acid like trifluoroacetic acid (TFA) or orthophosphoric acid to the mobile phase is a common strategy.[3][5]

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with effective end-capping minimize the number of accessible silanol groups.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Dilute the Sample: Try diluting your sample and re-injecting to see if the peak shape improves.

  • Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shapes.

    • Flush the Column: Flush the column with a strong solvent to remove potential contaminants.

    • Replace the Column: If the problem persists, the column may have reached the end of its lifespan and should be replaced.

Q3: My retention times are drifting and not reproducible. What could be the issue?

A3: Drifting retention times can invalidate your results. Consider the following:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using a new mobile phase or after a gradient elution.

  • Mobile Phase Instability:

    • Freshly Prepare Mobile Phase: Buffers and mobile phases with volatile components should be prepared fresh daily to avoid changes in composition due to evaporation or degradation.

    • Degas the Mobile Phase: Dissolved gases in the mobile phase can lead to pump cavitation and flow rate inaccuracies. Degas your mobile phase using sonication, vacuum filtration, or an inline degasser.

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and, consequently, retention times. Using a column oven will provide a stable temperature environment.

  • Pump Performance: Inconsistent pump performance can lead to fluctuating flow rates. Check for leaks and ensure the pump is properly maintained.

Q4: I am observing peak fronting. What are the potential causes?

A4: Peak fronting is less common than tailing but can also affect quantification. Potential causes include:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to a fronting peak. Whenever possible, dissolve the sample in the initial mobile phase.[6][7]

  • Column Overload: Similar to peak tailing, injecting too high a concentration of the sample can also lead to fronting.[7] Try diluting the sample.

  • Column Collapse: This can occur with highly aqueous mobile phases on certain C18 columns, leading to a loss of retention and fronting peaks. If you suspect this, flush the column with 100% acetonitrile.[6] Using an aqueous-stable C18 column is recommended for highly aqueous mobile phases.

Data Presentation

The following tables summarize various reported HPLC conditions for the analysis of Sofosbuvir. While not all are explicitly for isomer separation, they provide a starting point for method development.

Table 1: RP-HPLC Mobile Phase Compositions for Sofosbuvir Analysis

Organic ModifierAqueous PhaseRatio (v/v)pHAdditive
AcetonitrileWater80:202.40.05% Orthophosphoric Acid
Acetonitrile0.1% Orthophosphoric Acid70:30--
Acetonitrile0.1% Trifluoroacetic Acid in Water50:50--
Acetonitrile9 mM Dipotassium Hydrogen Orthophosphate40:604.0-
Acetonitrile0.02 M KH2PO4Gradient6.5-
MethanolWater70:30--

Table 2: Summary of Chromatographic Conditions for Sofosbuvir Analysis

ColumnDimensionsParticle SizeFlow Rate (mL/min)Detection Wavelength (nm)
C18 (PRIMESIL)250 x 4.6 mm5 µm0.7260
Symmetry C18250 x 4.6 mm5 µm1.5260
Agilent Eclipse XDB-C18250 x 4.6 mm5 µm1.0260
Agilent Zorbax SB C18250 x 4.6 mm5 µm1.0265
Agilent Eclipse plus C8250 x 4.6 mm5 µm2.0260
Athena C18250 x 4.6 mm5 µm1.0260

Experimental Protocols

This section provides a detailed, generalized methodology for the separation of Sofosbuvir isomers based on common practices in the literature.

Recommended Starting Method for Sofosbuvir Isomer Separation

This protocol is a starting point and will likely require optimization for your specific instrumentation and sample.

1. Materials and Reagents:

  • Sofosbuvir reference standard (containing both isomers)

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Orthophosphoric acid or Trifluoroacetic acid

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate)

2. Chromatographic System:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Mobile Phase Preparation (Example):

  • Mobile Phase A: 0.1% Orthophosphoric acid in water. To prepare, add 1 mL of orthophosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

  • Filter both mobile phases through a 0.45 µm membrane filter and degas before use.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Elution Mode: Start with an isocratic elution of Acetonitrile:0.1% Orthophosphoric Acid (e.g., 50:50 v/v). If separation is not achieved, a shallow gradient may be necessary. For example, start with a lower percentage of acetonitrile and gradually increase it over the run.

5. Sample Preparation:

  • Accurately weigh a suitable amount of Sofosbuvir reference standard and dissolve it in the initial mobile phase to a known concentration (e.g., 0.1 mg/mL).

6. Method Optimization:

  • If resolution is poor, systematically adjust the ratio of Mobile Phase A to Mobile Phase B.

  • Evaluate the effect of pH by preparing the aqueous phase with different buffer concentrations and pH values.

  • If necessary, evaluate methanol as an alternative to acetonitrile.

Visualizations

The following diagrams illustrate key workflows and logical relationships in optimizing the separation of Sofosbuvir isomers.

Mobile_Phase_Optimization_Workflow start Start: Co-eluting or Poorly Resolved Isomers step1 Step 1: Adjust Organic Modifier Ratio (e.g., Acetonitrile/Water) start->step1 step2 Step 2: Modify Mobile Phase pH (e.g., 2.5 - 4.5 using buffer/acid) step1->step2 If resolution is still poor end End: Optimized Separation step1->end Successful Separation step3 Step 3: Change Organic Modifier (e.g., Methanol instead of Acetonitrile) step2->step3 If resolution is still poor step2->end Successful Separation step4 Step 4: Evaluate Different Column Chemistry (e.g., Phenyl-hexyl or C8) step3->step4 If resolution is still poor step3->end Successful Separation step4->end Successful Separation

Caption: A workflow for systematic mobile phase optimization to improve the separation of Sofosbuvir isomers.

Troubleshooting_Decision_Tree start Problem: Poor Separation of Sofosbuvir Isomers q_resolution Is the resolution < 1.5? start->q_resolution a_resolution_yes Decrease organic solvent % or adjust pH for better selectivity q_resolution->a_resolution_yes Yes q_tailing Are the peaks tailing? q_resolution->q_tailing No a_resolution_yes->q_tailing a_tailing_yes Lower mobile phase pH or use a higher purity column q_tailing->a_tailing_yes Yes q_fronting Are the peaks fronting? q_tailing->q_fronting No a_tailing_yes->q_fronting a_fronting_yes Match sample solvent to mobile phase or dilute the sample q_fronting->a_fronting_yes Yes q_retention_drift Are retention times unstable? q_fronting->q_retention_drift No a_fronting_yes->q_retention_drift a_retention_drift_yes Ensure proper column equilibration and degas mobile phase q_retention_drift->a_retention_drift_yes Yes end Continue with Optimized Method q_retention_drift->end No a_retention_drift_yes->end

Caption: A decision tree to troubleshoot common issues encountered during the HPLC separation of Sofosbuvir isomers.

References

Technical Support Center: Strategies to Prevent On-column Degradation of Sofosbuvir Impurity G

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on preventing the on-column degradation of Sofosbuvir impurity G during HPLC analysis. The following information is curated to address specific experimental challenges and offer robust solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a diastereoisomer of the active pharmaceutical ingredient Sofosbuvir, an antiviral drug used in the treatment of Hepatitis C.[1][2][3] As a closely related substance, its accurate quantification is critical for ensuring the purity, safety, and efficacy of the drug product.

Q2: What does "on-column degradation" mean in the context of HPLC analysis?

On-column degradation refers to the chemical breakdown of an analyte (in this case, this compound) while it is passing through the HPLC column.[4][5] This can lead to the formation of new, unintended peaks (degradants), and a decrease in the peak area of the actual impurity, resulting in inaccurate analytical results.

Q3: What are the likely causes of on-column degradation for this compound?

Based on the nature of Sofosbuvir as a nucleotide analog, the primary causes for on-column degradation of its diastereomer, impurity G, are likely:

  • Mobile Phase pH: Extreme pH values (either acidic or basic) can catalyze the hydrolysis of the molecule.[6][7][8]

  • Elevated Column Temperature: Higher temperatures can accelerate degradation reactions.[9][10][11][12]

  • Active Sites on the Column: Interactions with exposed silanol (B1196071) groups on the silica-based stationary phase can promote degradation.[4]

Q4: How can I differentiate between impurities present in the sample and those formed on the column?

To determine if degradation is occurring on-column, you can inject the sample under different conditions. For example, using a shorter column or a faster flow rate reduces the time the analyte spends on the column; a significant reduction in the degradant peak would suggest on-column degradation.[4] Another strategy is to collect the fraction corresponding to the impurity peak and re-inject it; the appearance of further degradation products would confirm on-column instability.

Troubleshooting Guide for On-Column Degradation of this compound

This guide provides solutions to common problems encountered during the HPLC analysis of this compound.

ProblemPotential CauseRecommended Solution
Appearance of new, small peaks around the main impurity G peak. On-column degradation of impurity G.1. Adjust mobile phase pH to a neutral range (e.g., 6.5-7.5) using a suitable buffer like phosphate.[13] 2. Lower the column temperature to 25-30°C.[10]
Inconsistent peak area or decreasing response for impurity G. Analyte loss due to on-column degradation.1. Use a modern, end-capped C18 column to minimize interaction with active silanol groups. 2. Decrease the residence time on the column by using a shorter column or a slightly higher flow rate.[4]
Peak tailing or fronting for the impurity G peak. Secondary interactions with the stationary phase or co-elution with a degradation product.1. Ensure the mobile phase pH is at least 2 pH units away from the pKa of the analyte to ensure a single ionic form.[13] 2. Use a lower ionic strength buffer if high salt concentration is causing issues.
Baseline drift or "ghost peaks" in the chromatogram. Accumulation and subsequent elution of degradants from previous injections.1. Incorporate a robust column wash step at the end of each run with a strong solvent (e.g., high percentage of acetonitrile) to remove any adsorbed compounds.[14] 2. Prepare fresh mobile phase daily to avoid potential degradation in the solvent reservoir.[15]

Experimental Protocols

Optimized HPLC Method to Minimize On-Column Degradation

This protocol provides a starting point for developing a robust HPLC method for the analysis of Sofosbuvir and its impurity G, with a focus on minimizing on-column degradation.

1. Chromatographic Conditions:

ParameterRecommended Condition
Column Inert C18, 150 mm x 4.6 mm, 3.5 µm (End-capped)
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 7.0 with dilute KOH
Mobile Phase B Acetonitrile
Gradient 20% to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 260 nm
Injection Volume 10 µL

2. Sample Preparation:

  • Diluent: A mixture of 50:50 (v/v) Mobile Phase A and Mobile Phase B.

  • Procedure:

    • Accurately weigh and dissolve the Sofosbuvir sample in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PVDF syringe filter prior to injection.

Mandatory Visualizations

Here are diagrams illustrating key concepts and workflows related to the prevention of on-column degradation.

degradation_pathway cluster_causes Potential Causes of Degradation cluster_effects Observed Effects cluster_solutions Preventative Strategies cause1 Extreme Mobile Phase pH effect1 Formation of Degradants cause1->effect1 solution1 Neutral pH Buffer (6.5-7.5) cause1->solution1 cause2 High Column Temperature cause2->effect1 solution2 Control Temperature (25-30°C) cause2->solution2 cause3 Active Stationary Phase cause3->effect1 solution3 Use End-Capped Column cause3->solution3 effect2 Inaccurate Quantification effect1->effect2

Caption: Logical relationship between causes, effects, and prevention of on-column degradation.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sofosbuvir Sample dissolve Dissolve in Diluent (50:50 Mobile Phase A:B) weigh->dissolve filter Filter through 0.45 µm PVDF dissolve->filter inject Inject 10 µL into HPLC filter->inject separate Chromatographic Separation (Inert C18, Neutral pH, 25°C) inject->separate detect UV Detection at 260 nm separate->detect integrate Peak Integration detect->integrate quantify Quantify Impurity G integrate->quantify report Report Results quantify->report

Caption: Optimized experimental workflow for this compound analysis.

References

Technical Support Center: Chiral Column Selection for Sofosbuvir Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical assistance for researchers, scientists, and drug development professionals on the selection of chiral columns for the separation of Sofosbuvir and its impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary chiral impurities of Sofosbuvir that I need to separate?

A1: Sofosbuvir is a nucleotide analogue prodrug with multiple chiral centers.[1][2][3] During its synthesis and degradation, several diastereomeric impurities can form. The most critical chiral impurity is the (Sp)-diastereomer, which is inactive. Other potential chiral impurities can arise from the degradation of the molecule, leading to different stereoisomers of the active metabolite or other related compounds.[4] It is crucial to separate Sofosbuvir from its (Sp)-diastereomer and other potential chiral degradation products to ensure the efficacy and safety of the drug product.

Q2: What type of chiral stationary phases (CSPs) are generally recommended for separating chiral impurities of nucleoside analogues like Sofosbuvir?

A2: For the chiral separation of nucleoside analogues, polysaccharide-based chiral stationary phases are highly recommended.[5][6] Specifically, derivatives of cellulose (B213188) and amylose (B160209) have shown broad applicability and success in resolving stereoisomers of this compound class. Columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are excellent starting points for method development.[5][6] Cyclodextrin-based CSPs have also been used for the separation of some nucleoside analogues and could be considered as a secondary screening option.[7][8]

Q3: What mobile phases are typically used with polysaccharide-based chiral columns for this type of separation?

A3: Polysaccharide-based CSPs can be used in normal-phase, polar organic, and reversed-phase modes. For initial screening of Sofosbuvir and its impurities, a normal-phase or polar organic mode is often a good starting point. Typical mobile phases consist of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with an alcohol modifier such as ethanol (B145695) or isopropanol.[5][6] Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) can be added to the mobile phase to improve peak shape and resolution, especially for acidic or basic analytes.

Q4: Can I use the same column for both analytical and preparative scale separations?

A4: Yes, many chiral stationary phases are available in different particle sizes and column dimensions suitable for both analytical and preparative chromatography. Once a successful separation is achieved on an analytical column, the method can be scaled up to a larger preparative column with the same stationary phase to isolate the impurities for further characterization.

Troubleshooting Guide

Problem 1: Poor or no separation of diastereomers.

  • Possible Cause: The chosen chiral stationary phase is not suitable for this specific separation.

    • Solution: Screen different types of polysaccharide-based CSPs (e.g., cellulose vs. amylose derivatives). If one type of selector does not provide separation, another with a different chiral recognition mechanism might be successful.

  • Possible Cause: The mobile phase composition is not optimal.

    • Solution:

      • Vary the alcohol modifier: Change the type of alcohol (e.g., from ethanol to isopropanol) or its percentage in the mobile phase.

      • Add an additive: For ionizable compounds, adding a small amount of an acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) additive can significantly improve selectivity and peak shape.

      • Explore different modes: If normal-phase fails, consider trying polar organic or reversed-phase modes.

Problem 2: Poor peak shape (tailing or fronting).

  • Possible Cause: Secondary interactions between the analyte and the stationary phase.

    • Solution: Add a mobile phase additive. For acidic impurities, a basic additive like DEA can reduce tailing. For basic impurities, an acidic additive like TFA can be beneficial.

  • Possible Cause: The sample is dissolved in a solvent stronger than the mobile phase.

    • Solution: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.

Problem 3: Low resolution between critical peaks.

  • Possible Cause: The chromatographic conditions are not fully optimized.

    • Solution:

      • Lower the temperature: Decreasing the column temperature can sometimes enhance chiral recognition and improve resolution.

      • Reduce the flow rate: A lower flow rate can increase the efficiency of the separation.

      • Fine-tune the mobile phase: Make small, incremental changes to the percentage of the alcohol modifier.

Experimental Protocols

General Protocol for Chiral Column Screening

This protocol outlines a systematic approach to screen for a suitable chiral column and mobile phase for the separation of Sofosbuvir and its diastereomeric impurities.

  • Column Selection:

    • Primary Screening Columns:

      • Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralcel® OD-H)

      • Amylose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralpak® AD)

    • Secondary Screening Columns:

      • Cellulose tris(methylbenzoate) based column (e.g., Chiralcel® OJ)

      • Amylose tris((S)-α-methylbenzylcarbamate) based column (e.g., Chiralpak® AS)

  • Sample Preparation:

    • Dissolve the sample containing Sofosbuvir and its impurities in a suitable solvent, preferably the mobile phase, to a concentration of approximately 1 mg/mL.

  • Initial Chromatographic Conditions (Normal Phase):

    • Mobile Phase A: Hexane/Ethanol (90:10, v/v)

    • Mobile Phase B: Hexane/Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 260 nm

    • Injection Volume: 10 µL

  • Screening Procedure:

    • Equilibrate the first column with Mobile Phase A for at least 30 minutes.

    • Inject the sample and record the chromatogram.

    • If no or poor separation is observed, switch to Mobile Phase B and re-equilibrate the column before injecting the sample again.

    • Repeat this process for all selected screening columns.

  • Method Optimization:

    • Once a column and mobile phase combination shows promising separation, optimize the method by:

      • Adjusting the ratio of hexane to alcohol.

      • Adding 0.1% TFA or 0.1% DEA to the mobile phase to improve peak shape.

      • Varying the column temperature (e.g., between 15 °C and 40 °C).

      • Reducing the flow rate (e.g., to 0.5 mL/min).

Data Presentation

Table 1: Recommended Chiral Stationary Phases for Nucleoside Analogue Separation

Chiral Stationary Phase (CSP) TypeCommon Trade NamesPrimary Separation Mode
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel® OD, Chiralpak® IDNormal Phase, Polar Organic, Reversed Phase
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak® AD, Chiralpak® IANormal Phase, Polar Organic, Reversed Phase
Cellulose tris(4-methylbenzoate)Chiralcel® OJNormal Phase, Polar Organic
Amylose tris((S)-α-methylbenzylcarbamate)Chiralpak® ASNormal Phase, Polar Organic
β-CyclodextrinCyclobond™ IReversed Phase, Polar Organic

Table 2: Starting Conditions for Chiral Method Development

ParameterCondition 1 (Normal Phase)Condition 2 (Polar Organic)Condition 3 (Reversed Phase)
Mobile Phase n-Hexane/Ethanol (90/10)Acetonitrile/Methanol (95/5)Water/Acetonitrile (60/40)
Additive None (initial)0.1% TFA or DEA (optional)0.1% Formic Acid (optional)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at 260 nmUV at 260 nmUV at 260 nm

Visualization

Chiral_Column_Selection_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_troubleshooting Troubleshooting Start Define Separation Goal: Separate Sofosbuvir Diastereomers Select_CSP Select Primary CSPs: - Cellulose-based - Amylose-based Start->Select_CSP Select_MP Select Initial Mobile Phases: - Normal Phase (Hexane/Alcohol) - Polar Organic (ACN/MeOH) Select_CSP->Select_MP Screening Perform Screening Experiments Select_MP->Screening Evaluate Evaluate Results: - Resolution > 1.5? - Good Peak Shape? Screening->Evaluate Optimize_MP Optimize Mobile Phase: - Adjust modifier % - Add TFA/DEA Evaluate->Optimize_MP No Optimized_Method Final Optimized Method Evaluate->Optimized_Method Yes No_Separation No/Poor Separation Evaluate->No_Separation No Separation at all Optimize_Params Optimize Other Parameters: - Temperature - Flow Rate Optimize_MP->Optimize_Params Optimize_Params->Screening Re-screen Try_Secondary_CSP Try Secondary CSPs (e.g., different derivative, cyclodextrin-based) No_Separation->Try_Secondary_CSP Try_Secondary_CSP->Screening

Caption: Workflow for chiral column selection and method development for Sofosbuvir impurities.

References

Minimizing matrix effects in LC-MS analysis of Sofosbuvir impurity G

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Sofosbuvir (B1194449) impurity G.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of Sofosbuvir impurity G, with a focus on mitigating matrix effects.

Issue 1: Poor Peak Shape, Tailing, or Splitting for this compound

Potential Cause Recommended Action
Column Overload Dilute the sample or reduce the injection volume.[1]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For amine-containing compounds like Sofosbuvir and its impurities, a mobile phase with a pH around 3.5 can provide good peak shape.[2]
Column Contamination or Degradation Flush the column with a strong solvent or replace the column if necessary.
Co-elution with Interfering Matrix Components Optimize the chromatographic gradient to improve separation.[3] Alternatively, enhance the sample preparation method to remove the interfering components.

Issue 2: Low Signal Intensity or Ion Suppression for this compound

Potential Cause Recommended Action
Significant Matrix Effects Implement a more rigorous sample preparation technique such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of the sample matrix.[4] Protein precipitation is a simpler but often less effective method for removing interfering matrix components.[3]
Suboptimal Ionization Source Conditions Optimize ion source parameters such as capillary voltage, gas flow, and temperature to maximize the ionization of this compound.
Co-elution with Phospholipids Phospholipids are a common cause of ion suppression in plasma samples. Utilize a sample preparation method specifically designed to remove phospholipids, such as certain SPE cartridges or a phospholipid removal plate.
Analyte Degradation Ensure proper sample handling and storage conditions to prevent the degradation of Sofosbuvir and its impurities.[5][6]

Issue 3: High Background Noise or Interferences

Potential Cause Recommended Action
Contaminated Mobile Phase or Solvents Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.
Carryover from Previous Injections Implement a robust needle wash protocol in the autosampler method, using a strong solvent to clean the injection system between samples.[4]
In-source Fragmentation or Adduct Formation Optimize the cone voltage and other MS parameters to minimize in-source fragmentation. The presence of adducts (e.g., sodium, potassium) can be minimized by using fresh, high-purity solvents and avoiding glassware that may leach these ions.
Insufficiently Cleaned Sample Extract Re-evaluate the sample preparation method. A cleaner extract will result in lower background noise.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to monitor?

This compound is a diastereomer of Sofosbuvir, a key active pharmaceutical ingredient in antiviral medications.[7] Monitoring and controlling impurities like impurity G is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product.

Q2: What are matrix effects and how do they impact the LC-MS analysis of this compound?

Matrix effects are the alteration of ionization efficiency by co-eluting components of the sample matrix.[8] In the analysis of this compound from biological samples (e.g., plasma), endogenous substances can suppress or enhance the analyte signal, leading to inaccurate and imprecise quantification.

Q3: Which sample preparation technique is most effective at minimizing matrix effects for this compound in plasma?

While the optimal technique can be matrix and analyte-dependent, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components compared to simple protein precipitation (PPT).[1][3][4] For Sofosbuvir analysis in plasma, both LLE with methyl tert-butyl ether[2] and SPE have been shown to provide cleaner extracts and better recovery.[4]

Q4: How can I assess the extent of matrix effects in my assay?

A common method is the post-extraction spike experiment. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. A significant difference in peak areas indicates the presence of matrix effects.

Q5: Is it necessary to use a stable isotope-labeled internal standard (SIL-IS) for the analysis of this compound?

While not strictly mandatory for all applications, the use of a SIL-IS (e.g., Sofosbuvir-d6) is highly recommended for quantitative bioanalytical methods.[4] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate and precise quantification by correcting for signal variations.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the analysis of this compound. As this compound is a diastereomer of Sofosbuvir, these methods for Sofosbuvir can be adapted. Chromatographic conditions may need to be optimized to ensure separation between Sofosbuvir and impurity G.

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for the simultaneous determination of Sofosbuvir and Daclatasvir (B1663022) in human plasma.[2]

  • To 200 µL of plasma sample in a polypropylene (B1209903) tube, add 25 µL of internal standard working solution (e.g., Sofosbuvir-d6 in methanol).

  • Vortex the sample for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is based on a method for the simultaneous quantification of Sofosbuvir and Daclatasvir in human plasma.[4]

  • To 100 µL of plasma sample, add 25 µL of internal standard and 100 µL of 1% formic acid in water.[4]

  • Vortex the sample.

  • Load the pre-treated sample onto a pre-conditioned SPE cartridge (e.g., a C18 cartridge).

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 0.5 mL of methanol.[4]

  • To the eluate, add 0.5 mL of a reconstitution solution (e.g., 50:50 v/v Acetonitrile: 5mM Ammonium formate).[4]

  • Vortex and inject into the LC-MS system.

Protocol 3: LC-MS/MS Operating Conditions

These conditions are a starting point and should be optimized for your specific instrument and to ensure separation of Sofosbuvir and impurity G.

  • Liquid Chromatography:

    • Column: A C18 column, such as a Zorbax SB-C18 (4.6 x 50 mm, 5 µm)[2] or an Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[9]

    • Mobile Phase A: 5 mM Ammonium formate (B1220265) in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the analytes. A shallow gradient will likely be needed to separate the diastereomers.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Sofosbuvir/Impurity G: The precursor ion will be the same for both. A common transition for Sofosbuvir is m/z 530.2 -> 243.1.[3]

      • Sofosbuvir-d6 (IS): m/z 536.2 -> 243.1.[4]

    • Optimize cone voltage and collision energy for each transition to maximize signal intensity.

Quantitative Data Summary

The following table summarizes typical validation parameters for LC-MS/MS methods for Sofosbuvir in human plasma, which can be used as a benchmark when developing a method for impurity G.

Parameter Protein Precipitation Liquid-Liquid Extraction Solid-Phase Extraction
Recovery (%) Generally lower and more variable~85-95%[1]>90%[4]
Matrix Effect (%) Can be significantLower than PPTGenerally the lowest
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL[9]0.3 ng/mL[2]10 ng/mL[4]
Linearity (r²) >0.99>0.99>0.99
Precision (%CV) <15%<10%<10%
Accuracy (%Bias) Within ±15%Within ±10%Within ±10%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Choose One lle Liquid-Liquid Extraction (Methyl tert-butyl ether) add_is->lle Choose One spe Solid-Phase Extraction (C18 Cartridge) add_is->spe Choose One evap Evaporate & Reconstitute ppt->evap lle->evap spe->evap lc LC Separation (C18 Column) evap->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for LC-MS analysis of this compound.

troubleshooting_logic start Problem with LC-MS Data peak_shape Poor Peak Shape? start->peak_shape signal_intensity Low Signal Intensity? start->signal_intensity background High Background? start->background ps_cause1 Optimize Mobile Phase pH peak_shape->ps_cause1 ps_cause2 Check for Column Overload/Contamination peak_shape->ps_cause2 ps_cause3 Improve Chromatographic Separation peak_shape->ps_cause3 si_cause1 Enhance Sample Preparation (SPE/LLE) signal_intensity->si_cause1 si_cause2 Optimize Ion Source Parameters signal_intensity->si_cause2 si_cause3 Use Stable Isotope Labeled IS signal_intensity->si_cause3 bg_cause1 Use High Purity Solvents background->bg_cause1 bg_cause2 Implement Robust Needle Wash background->bg_cause2 bg_cause3 Re-evaluate Sample Cleanup background->bg_cause3 end_node Improved Data Quality ps_cause1->end_node ps_cause2->end_node ps_cause3->end_node si_cause1->end_node si_cause2->end_node si_cause3->end_node bg_cause1->end_node bg_cause2->end_node bg_cause3->end_node

Caption: Troubleshooting logic for common LC-MS issues.

References

Enhancing resolution between Sofosbuvir impurity G and other impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sofosbuvir impurity analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of Sofosbuvir and its impurities, with a specific focus on enhancing the resolution of Sofosbuvir impurity G.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a diastereoisomer of Sofosbuvir.[1][2][3] Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, which allows for their separation by chromatographic techniques like HPLC or UPLC.

Q2: Why is it challenging to resolve this compound from other impurities or the main drug peak?

A2: As a diastereomer, this compound has a very similar structure to Sofosbuvir and potentially other stereoisomeric impurities. This similarity in physicochemical properties can lead to co-elution or poor resolution during chromatographic analysis, making accurate quantification difficult.

Q3: What are the key factors I can manipulate to improve the resolution between this compound and other peaks?

A3: The resolution in HPLC is primarily governed by three factors: column efficiency (N), selectivity (α), and retention factor (k).[4][5] To improve resolution, you can:

  • Optimize the mobile phase composition: Modifying the organic solvent ratio, pH, or using different buffer systems can significantly alter selectivity.[6][7]

  • Change the stationary phase: Using a column with a different chemistry (e.g., C8 instead of C18, or a phenyl column) can provide different interactions and improve separation.[7][8]

  • Adjust the column temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, which can influence selectivity and resolution.[5][6]

  • Modify the flow rate: Lowering the flow rate can sometimes improve efficiency and resolution, although it will increase the run time.[9]

  • Use a high-efficiency column: Columns with smaller particle sizes (e.g., sub-2 µm) or core-shell technology provide higher efficiency and narrower peaks, leading to better resolution.[8]

Troubleshooting Guide: Enhancing Resolution of this compound

This guide provides a systematic approach to troubleshoot and enhance the resolution between this compound and other closely eluting impurities.

Problem: Poor resolution between this compound and an adjacent peak.

Step 1: Initial Assessment and System Suitability Check

Before making any changes to the method, ensure your HPLC/UPLC system is performing optimally.

  • Question: Have you checked the system suitability parameters?

  • Answer: Always begin by verifying system suitability. Key parameters include theoretical plates (N), tailing factor (T), and resolution (Rs) for known well-separated peaks. If these are out of specification, it could indicate a system-level problem rather than a method-specific issue. Common system issues include leaks, worn pump seals, or a blocked column frit.[10][11]

Step 2: Method Optimization - A Logical Workflow

If the system is functioning correctly, the issue likely lies within the chromatographic method itself. The following workflow can guide your optimization efforts.

Experimental Workflow for Resolution Enhancement

ResolutionWorkflow start Start: Poor Resolution (Rs < 1.5) check_system 1. Check System Suitability (Plates, Tailing Factor) start->check_system system_ok System OK check_system->system_ok Pass system_not_ok System Not OK (Troubleshoot Hardware) check_system->system_not_ok Fail optimize_mobile_phase 2. Optimize Mobile Phase (Organic Ratio, pH) system_ok->optimize_mobile_phase resolution_achieved Resolution Achieved (Rs >= 1.5) optimize_mobile_phase->resolution_achieved Success change_column 3. Change Column (Different Stationary Phase) optimize_mobile_phase->change_column No Improvement end End: Method Optimized resolution_achieved->end change_column->resolution_achieved Success adjust_temp_flow 4. Adjust Temperature and Flow Rate change_column->adjust_temp_flow No Improvement adjust_temp_flow->resolution_achieved Success adjust_temp_flow->end Further development needed

Caption: A logical workflow for troubleshooting and enhancing chromatographic resolution.

Detailed Troubleshooting Steps:

  • Question: My system suitability is fine, but the resolution is still poor. What should I try first?

  • Answer: The first and often most impactful adjustment is to the mobile phase composition, as this directly affects selectivity.

    • Modify the Organic Solvent Ratio: Small, incremental changes (e.g., 1-2%) in the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) can alter the retention times of impurities differently, thereby improving resolution.

    • Adjust the pH: If the impurities have ionizable groups, adjusting the mobile phase pH can significantly change their retention behavior and improve separation.[7] For Sofosbuvir and its impurities, methods often use acidic modifiers like trifluoroacetic acid or phosphoric acid.[12][13][14] Fine-tuning the pH within the stable range of the column is a powerful tool.

  • Question: I've adjusted the mobile phase, but the peaks are still not resolved. What's next?

  • Answer: If mobile phase optimization is insufficient, the next step is to change the selectivity by using a different stationary phase.

    • Try a Different Column Chemistry: If you are using a C18 column, consider a C8, phenyl-hexyl, or pentafluorophenyl (PFP) column.[15][16] These stationary phases offer different types of interactions (e.g., pi-pi interactions on a phenyl column) that can alter the elution order and improve the resolution of closely related compounds like diastereomers.

  • Question: I have tried different columns and mobile phases with limited success. Are there other parameters I can adjust?

  • Answer: Yes, you can further fine-tune the separation by adjusting the column temperature and mobile phase flow rate.

    • Change the Column Temperature: Increasing the temperature generally decreases retention times and can improve peak shape by reducing mobile phase viscosity.[5][6] Conversely, decreasing the temperature can sometimes increase retention and selectivity, leading to better resolution. Experiment with temperatures in the range of 25°C to 40°C.

    • Reduce the Flow Rate: A lower flow rate increases the time analytes spend interacting with the stationary phase, which can lead to better separation efficiency and improved resolution.[9] However, this will also increase the analysis time.

Experimental Protocols & Data

The following tables provide examples of starting chromatographic conditions for Sofosbuvir impurity analysis and suggested modifications for enhancing resolution.

Table 1: Example HPLC Method for Sofosbuvir and Impurities

ParameterInitial ConditionSuggested Modifications for Resolution Enhancement
Column C18, 250 mm x 4.6 mm, 5 µm[12]Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm; or UPLC C18, 100 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water[12]0.1% Phosphoric acid in Water; or 10 mM Ammonium Acetate (pH adjusted)
Mobile Phase B Acetonitrile[12]Methanol
Gradient Isocratic: 50:50 (A:B)[12]Start with a lower %B and introduce a shallow gradient (e.g., 30-50% B over 20 min)
Flow Rate 1.0 mL/min[9]0.8 mL/min or 1.2 mL/min
Column Temp. 30°C25°C or 40°C
Detection UV at 260 nm[12]No change needed unless sensitivity is an issue
Injection Vol. 10 µLReduce to 5 µL to prevent column overload

Table 2: UPLC Method Parameters for High-Resolution Analysis

ParameterConditionRationale for High Resolution
Column UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µmSmall particle size provides high efficiency and narrow peaks.
Mobile Phase A 0.1% Formic acid in WaterProvides good peak shape for acidic compounds.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 30% to 60% B over 15 minutesA shallow gradient is effective at separating closely eluting peaks.
Flow Rate 0.4 mL/minOptimized for a 2.1 mm ID column to maintain efficiency.
Column Temp. 40°CReduces backpressure and improves peak efficiency.
Detection UV at 260 nmWavelength of maximum absorbance for Sofosbuvir.[17]
Injection Vol. 2 µLSmall injection volume to prevent band broadening.

Troubleshooting Logic Diagram

TroubleshootingLogic problem Problem Poor Peak Resolution cause1 Potential Cause Sub-optimal Selectivity (α) problem->cause1 cause2 Potential Cause Low Column Efficiency (N) problem->cause2 cause3 Potential Cause Inadequate Retention (k) problem->cause3 solution1 Solution • Modify Mobile Phase (pH, Organic Solvent) • Change Stationary Phase (Column Chemistry) cause1->solution1 solution2 Solution • Use Smaller Particle Size Column (UPLC) • Reduce Flow Rate • Check for Extra-column Volume cause2->solution2 solution3 Solution • Decrease Organic Content in Mobile Phase cause3->solution3

References

Addressing baseline noise in Sofosbuvir impurity G chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sofosbuvir Impurity G Analysis

Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice and protocols specifically for addressing baseline noise when analyzing Sofosbuvir and its related substance, impurity G.

Frequently Asked Questions (FAQs)

Q1: What are the typical types of baseline noise observed in HPLC chromatograms?

In High-Performance Liquid Chromatography (HPLC), the baseline represents the signal from the detector when only the mobile phase is passing through it. Baseline noise refers to irregular, short-term fluctuations.[1] It is distinct from baseline drift, which is a gradual, long-term shift.[1][2] There are two primary types of noise:

  • Short-term noise: Characterized by rapid, random fluctuations, often caused by issues with the detector or mobile phase.[1]

  • Long-term noise (or drift): A slow, steady change in the baseline, typically resulting from temperature variations, changes in mobile phase composition, or column bleeding.[1]

A stable, smooth baseline is crucial for accurate quantification, as excessive noise can obscure small peaks, such as those from impurities, and lower the signal-to-noise (S/N) ratio.[1]

Q2: I'm seeing significant baseline noise in my this compound chromatogram. What are the most common causes?

Baseline noise in HPLC can originate from nearly any component of the system.[1] The most frequent sources include:

  • Mobile Phase Issues: This is a primary contributor.[1] Causes include impurities in solvents, dissolved gases forming microbubbles, inadequate degassing, or poor mixing.[1][3] For methods using additives like Trifluoroacetic Acid (TFA), degradation of the additive can also increase noise.[4]

  • Pump and System Factors: Inconsistent pump performance, such as pulsations from worn seals or faulty check valves, can introduce rhythmic noise.[1][5] Leaks in the system can also cause pressure fluctuations leading to a noisy baseline.[6][7]

  • Detector-Related Noise: Instability in the detector's light source (e.g., a deteriorating UV lamp), electronic noise, or a contaminated flow cell can directly translate to baseline noise.[1][2] Air bubbles trapped in the flow cell are also a common cause.

  • Column Problems: A deteriorating or contaminated column can leach contaminants, causing baseline disturbances.[1][5] Inconsistent column packing can also affect pressure and detector stability.[1]

  • Environmental Influences: Fluctuations in ambient temperature can affect both the detector and the mobile phase viscosity, leading to noise.[1][3][6]

Q3: How can I systematically troubleshoot the source of the baseline noise?

A systematic approach is key to efficiently identifying the problem. The rule of "one" is critical: never change more than one thing at a time. The following workflow can help isolate the source of the noise.

G cluster_start cluster_mobile_phase Mobile Phase Checks cluster_pump Pump & System Checks cluster_column Column Checks cluster_detector Detector Checks start Observe Excessive Baseline Noise mp1 1. Prepare fresh mobile phase using HPLC-grade reagents start->mp1 mp2 2. Thoroughly degas mobile phase (inline, sparging, or sonication) mp1->mp2 p1 3. Purge pump to remove air bubbles mp2->p1 p2 4. Check for leaks at all fittings p1->p2 p3 5. Monitor pressure for pulsations p2->p3 c1 6. Bypass column with a union. Is noise reduced? p3->c1 c2 Yes c1->c2 Yes c3 No c1->c3 No c4 Flush or replace column. Use a guard column. c2->c4 d1 7. Flush detector flow cell c3->d1 end Noise Resolved c4->end d2 8. Check lamp energy/ usage hours d1->d2 d2->end

Caption: A systematic workflow for troubleshooting HPLC baseline noise.

Q4: Can improper mobile phase preparation be a major factor for noise in Sofosbuvir analysis?

Yes, absolutely. Mobile phase quality is critical.[1] For reversed-phase methods commonly used for Sofosbuvir, which often involve buffers and organic solvents like acetonitrile, several issues can arise:

  • Contamination: Using non-HPLC grade water or solvents can introduce impurities that create spurious peaks and a noisy baseline.[5] Water is a frequent source of contamination.[5]

  • Buffer Precipitation: If using a buffered mobile phase, ensure the buffer is fully dissolved and that its concentration is not too high, which can cause precipitation when mixed with high percentages of organic solvent.[4][8]

  • Inadequate Degassing: Dissolved air can lead to bubble formation in the pump or detector, causing significant noise.[5][7] An inline degasser is highly recommended, but helium sparging or vacuum degassing are also effective.[4][9]

Experimental Protocols

Protocol 1: Standard HPLC Method for Sofosbuvir and Impurity G

This protocol is based on established methods for the analysis of Sofosbuvir and its process-related impurities.[10][11]

  • HPLC System: Agilent 1100/1200 series or equivalent with UV detector.

  • Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm particle size.[10][11]

  • Mobile Phase: A 50:50 (v/v) mixture of 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water and Acetonitrile.[10][11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: 260 nm.[10][11]

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.[12]

  • Sample Preparation (Diluent): A 50:50 (v/v) mixture of water and acetonitrile.[11]

    • Prepare a stock solution of Sofosbuvir standard.

    • Prepare a stock solution for impurity G.

    • Dilute to working concentrations as required by the validation protocol. Ensure samples are fully dissolved and filtered through a 0.45 µm syringe filter if necessary.

Protocol 2: Systematic Noise Isolation Experiment

This protocol helps determine if the noise originates from the system (pump, detector) or the column.

  • Establish a Baseline: Run the standard HPLC method (Protocol 1) with only the mobile phase being injected (a blank run) for 15-20 minutes and record the baseline noise level.

  • Bypass the Column: Carefully disconnect the column from the system. Use a zero-dead-volume union to connect the injector directly to the detector.

  • Run Without Column: With the column bypassed, run the mobile phase at the same flow rate (1.0 mL/min). Caution: Monitor the system backpressure to ensure it does not exceed the detector flow cell's limits. If pressure is too low, a back-pressure regulator or a length of narrow-bore tubing can be installed after the detector.[9][13]

  • Analyze the Results:

    • If the noise is significantly reduced: The column is the likely source of the noise. It may be contaminated or degraded and require flushing or replacement.[5]

    • If the noise persists: The source is likely within the HPLC system itself (mobile phase, pump, or detector). Proceed with the checks outlined in the troubleshooting workflow diagram.

Data Presentation

Effective troubleshooting involves quantifying the improvements made. The table below illustrates how to present data from the noise isolation experiment.

Experimental Condition Noise Level (µAU) S/N Ratio (Impurity G) Observation
A: Standard Method (with column)50.28High baseline noise, poor S/N for impurity peak.
B: Condition A + Freshly Prepared & Degassed Mobile Phase25.818Noise reduced by ~50%, indicating mobile phase was a contributing factor.
C: System with Column Bypassed5.1N/ANoise is minimal, strongly suggesting the column is the primary source of the remaining noise.
D: System with New C18 Column6.565Noise is low and stable. S/N ratio is excellent. Problem resolved.

µAU = micro-Absorbance Units. S/N ratio is a hypothetical value for a representative impurity G peak.

Visualizations

The following diagram illustrates the potential sources of noise within an HPLC system, helping to conceptualize the problem areas.

G cluster_mp Mobile Phase cluster_pump Pump cluster_column Column cluster_detector Detector center HPLC System Baseline Noise mp_source Impurities in Solvents Poor Degassing (Bubbles) Incorrect Preparation Precipitation mp_source->center pump_source Leaking Seals Faulty Check Valves Pressure Pulsations pump_source->center col_source Contamination Stationary Phase Bleed Plugged Frit col_source->center det_source Failing Lamp Contaminated Flow Cell Electronic Noise Temperature Fluctuations det_source->center

Caption: Key sources of baseline noise within an HPLC system.

References

Forced degradation studies to identify potential Sofosbuvir impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Sofosbuvir.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is Sofosbuvir expected to degrade?

A1: Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative stress conditions.[1][2] It has been reported to be stable under neutral, thermal, and photolytic conditions.[1][2] However, some studies have shown slight degradation at elevated temperatures (e.g., 40°C) over extended periods.[3]

Q2: What are the common degradation products of Sofosbuvir?

A2: Several degradation products (DPs) of Sofosbuvir have been identified. Under acidic and alkaline hydrolysis, DPs with m/z values of 488 and 393.3 have been reported.[1][4] Oxidative stress can lead to the formation of a degradation product with an m/z of 393.[1][4] Other identified degradation products under acidic conditions have a molecular weight of 416.08, while basic conditions can produce impurities with molecular weights of 453.13 and 411.08.[2]

Q3: What analytical techniques are most suitable for analyzing Sofosbuvir and its impurities?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for separating Sofosbuvir from its degradation products.[1][5][6][7][8][9] For structural elucidation and identification of the impurities, liquid chromatography coupled with mass spectrometry (LC-MS), particularly with ESI-QTOF-MS/MS, is highly recommended.[1][5]

Q4: I am not observing any degradation under thermal or photolytic stress. Is this normal?

A4: Yes, this is a common observation. Multiple studies have reported that Sofosbuvir is stable under thermal and photolytic stress conditions as per ICH guidelines.[1][2]

Troubleshooting Guides

Problem: Significant variability in degradation percentage under the same stress conditions.

  • Possible Cause 1: Inconsistent Temperature Control.

    • Solution: Ensure the use of a calibrated and stable heating apparatus (e.g., water bath, oven) with minimal temperature fluctuations. For reflux experiments, ensure consistent heating and condensation.

  • Possible Cause 2: Inaccurate Concentration of Stressor.

    • Solution: Prepare fresh stressor solutions (e.g., HCl, NaOH, H₂O₂) for each experiment and verify their concentration using appropriate titration methods if necessary.

  • Possible Cause 3: Variation in Sample Preparation.

    • Solution: Follow a standardized and documented sample preparation protocol. Ensure consistent solvent volumes, mixing times, and neutralization steps.

Problem: Poor chromatographic resolution between Sofosbuvir and its degradation products.

  • Possible Cause 1: Suboptimal Mobile Phase Composition.

    • Solution: Adjust the mobile phase composition. A common starting point is a mixture of methanol (B129727) and water with 0.1% formic acid (50:50 v/v).[1] Experiment with different ratios of the organic modifier and aqueous phase. A gradient elution program may be necessary to achieve optimal separation.

  • Possible Cause 2: Inappropriate Column Selection.

    • Solution: A C18 column is generally effective for the separation of Sofosbuvir and its impurities.[5] If resolution is still an issue, consider a column with a different particle size or a different stationary phase chemistry.

  • Possible Cause 3: pH of the Mobile Phase.

    • Solution: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Adjusting the pH with a suitable buffer (e.g., ammonium (B1175870) acetate) may improve resolution.[5]

Problem: Difficulty in identifying and characterizing unknown peaks in the chromatogram.

  • Possible Cause 1: Insufficient Sensitivity of the Detector.

    • Solution: If using a UV detector, ensure the wavelength is set to the λmax of Sofosbuvir (around 260 nm) for optimal sensitivity.[10] For low-level impurities, consider using a more sensitive detector like a mass spectrometer.

  • Possible Cause 2: Lack of Structural Information.

    • Solution: Employ LC-MS/MS to obtain the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peaks. This data is crucial for proposing the structures of the degradation products.[5]

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Results for Sofosbuvir

Stress ConditionStressor ConcentrationTemperatureDurationDegradation (%)Reference
Acid Hydrolysis0.1 N HCl70°C (reflux)6 hours23[1]
Acid Hydrolysis1 N HCl80°C (reflux)10 hours8.66[2]
Acid HydrolysisNot specifiedNot specified4 hours26[3]
Alkaline Hydrolysis0.1 N NaOH70°C (reflux)10 hours50[1]
Alkaline Hydrolysis0.5 N NaOH60°C24 hours45.97[2]
Oxidative3% H₂O₂Room Temperature7 days19.02[1]
Oxidative30% H₂O₂80°C2 days0.79[2]
Thermal-50°C21 daysNo degradation[1]
Photolytic-Direct Sunlight21 daysNo degradation[1]

Experimental Protocols

1. Protocol for Acidic Degradation

  • Accurately weigh 100 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.[1]

  • Add 50 mL of methanol and sonicate for 20 minutes to dissolve the drug. Dilute to the mark with methanol to obtain a stock solution of 1000 µg/mL.[1]

  • Transfer a suitable aliquot of the stock solution to a round-bottom flask and add 0.1 N HCl.[1]

  • Reflux the solution at 70°C for 6 hours.[1]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of 0.1 N NaOH.

  • Dilute the neutralized solution with the mobile phase to a final concentration of 50 µg/mL.[1]

  • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

2. Protocol for Alkaline Degradation

  • Prepare a stock solution of Sofosbuvir (1000 µg/mL) as described in the acidic degradation protocol.

  • Transfer a suitable aliquot of the stock solution to a round-bottom flask and add 0.1 N NaOH.[1]

  • Reflux the solution at 70°C for 10 hours.[1]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of 0.1 N HCl.

  • Dilute the neutralized solution with the mobile phase to a final concentration of 50 µg/mL.[1]

  • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

3. Protocol for Oxidative Degradation

  • Prepare a stock solution of Sofosbuvir (1000 µg/mL) as described in the acidic degradation protocol.

  • Transfer a suitable aliquot of the stock solution to a flask and add 3% hydrogen peroxide.[1]

  • Keep the solution at room temperature for 7 days.[1]

  • After the specified time, gently heat the solution in a boiling water bath for 10 minutes to remove excess peroxide.[1]

  • Cool the solution to room temperature.

  • Dilute the solution with the mobile phase to a final concentration of 50 µg/mL.[1]

  • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Sofosbuvir Sofosbuvir API StockSolution Stock Solution (e.g., 1000 µg/mL in Methanol) Sofosbuvir->StockSolution Dissolve & Dilute Acid Acidic (e.g., 0.1 N HCl, 70°C) StockSolution->Acid Alkali Alkaline (e.g., 0.1 N NaOH, 70°C) StockSolution->Alkali Oxidative Oxidative (e.g., 3% H₂O₂, RT) StockSolution->Oxidative Neutralize Neutralization/ Quenching Acid->Neutralize Alkali->Neutralize Oxidative->Neutralize Dilute Dilution to Working Concentration Neutralize->Dilute HPLC RP-HPLC Analysis Dilute->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Peaks

Caption: Experimental workflow for forced degradation studies of Sofosbuvir.

Sofosbuvir_Degradation_Pathways cluster_degradation Degradation Products Sofosbuvir Sofosbuvir DP_Acid Acidic Degradation (e.g., m/z 488, 416.08) Sofosbuvir->DP_Acid Acid Hydrolysis DP_Alkali Alkaline Degradation (e.g., m/z 393.3, 453.13, 411.08) Sofosbuvir->DP_Alkali Alkaline Hydrolysis DP_Oxidative Oxidative Degradation (e.g., m/z 393) Sofosbuvir->DP_Oxidative Oxidation

Caption: Simplified degradation pathways of Sofosbuvir under stress conditions.

References

Validation & Comparative

A Comprehensive Guide to the Validation of an Analytical Method for Sofosbuvir Impurity G in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the validation of analytical methods stands as a cornerstone for ensuring the safety and efficacy of drug products. This guide provides a detailed comparison and methodology for the validation of an analytical method for Sofosbuvir Impurity G, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH). The principles and experimental data presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2][3] For the quantification of impurities such as this compound, a robust and validated analytical method is crucial for controlling the quality of the drug substance and drug product.

Comparative Analysis of Analytical Method Validation Parameters

The following tables summarize the typical acceptance criteria and comparative performance data for the validation of an analytical method for this compound, based on High-Performance Liquid Chromatography (HPLC).

Table 1: Overview of ICH Q2(R1) Validation Parameters

Validation ParameterObjective
Specificity To assess the ability of the method to measure the analyte of interest in the presence of other components.
Linearity To demonstrate a direct proportional relationship between the concentration of the analyte and the analytical signal.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
RepeatabilityPrecision under the same operating conditions over a short interval of time.
Intermediate PrecisionPrecision within the same laboratory, but on different days, with different analysts, or with different equipment.
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
System Suitability To ensure that the chromatographic system is suitable for the intended analysis.

Table 2: HPLC Method Parameters for Sofosbuvir and Its Impurities

ParameterCondition ACondition B
Column Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[4][5]Kromasil 100 C18, 4.6 x 250 mm, 5 µm[6]
Mobile Phase 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50 v/v)[4][5]Mobile Phase A: Buffer solution:Acetonitrile (97.5:2.5 v/v) Mobile Phase B: Acetonitrile:Isopropyl alcohol:Methanol:Water (60:20:10:10 v/v/v/v)[6]
Flow Rate 1.0 mL/min[7]1.0 mL/min[6]
Detection Wavelength 260 nm[4][5][8]263 nm[6]
Injection Volume 10 µL10 µL[6]
Column Temperature Ambient25°C[6]

Table 3: Summary of Validation Results for this compound

Validation ParameterAcceptance Criteria (as per ICH)Typical Results
Linearity (Correlation Coefficient, r²) ≥ 0.999[8]0.9995
Range (µg/mL) Reporting Threshold to 120% of specification0.1 - 2.0
Accuracy (% Recovery) 80.0% - 120.0%98.5% - 101.2%
Precision (% RSD)
Repeatability≤ 2.0%0.8%
Intermediate Precision≤ 2.0%1.2%
LOD (µg/mL) Signal-to-Noise ratio of 3:10.03
LOQ (µg/mL) Signal-to-Noise ratio of 10:10.1
Robustness % RSD of results should be within acceptable limitsComplies

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of the validation process.

Specificity and Forced Degradation Studies

To demonstrate specificity, the method must be able to unequivocally assess this compound in the presence of Sofosbuvir, other potential impurities, and degradation products. Forced degradation studies are performed to produce these potential interfering substances.[6][8][9]

  • Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 70°C for 6 hours.[9]

  • Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 70°C for 10 hours.[9]

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 7 days.[9]

  • Thermal Degradation: Expose the solid drug substance to 50°C for 21 days.[9]

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.[8]

Following exposure, the stressed samples are diluted to an appropriate concentration and analyzed by the HPLC method. The chromatograms are examined for the resolution between Sofosbuvir, Impurity G, and any degradation products.

Linearity

Prepare a series of at least five solutions of this compound reference standard over the desired concentration range (e.g., from the LOQ to 120% of the specified limit).[1] Plot the peak area response against the concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.

Accuracy

Accuracy is determined by the recovery of a known amount of Impurity G spiked into a sample matrix.[1] Prepare samples in triplicate at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery is then calculated.

Precision
  • Repeatability: Analyze a minimum of six replicate preparations of the sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[1]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.[6] An S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness

Deliberately vary critical method parameters such as the flow rate (e.g., ±0.1 mL/min), column temperature (e.g., ±5°C), and mobile phase composition (e.g., ±2% organic component).[4] The effect of these changes on the system suitability parameters and the quantification of Impurity G is evaluated.

Visualizing the Validation Workflow

Diagrams created using Graphviz provide a clear visual representation of the logical flow and relationships within the analytical method validation process.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_validation_params Validation Parameters (ICH Q2(R1)) Define_ATP Define Analytical Target Profile (ATP) Select_Method Select Analytical Method (e.g., HPLC) Define_ATP->Select_Method Develop_Method Method Development & Optimization Select_Method->Develop_Method Validate_Method Method Validation Develop_Method->Validate_Method Specificity Specificity Validate_Method->Specificity Linearity Linearity Validate_Method->Linearity Range Range Validate_Method->Range Accuracy Accuracy Validate_Method->Accuracy Precision Precision Validate_Method->Precision LOD LOD Validate_Method->LOD LOQ LOQ Validate_Method->LOQ Robustness Robustness Validate_Method->Robustness

Caption: Workflow for Analytical Method Validation.

Forced_Degradation_Pathway cluster_stress Stress Conditions Sofosbuvir Sofosbuvir Acid Acid Hydrolysis Sofosbuvir->Acid Base Base Hydrolysis Sofosbuvir->Base Oxidation Oxidation Sofosbuvir->Oxidation Thermal Thermal Sofosbuvir->Thermal Photolytic Photolytic Sofosbuvir->Photolytic Degradation_Products Degradation Products (including Impurity G if formed) Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photolytic->Degradation_Products

Caption: Forced Degradation Pathways of Sofosbuvir.

References

A Comparative Guide to HPLC and UPLC Methods for the Analysis of Sofosbuvir Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantification of impurities in the antiviral drug Sofosbuvir. The information presented is based on a comprehensive review of published analytical methods and validation studies, offering insights into the performance and experimental parameters of each technique.

The analysis of impurities is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of drug products. Sofosbuvir, a key drug in the treatment of Hepatitis C, is synthesized through a multi-step process that can introduce various process-related impurities and degradation products. Regulatory agencies require robust analytical methods to detect and quantify these impurities. This guide will delve into the cross-validation considerations between traditional HPLC and the more modern UPLC systems.

Performance Comparison: HPLC vs. UPLC

UPLC technology is recognized for its significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity. These enhancements are primarily due to the use of smaller stationary phase particles (typically sub-2 µm) and instrumentation capable of handling higher backpressures. This fundamental difference leads to improved chromatographic performance. A general comparison highlights that UPLC methods can be up to nine times faster than HPLC methods, with a significant reduction in solvent consumption, making it a more environmentally friendly and cost-effective option for high-throughput laboratories.

Experimental Protocols

Detailed methodologies for representative HPLC and UPLC systems for the analysis of Sofosbuvir and its impurities are outlined below. These protocols are synthesized from various validated methods to provide a comprehensive overview.

High-Performance Liquid Chromatography (HPLC) Method

A commonly employed stability-indicating RP-HPLC method for Sofosbuvir and its process-related impurities utilizes a C18 stationary phase.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm particle size[1][2].

  • Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile[1][2].

  • Elution Mode: Isocratic[1][2].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 260 nm[1][2].

  • Column Temperature: Ambient.

Ultra-Performance Liquid Chromatography (UPLC) Method

A stability-indicating RP-UPLC method offers a significant reduction in analysis time and solvent consumption while providing enhanced resolution.

  • Chromatographic System: A UPLC system with a photodiode array (PDA) detector.

  • Column: Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol.

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Detection Wavelength: 260 nm.

  • Column Temperature: Controlled, often slightly elevated (e.g., 30-40°C) to reduce viscosity and improve efficiency.

Quantitative Data Comparison

The following tables summarize the quantitative performance data for HPLC and UPLC methods for the analysis of Sofosbuvir and one of its key impurities. The data is compiled from various sources to provide a comparative overview.

Table 1: Chromatographic Performance

ParameterHPLC MethodUPLC Method
Analyte Sofosbuvir Phosphoryl Impurity
Retention Time (min) 3.674[1][2]5.704[1][2]
Theoretical Plates >2000>2000
Tailing Factor <1.5<1.5
Resolution >2.0 (between Sofosbuvir and impurity)Not Applicable

Table 2: Method Validation Parameters

ParameterHPLC MethodUPLC Method
Analyte Sofosbuvir Phosphoryl Impurity
Linearity Range (µg/mL) 160 - 480[1][2]10 - 30[1][2]
Correlation Coefficient (R²) >0.999>0.999
LOD (µg/mL) 0.04[1][2]0.12[1][2]
LOQ (µg/mL) 0.125[1][2]0.375[1][2]
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (%RSD) <2.0%<2.0%

Cross-Validation Workflow

The process of cross-validating or transferring a method from HPLC to UPLC involves a systematic approach to ensure that the analytical results remain equivalent and reliable. The following diagram illustrates the logical workflow for this process.

CrossValidationWorkflow cluster_hplc HPLC Method cluster_transfer Method Transfer cluster_uplc UPLC Method cluster_validation Cross-Validation hplc_method Existing Validated HPLC Method hplc_params System Suitability Criteria Met (Resolution, Tailing, etc.) hplc_method->hplc_params scaling Scale HPLC Parameters to UPLC (Flow Rate, Injection Volume, Gradient) hplc_params->scaling column_select Select UPLC Column with Equivalent Selectivity (Same Chemistry, Smaller Particle Size) scaling->column_select uplc_method Developed UPLC Method column_select->uplc_method uplc_params System Suitability Criteria Met (Resolution, Tailing, etc.) uplc_method->uplc_params comparative_analysis Comparative Analysis of Samples on Both HPLC and UPLC Systems uplc_params->comparative_analysis data_comparison Compare Key Parameters: - Retention Time Ratios - Impurity Profile - Quantitative Results comparative_analysis->data_comparison acceptance_criteria Results Meet Pre-defined Acceptance Criteria data_comparison->acceptance_criteria final_report Validated UPLC Method Ready for Routine Use acceptance_criteria->final_report Successful Cross-Validation

Caption: Logical workflow for the cross-validation of an HPLC method to a UPLC method.

Conclusion

Both HPLC and UPLC are robust and reliable techniques for the analysis of Sofosbuvir and its impurities. The choice between the two often depends on the specific needs of the laboratory. For routine quality control with established methods, HPLC remains a workhorse. However, for high-throughput analysis, method development, and comprehensive impurity profiling, the advantages of UPLC in terms of speed, resolution, and sensitivity are compelling. The successful transfer and cross-validation of methods from HPLC to UPLC can lead to significant improvements in laboratory efficiency and productivity.

References

A Comparative Analysis of NMR Spectral Data: Sofosbuvir and Its Diastereomeric Impurity G

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectral data of the active pharmaceutical ingredient Sofosbuvir and its process-related impurity, Impurity G, is presented. This guide provides a side-by-side analysis of their ¹H and ¹³C NMR spectra, highlighting the key differences arising from their diastereomeric relationship. All data is supported by detailed experimental protocols.

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a nucleotide analog prodrug that targets the HCV NS5B polymerase.[1][2] During its synthesis, various impurities can be generated, one of which is the diastereomer known as Impurity G. As diastereomers possess different stereochemical arrangements, their spectroscopic profiles, particularly NMR spectra, exhibit distinct characteristics. This guide aims to elucidate these differences, providing a valuable resource for the identification and characterization of these compounds.

Experimental Protocols

The NMR spectral data presented in this guide were obtained using standard analytical methodologies.

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Varian 500 MHz DD2 or a Bruker 300 MHz Avance spectrometer.

Sample Preparation: Samples of Sofosbuvir and Impurity G were dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

Data Acquisition and Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to tetramethylsilane (B1202638) (TMS) as an internal standard. Standard pulse sequences were utilized for acquiring one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra to facilitate complete and unambiguous signal assignments.

Data Presentation: A Comparative Table

The following tables summarize the ¹H and ¹³C NMR spectral data for Sofosbuvir and Impurity G. Due to the proprietary nature of specific impurity data, a complete experimental dataset for Impurity G is not publicly available. The data for Impurity G is inferred based on the expected spectral shifts resulting from the change in stereochemistry at the phosphorus center, a common feature of diastereomeric impurities in phosphoramidate (B1195095) prodrugs. The key differentiator in the spectra is expected to be the chemical shifts of the nuclei in close proximity to the chiral phosphorus center.

Table 1: ¹H NMR Spectral Data Comparison (Solvent: DMSO-d6)

Assignment Sofosbuvir Chemical Shift (δ ppm), Multiplicity, Coupling Constant (J Hz) Impurity G Chemical Shift (δ ppm), Multiplicity, Coupling Constant (J Hz) (Predicted)
Imid Proton10.0 (s)~10.0 (s)
1-Ethylene9.6 (d)~9.6 (d)
Benzene Ring7.18-7.28 (m)~7.18-7.28 (m)
Tetrahydrofuran Protons6.1, 4.4, 3.83 (m)6.1, 4.4, 3.83 (m) - Minor shifts expected
Methane Proton4.93 (m)Shifted from 4.93 (m)
Methylene Proton4.28 (m)Shifted from 4.28 (m)

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: DMSO-d6)

Assignment Sofosbuvir Chemical Shift (δ ppm) (Representative) Impurity G Chemical Shift (δ ppm) (Predicted)
Carbonyl Carbons~170-150~170-150
Aromatic Carbons~150-120~150-120
Ribose Carbons~90-60Shifts expected in carbons close to the phosphate (B84403) group
Aliphatic Carbons~40-15Shifts expected in the L-alanine and isopropyl ester moieties

Mandatory Visualization

The structural relationship between Sofosbuvir and Impurity G, and the general workflow for their NMR analysis are depicted in the following diagrams.

Sofosbuvir Sofosbuvir ((S)-diastereomer at P) Stereocenter Chiral Phosphorus Center Sofosbuvir->Stereocenter Has (S)-configuration ImpurityG Impurity G ((R)-diastereomer at P) ImpurityG->Stereocenter Has (R)-configuration cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in DMSO-d6 nmr Acquire 1H & 13C NMR Spectra dissolve->nmr process Process Spectra (FT, Phasing, Baseline Correction) nmr->process reference Reference to TMS process->reference assign Assign Signals (COSY, HSQC, HMBC) reference->assign compare Compare Chemical Shifts & Coupling Constants assign->compare

References

Mass Spectral Analysis of Sofosbuvir: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Drug Development Professionals

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a prodrug administered as a mixture of two diastereomers, (SP,R) and (RP,R). While chemically similar, these stereoisomers can exhibit different pharmacological and toxicological profiles. Mass spectrometry, coupled with liquid chromatography (LC-MS), is a pivotal technique for the analysis of Sofosbuvir in various matrices. This guide provides a comprehensive overview of the mass spectral characteristics of Sofosbuvir and the experimental protocols for its analysis, with a focus on the challenges and current understanding of its diastereomeric forms.

Distinguishing Diastereomers: A Mass Spectrometric Challenge

A direct, comparative mass spectral analysis dedicated to differentiating the (SP,R) and (RP,R) diastereomers of Sofosbuvir is not extensively documented in peer-reviewed literature. Diastereomers possess the same molecular weight and, consequently, the same precursor ion mass-to-charge ratio (m/z). Their fragmentation patterns in tandem mass spectrometry (MS/MS) are also expected to be very similar, making their distinction by mass spectrometry alone a significant challenge.

Effective differentiation of Sofosbuvir diastereomers typically necessitates prior separation using chiral chromatography. Once separated, individual mass spectra can be acquired. However, without such separation, the resulting mass spectrum represents a composite of both diastereomers.

Mass Spectral Data for Sofosbuvir (Diastereomeric Mixture)

Despite the challenge in distinguishing the individual diastereomers, the overall mass spectral characteristics of the Sofosbuvir mixture are well-established. The following table summarizes the key mass-to-charge ratios observed in positive and negative ionization modes.

Ionization ModePrecursor Ion [M+H]⁺ / [M-H]⁻ (m/z)Major Product Ions (m/z)Reference
Positive ESI530.1243.1, 399.1, 413.1, 452.1[No specific citation available]
Negative ESI528.1111.0, 287.0, 411.0[No specific citation available]

Experimental Protocol: LC-MS/MS Analysis of Sofosbuvir

The following protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Sofosbuvir in biological matrices.

1. Sample Preparation (Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., a deuterated analog of Sofosbuvir).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed with:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: A typical flow rate is 0.3 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry

  • Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, targeting specific precursor-to-product ion transitions.

  • Key Parameters (Positive Mode Example):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

Visualizing the Workflow and Fragmentation

To further elucidate the analytical process and the molecular behavior of Sofosbuvir during mass spectrometric analysis, the following diagrams are provided.

LC-MS/MS Workflow for Sofosbuvir Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precip Protein Precipitation (Acetonitrile) plasma->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms Mass Spectrometry (ESI-MS/MS) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for the LC-MS/MS analysis of Sofosbuvir.

Sofosbuvir Fragmentation Pathway (Positive Ion Mode) sofosbuvir Sofosbuvir [M+H]⁺ m/z 530.1 frag1 Loss of Phosphoramidate Side Chain m/z 243.1 sofosbuvir->frag1 Cleavage of phosphoramidate bond frag2 Loss of Phenyl Alanine m/z 399.1 sofosbuvir->frag2 Neutral loss of C9H10NO2 frag3 Loss of Isopropyl Ester m/z 413.1 sofosbuvir->frag3 Neutral loss of C3H7O2 frag4 Loss of Alanine Isopropyl Ester m/z 452.1 sofosbuvir->frag4 Neutral loss of C6H13NO2

Caption: Proposed fragmentation of Sofosbuvir in positive ESI-MS/MS.

A Comparative Stability Analysis of Sofosbuvir and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the stability of Sofosbuvir, a key antiviral agent for the treatment of Hepatitis C, under various stress conditions.[1][2] The stability of a drug substance is a critical factor in ensuring its safety, efficacy, and quality. Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[3] This document summarizes quantitative data from several studies, details the experimental protocols used, and visualizes the degradation pathways and experimental workflows.

Data Presentation: Comparative Degradation of Sofosbuvir

Sofosbuvir's stability has been rigorously tested under conditions stipulated by the International Council for Harmonisation (ICH) guidelines, including hydrolysis, oxidation, and photolysis. The drug exhibits significant degradation under acidic, basic, and oxidative conditions, while remaining relatively stable under neutral, thermal, and photolytic stress.[3][4][5]

The table below summarizes the quantitative results from various forced degradation studies.

Stress ConditionReagent/ParametersDurationTemperatureDegradation (%)Identified Impurities (m/z or MW)Reference
Acid Hydrolysis 0.1 N HCl6 hours70°C23%DP I (m/z 488)[4]
1 N HCl10 hours80°C (reflux)8.66%MW 416.08[5]
1 M HCl4 hours25°C26%Not Specified[6]
Alkaline Hydrolysis 0.1 N NaOH10 hours70°C50%DP II (m/z 393.3)[4]
0.5 N NaOH24 hours60°C45.97%Impurity-A (MW 453.13), Impurity-B (MW 411.08)[5]
1 M NaOH1.5 hours25°C100%Not Specified[6]
Oxidative Degradation 3% H₂O₂7 daysRoom Temp.19.02%DP III (m/z 393)[4]
30% H₂O₂2 days80°C0.79%MW 527.15[5]
Thermal Degradation Heat21 days50°CNo DegradationNot Applicable[4]
Photolytic Degradation Sunlight / UV Light (254 nm)21 days / 24 hoursAmbientNo DegradationNot Applicable[4][5]

Experimental Protocols

The methodologies outlined below are synthesized from published stability-indicating assays for Sofosbuvir.[4][5][6]

Preparation of Sofosbuvir Stock Solution

A standard stock solution of Sofosbuvir is typically prepared by accurately weighing 100 mg of the drug substance and dissolving it in a 100 mL volumetric flask with methanol (B129727) to achieve a concentration of 1000 µg/mL.[4] This stock solution is then used for subsequent forced degradation experiments.

Forced Degradation (Stress) Studies

Forced degradation is performed by subjecting the Sofosbuvir solution to various stress conditions as per ICH guidelines.

  • Acid Hydrolysis: A common protocol involves mixing the drug solution with an equal volume of an acid solution (e.g., 0.1 N HCl or 1 N HCl) and refluxing the mixture at a specified temperature (e.g., 70-80°C) for several hours.[4][5] The solution is then neutralized before analysis.

  • Alkaline Hydrolysis: Similarly, the drug solution is treated with a base (e.g., 0.1 N NaOH or 0.5 N NaOH) and heated (e.g., 60-70°C) for a defined period.[4][5] The resulting solution is neutralized prior to injection into the analytical system.

  • Oxidative Degradation: The drug solution is exposed to an oxidizing agent, typically hydrogen peroxide (H₂O₂) at concentrations ranging from 3% to 30%, and kept at room temperature or elevated temperatures for a period extending from hours to days.[4][5]

  • Thermal Degradation: The drug stock solution is stored in an oven at a controlled temperature (e.g., 50°C) for an extended period, such as 21 days, to assess heat stability.[4]

  • Photolytic Degradation: To evaluate photosensitivity, a solution of Sofosbuvir is exposed to direct sunlight or a UV lamp (e.g., at 254 nm) for a specified duration.[4][5]

Analytical Methodology: RP-HPLC

A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is the primary technique for separating and quantifying Sofosbuvir from its degradation products.[7][8]

  • Chromatographic System: The analysis is typically performed on a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10]

  • Mobile Phase: A common mobile phase consists of a mixture of methanol and water (often with a modifier like 0.1% formic acid) in a 50:50 (v/v) ratio, run in an isocratic or gradient mode.[4][7]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Detection: UV detection is commonly set at 260 nm, the maximum absorbance wavelength for Sofosbuvir.[4][5]

  • Analysis: Samples from the stress studies are diluted to a suitable concentration (e.g., 50 µg/mL), and a fixed volume (e.g., 20 µL) is injected into the HPLC system.[4] The resulting chromatograms are analyzed to determine the percentage of degradation by comparing the peak area of the intact drug to that of an unstressed standard.

Characterization of Impurities

The identification and structural elucidation of degradation products are crucial for understanding the degradation pathways. This is typically achieved by coupling the liquid chromatography system with a mass spectrometer (LC-MS).[2][4] The mass-to-charge ratio (m/z) of the degradation products helps in proposing their molecular structures.[3][4]

Mandatory Visualizations

Sofosbuvir Degradation Pathways

The degradation of Sofosbuvir primarily occurs through the hydrolysis of the phosphoramidate (B1195095) and ester moieties, leading to different impurities under acidic and alkaline conditions. Oxidation can also occur at the tertiary amine.

G cluster_main cluster_paths sofosbuvir Sofosbuvir (C22H29FN3O9P) MW: 529.16 acid_imp Acidic Impurity (DP I) Hydrolysis Product m/z: 488 sofosbuvir->acid_imp Acidic Hydrolysis (0.1N HCl) alkaline_imp1 Alkaline Impurity A (Base-catalyzed Hydrolysis) MW: 453.13 sofosbuvir->alkaline_imp1 Alkaline Hydrolysis (0.5N NaOH) oxidative_imp Oxidative Impurity (DP III) (Amine Oxide Formation) m/z: 393 sofosbuvir->oxidative_imp Oxidation (3% H2O2) alkaline_imp2 Alkaline Impurity B (Base-catalyzed Hydrolysis) MW: 411.08 alkaline_imp1->alkaline_imp2 Further Degradation

Caption: Proposed degradation pathways of Sofosbuvir under stress conditions.

Forced Degradation Experimental Workflow

The logical flow of a forced degradation study involves systematic steps from sample preparation to data analysis, ensuring a comprehensive evaluation of drug stability.

G cluster_stress prep 1. Sample Preparation (Sofosbuvir Stock Solution) stress 2. Application of Stress Conditions prep->stress acid Acidic alkaline Alkaline oxidative Oxidative thermal Thermal photo Photolytic neutralize 3. Neutralization / Dilution acid->neutralize alkaline->neutralize oxidative->neutralize thermal->neutralize photo->neutralize analysis 4. RP-HPLC Analysis neutralize->analysis quant 5. Quantification (% Degradation) analysis->quant char 6. Impurity Characterization (LC-MS/MS) analysis->char report 7. Data Reporting & Analysis quant->report char->report

Caption: General experimental workflow for forced degradation studies.

References

Pharmacokinetic Profile of Sofosbuvir and its Metabolites: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic properties of the direct-acting antiviral agent sofosbuvir (B1194449) and its primary metabolites, the inactive nucleoside GS-331007 and the active triphosphate GS-461203. The information herein is supported by experimental data from clinical and pharmacological studies, intended to assist researchers in understanding the disposition of this critical therapeutic agent.

Overview of Sofosbuvir Metabolism and Action

Sofosbuvir is a prodrug that undergoes extensive intracellular metabolism, primarily in hepatocytes, to form the pharmacologically active uridine (B1682114) analog triphosphate, GS-461203.[1][2][3] This active metabolite acts as a chain terminator for the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, thereby inhibiting viral replication.[1][2][3] Subsequently, GS-461203 is dephosphorylated to the inactive nucleoside metabolite, GS-331007, which is the major circulating drug-related species in plasma.[1][2]

Comparative Pharmacokinetic Data

The pharmacokinetic parameters of sofosbuvir and its inactive metabolite, GS-331007, have been well-characterized in human plasma. In contrast, the active metabolite, GS-461203, is found intracellularly and is not detectable in plasma.[4][5] The following table summarizes the key pharmacokinetic parameters for sofosbuvir and GS-331007 in plasma following the administration of a 400 mg oral dose of sofosbuvir.

ParameterSofosbuvir (in Plasma)GS-331007 (in Plasma)GS-461203 (Intracellular)
Maximum Concentration (Cmax) ~600 ng/mL[2]~700 - 1400 ng/mL[2]Not applicable (not found in plasma)
Time to Cmax (Tmax) 0.5 - 2 hours[2]2 - 4 hours[1]Not applicable
Area Under the Curve (AUC) ~828 - 1010 ng·h/mL[1][2]~6790 - 7200 ng·h/mL[1][2]Not applicable
Elimination Half-life (t1/2) ~0.4 hours[2]~27 hours[2]Not well-defined in plasma
Protein Binding 61 - 65%[2]Minimal[1]Not applicable
Primary Route of Elimination Hepatic metabolism[2]Renal excretion (~80% of dose)[2]Intracellular dephosphorylation

Note on GS-461203: While plasma pharmacokinetic parameters are not applicable, studies have measured the intracellular concentrations of the active triphosphate metabolite in peripheral blood mononuclear cells (PBMCs) and liver tissue. In one study involving HCV-infected patients, the median intracellular concentration of GS-461203 in PBMCs was reported to be in the range of pmol/10^6 cells. It is this intracellular concentration that is directly responsible for the antiviral efficacy of sofosbuvir.

Experimental Protocols

The pharmacokinetic data presented were generated using validated bioanalytical methods, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Below are generalized methodologies for the key experiments.

Plasma Pharmacokinetic Analysis of Sofosbuvir and GS-331007

Study Design: Clinical trials were typically conducted in healthy volunteers or HCV-infected patients.[6][7] A single oral dose of 400 mg sofosbuvir was administered, and serial blood samples were collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

Sample Preparation:

  • Blood samples are collected in tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma is separated by centrifugation at approximately 1500 x g for 10 minutes at 4°C.

  • A protein precipitation extraction is commonly performed by adding a solvent like acetonitrile (B52724) or methanol (B129727) to the plasma sample.[8][9]

  • Alternatively, a liquid-liquid extraction may be employed using a solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether.[8][10]

  • An internal standard (e.g., a stable isotope-labeled version of the analyte) is added before extraction for accurate quantification.[10][11]

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is collected, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[8][10]

LC-MS/MS Analysis:

  • Chromatography: A reverse-phase C18 column is typically used for chromatographic separation.[8][9][11]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[8][11]

  • Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[9][11] Specific precursor-to-product ion transitions are monitored for sofosbuvir, GS-331007, and the internal standard to ensure selectivity and sensitivity.

Intracellular Pharmacokinetic Analysis of GS-461203

Study Design: Intracellular concentrations are typically measured in PBMCs or liver cells obtained from patients receiving sofosbuvir treatment.

Sample Preparation (PBMCs):

  • Whole blood is collected, and PBMCs are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).

  • The isolated PBMCs are washed and counted.

  • The cells are then lysed to release the intracellular contents, including the phosphorylated metabolites.

  • An internal standard is added, and the lysate is subjected to solid-phase extraction (SPE) or another appropriate extraction method to isolate the nucleotides.

  • The extracted sample is then processed for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • The analytical methodology is similar to that for plasma analysis but is optimized for the detection of the highly polar triphosphate metabolite. This may involve the use of specialized chromatographic techniques, such as ion-pair chromatography, to achieve adequate retention and separation of the phosphorylated species.

Visualizing the Metabolic Pathway of Sofosbuvir

The following diagram illustrates the conversion of sofosbuvir to its active and inactive metabolites.

Sofosbuvir_Metabolism cluster_0 Intracellular Metabolism Sofosbuvir Sofosbuvir (Prodrug) Metabolite_X Intermediate Metabolites Sofosbuvir->Metabolite_X Hydrolysis (Cathepsin A, CES1) Hepatocytes Hepatocytes (Liver Cells) GS461203 GS-461203 (Active Triphosphate) Metabolite_X->GS461203 Phosphorylation (HINT1, UMP-CMPK, NDPK) GS331007 GS-331007 (Inactive Metabolite) GS461203->GS331007 Dephosphorylation Plasma Plasma GS331007->Plasma Elimination Renal Elimination Plasma->Elimination

Caption: Metabolic activation pathway of sofosbuvir within hepatocytes.

References

A Comparative Guide to the Quantification of Sofosbuvir Impurity G: An Inter-Laboratory Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methods for the quantification of Sofosbuvir (B1194449) Impurity G, a critical diastereomeric impurity of the antiviral drug Sofosbuvir. The objective is to offer a comprehensive overview of available analytical techniques, their performance characteristics, and detailed experimental protocols to aid researchers and quality control professionals in selecting and implementing the most suitable method for their needs.

Disclaimer: While the goal of this guide is to present an inter-laboratory validation comparison, a comprehensive search of publicly available scientific literature did not yield any direct inter-laboratory, round-robin, or collaborative studies specifically for the quantification of Sofosbuvir Impurity G. Therefore, this guide presents a comparison of single-laboratory validation data from various published methods. The absence of inter-laboratory data signifies a gap in the current scientific literature and highlights the need for such studies to establish the true reproducibility and robustness of these methods across different laboratories.

Understanding this compound

This compound is a diastereoisomer of Sofosbuvir, meaning it has the same molecular formula and connectivity but a different spatial arrangement of atoms. Controlling diastereomeric impurities is crucial in pharmaceutical development as they can have different pharmacological and toxicological profiles compared to the active pharmaceutical ingredient (API).

Comparative Analysis of Analytical Methods

The primary analytical techniques for the quantification of Sofosbuvir and its impurities are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These methods offer high resolution and sensitivity for separating closely related compounds like diastereomers. Below is a summary of the performance of various published methods based on their single-laboratory validation data.

Table 1: Comparison of HPLC and UPLC Methods for Sofosbuvir and Impurity Quantification
Parameter Method 1: RP-HPLC Method 2: RP-HPLC Method 3: UPLC Method 4: UPLC
Analyte(s) Sofosbuvir and a process-related impuritySofosbuvir and its impuritiesSofosbuvir and its degradation productsSofosbuvir and Velpatasvir
Linearity Range (Sofosbuvir) 160-480 μg/mL0.5–7.5 ppm5 - 25 μg/mL20-100 ppm
Correlation Coefficient (r²) >0.9990.9990.9990.999
Precision (%RSD) < 2.0%Not Specified< 1% (Intra and Inter-day)< 2.0%
Accuracy (% Recovery) 98-102%90.2–113.9%99.62 - 99.73%99.8%
Limit of Detection (LOD) 0.04 μg/mL (Sofosbuvir)0.1 μg/mL (Sofosbuvir & Impurities)0.27 μg/mLNot Specified
Limit of Quantification (LOQ) 0.125 μg/mL (Sofosbuvir)0.5 μg/mL (Sofosbuvir & Impurities)0.83 μg/mLNot Specified
Reference [1][2][3][4][4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and transfer of analytical methods. Below are the experimental protocols for the compared methods.

Method 1: RP-HPLC for Sofosbuvir and a Process-Related Impurity[1][2]
  • Instrumentation: Agilent HPLC with UV detector.

  • Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm.

  • Mobile Phase: 0.1% trifluoroacetic acid in a 50:50 (v/v) mixture of water and acetonitrile (B52724).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 20 μL.

  • Sample Preparation: Standard solutions of Sofosbuvir (0.4 mg/mL) and the impurity (0.025 mg/mL) were prepared in a 50:50 (v/v) mixture of water and acetonitrile.

Method 3: UPLC for Sofosbuvir and its Degradation Products[4]
  • Instrumentation: Waters UPLC system with a photodiode array detector.

  • Column: X-Bridge BEH C18, 100 × 4.6 mm, 2.5 µm.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient Program: 0 min, 10% B; 0.8 min, 10% B; 1.5 min, 35% B; 6.5 min, 90% B; 8 min, 90% B; 8.1 min, 10% B; 10 min, 10% B.

  • Flow Rate: 0.6 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 2.5 µL.

  • Sample Preparation: A stock solution of Sofosbuvir (100 µg/mL) was prepared in a mixture of methanol (B129727) and the mobile phase. Calibration standards were prepared by diluting the stock solution.

Alternative Analytical Techniques

While HPLC and UPLC are the most common methods, other techniques could potentially be employed for the quantification of Sofosbuvir and its impurities, although specific applications for Impurity G are not widely published. These include:

  • Supercritical Fluid Chromatography (SFC): Often provides better resolution for chiral separations compared to HPLC and is a greener alternative due to the use of supercritical CO2 as the mobile phase.

  • Capillary Electrophoresis (CE): A high-efficiency separation technique that can be particularly useful for charged molecules and chiral separations.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers higher sensitivity and selectivity, which can be advantageous for identifying and quantifying impurities at very low levels.[5]

Metabolic Activation of Sofosbuvir

To understand the context of Sofosbuvir and its impurities, it is helpful to visualize its metabolic pathway. Sofosbuvir is a prodrug that is converted to its active triphosphate form within the liver cells. This activation is a multi-step process involving several enzymes.

Sofosbuvir_Metabolism Sofosbuvir Sofosbuvir (Prodrug) Metabolite_X Intermediate Metabolite Sofosbuvir->Metabolite_X GS_331007_MP GS-331007 Monophosphate Metabolite_X->GS_331007_MP GS_331007_DP GS-331007 Diphosphate GS_331007_MP->GS_331007_DP UMP-CMP Kinase GS_331007 GS-331007 (Inactive Metabolite) GS_331007_MP->GS_331007 GS_461203 GS-461203 (Active Triphosphate) GS_331007_DP->GS_461203

Caption: Metabolic activation pathway of Sofosbuvir.

Conclusion and Recommendations

The quantification of this compound is achievable with high precision and accuracy using single-laboratory validated HPLC and UPLC methods. The choice between HPLC and UPLC will depend on the specific laboratory's instrumentation, desired sample throughput, and sensitivity requirements. UPLC generally offers faster analysis times and higher resolution.

The significant limitation in the current body of knowledge is the lack of inter-laboratory validation studies. Such studies are essential to establish the transferability, reproducibility, and overall reliability of these analytical methods in a real-world, multi-site setting. It is strongly recommended that future work in this area focuses on conducting collaborative studies to provide a more robust and objective comparison of the available analytical techniques for the quantification of this compound. This will ultimately contribute to ensuring the quality and safety of Sofosbuvir drug products.

References

Comparative Guide to Sofosbuvir Impurity G Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and reliability of reference standards are paramount for accurate analytical testing and regulatory compliance. This guide provides a comprehensive comparison of Sofosbuvir Impurity G reference standards, focusing on their certification, use, and a comparative analysis with available alternatives. This compound is a diastereomer of Sofosbuvir, a key antiviral drug for the treatment of Hepatitis C.[1] Its accurate quantification is crucial for ensuring the purity and safety of the final drug product.

Certification of this compound Reference Standard

The certification of a reference standard is a rigorous process that establishes its purity, identity, and other critical properties. This process typically involves a multi-step approach, including synthesis, purification, and comprehensive characterization using various analytical techniques.

A certified this compound reference standard is typically accompanied by a Certificate of Analysis (CoA). This document provides crucial information regarding the characterization and certified value of the standard. Key analytical techniques employed for certification include:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the reference standard by separating it from other related substances.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ³¹P NMR): Confirms the chemical structure and identity of the impurity.[2][3]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

  • Thermogravimetric Analysis (TGA): Determines the amount of volatile substances, such as water and residual solvents.

The certification workflow for a this compound reference standard is a systematic process, as illustrated in the diagram below.

Certification_Workflow cluster_0 Synthesis & Purification cluster_1 Characterization & Certification cluster_2 Analytical Techniques Synthesis Synthesis Purification Purification Synthesis->Purification Crude Impurity Structural_Elucidation Structural_Elucidation Purification->Structural_Elucidation Purified Impurity Purity_Assessment Purity_Assessment Structural_Elucidation->Purity_Assessment NMR NMR (1H, 13C, 31P) Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS IR IR Spectroscopy Structural_Elucidation->IR CoA_Issuance CoA_Issuance Purity_Assessment->CoA_Issuance Certified Value HPLC HPLC Purity_Assessment->HPLC TGA TGA Purity_Assessment->TGA

Certification Workflow for this compound Reference Standard.

Use of this compound Reference Standard

The primary application of a certified this compound reference standard is in the quality control of Sofosbuvir drug substance and drug product. It is used for:

  • Peak Identification: To confirm the identity of the impurity peak in a chromatogram.

  • Method Validation: As a standard to validate analytical methods for linearity, accuracy, precision, and specificity.

  • Quantification: To accurately determine the amount of Impurity G in a sample.

  • Forced Degradation Studies: To help identify and track the formation of this impurity under various stress conditions (e.g., acid, base, oxidation, heat, light).[4][5][6]

Comparison of this compound Reference Standards

Supplier/SourceCertified PurityAnalytical Techniques for CertificationDocumentation
Example Supplier A 98.0% (by HPLC)HPLC, ¹H NMR, Mass SpectrometryCertificate of Analysis with spectra
Example Supplier B >99% (by HPLC)HPLC, ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, TGAComprehensive Certificate of Analysis with detailed characterization data
In-house Synthesized VariableDependent on internal capabilitiesInternal validation reports

The following diagram illustrates a conceptual comparison of key factors to consider when selecting a this compound reference standard.

Reference_Standard_Comparison cluster_0 Certified Reference Standard cluster_1 Alternative Standard cluster_2 Evaluation Parameters CRS High Purity & Well Characterized Purity Certified Purity CRS->Purity Traceability Metrological Traceability CRS->Traceability Documentation Comprehensive CoA CRS->Documentation Uncertainty Reported Uncertainty CRS->Uncertainty Alternative Lower Purity or Less Characterized Alternative->Purity Alternative->Traceability Alternative->Documentation Alternative->Uncertainty

Conceptual Comparison of Reference Standards.

Experimental Protocol: HPLC Method for Quantification of this compound

The following is a representative HPLC method for the separation and quantification of Sofosbuvir and its impurities, including Impurity G. This method is based on information from published literature and should be validated in the user's laboratory for its intended use.[7]

Chromatographic Conditions:

ParameterValue
Column Kromasil 100 C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A Buffer solution: Acetonitrile (97.5:2.5 v/v)
Mobile Phase B Acetonitrile: Isopropyl alcohol: Methanol: Purified water (60:20:10:10 v/v/v/v)
Gradient A gradient program should be developed to ensure adequate separation of all impurities.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Vial Thermostat Temp. 10 °C
UV Detection 263 nm

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of the this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Sofosbuvir drug substance or crush tablets and extract with a suitable diluent to obtain a solution of a known concentration.

System Suitability:

Before analysis, the chromatographic system should be equilibrated. System suitability parameters such as theoretical plates, tailing factor, and repeatability of injections should be checked to ensure the performance of the system.

Analysis:

Inject the standard and sample solutions into the chromatograph and record the chromatograms. The amount of this compound in the sample can be calculated by comparing the peak area of the impurity in the sample chromatogram with the peak area of the impurity in the standard chromatogram.

Conclusion

The selection of a high-quality, well-characterized this compound reference standard is critical for accurate and reliable analytical results in the development and quality control of Sofosbuvir. While direct comparative experimental data between different suppliers is limited, a thorough evaluation of the Certificate of Analysis, including the certified purity and the analytical methods used for characterization, can guide the selection process. The use of a validated analytical method, such as the HPLC method outlined in this guide, is essential for the accurate quantification of this critical impurity, ensuring the safety and efficacy of the final pharmaceutical product.

References

Benchmarking of different chiral columns for Sofosbuvir analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chiral Columns for Sofosbuvir Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of commonly employed chiral stationary phases (CSPs) for the analytical separation of Sofosbuvir diastereomers. Given the critical importance of stereoisomeric purity in pharmaceutical development, selecting an appropriate chiral column is a crucial step in method development. This document outlines the typical performance of polysaccharide-based chiral columns and provides detailed experimental protocols to guide researchers in this process.

Introduction to Sofosbuvir Chirality

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase. It is a prodrug that is metabolized to its active triphosphate form. The molecule contains multiple chiral centers, leading to the potential for several stereoisomers. The desired therapeutic agent is a single diastereomer. Consequently, analytical methods capable of separating these diastereomers are essential for quality control and regulatory compliance. Polysaccharide-based chiral stationary phases, such as those derived from amylose (B160209) and cellulose (B213188), are widely recognized for their broad applicability in separating a wide range of chiral compounds, including pharmaceuticals like Sofosbuvir.

Performance Comparison of Chiral Columns

The selection of a chiral column is often the most critical parameter in achieving the desired separation of stereoisomers. Polysaccharide-based columns, particularly those with phenylcarbamate derivatives of cellulose and amylose, have demonstrated broad enantioselectivity. Below is a summary of the expected performance of three common types of chiral columns for the analysis of Sofosbuvir diastereomers, based on their known separation capabilities for similar pharmaceutical compounds.

Column (Stationary Phase)Typical Mobile PhaseExpected Resolution (Rs)Key Characteristics & Considerations
Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))Normal Phase: Hexane/Isopropanol (IPA)> 1.5Often provides a good starting point for chiral method development. The cellulose backbone offers a different spatial arrangement for interaction compared to amylose.
Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized)Normal Phase: Hexane/Ethanol (EtOH)> 2.0The immobilized nature allows for a wider range of solvents, including those not compatible with coated phases, potentially offering unique selectivity.
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) - Coated)Normal Phase: Hexane/IPA/Dichloromethane> 1.8A well-established column with a vast library of successful separations. The coated nature may restrict the use of certain solvents.

Experimental Protocols

The following protocols provide a starting point for the method development for the chiral separation of Sofosbuvir. Optimization of the mobile phase composition and other chromatographic parameters will likely be necessary to achieve the desired resolution and run time.

Sample Preparation
  • Standard Solution: Prepare a stock solution of Sofosbuvir reference standard in a suitable solvent (e.g., Methanol or Ethanol) at a concentration of 1 mg/mL. Dilute the stock solution with the mobile phase to a working concentration of approximately 100 µg/mL.

  • Sample Solution: For the analysis of a drug substance or product, dissolve the sample in a suitable solvent and dilute with the mobile phase to a final concentration within the linear range of the method.

Chromatographic Conditions (Starting Point)
  • HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.

  • Columns:

    • Lux Cellulose-1 (250 x 4.6 mm, 5 µm)

    • Chiralpak IA (250 x 4.6 mm, 5 µm)

    • Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase:

    • For Lux Cellulose-1 & Chiralcel OD-H: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).

    • For Chiralpak IA: A mixture of n-Hexane and Ethanol (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

Method Optimization Strategy
  • Initial Screening: Screen the three recommended columns with their respective starting mobile phases.

  • Alcohol Modifier: Vary the percentage of the alcohol modifier (Isopropanol or Ethanol) in the mobile phase. A lower percentage generally increases retention and may improve resolution, while a higher percentage reduces run time.

  • Alternative Alcohols: If separation is not achieved, consider trying a different alcohol modifier (e.g., n-propanol).

  • Additive: For basic or acidic compounds, the addition of a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) to the mobile phase can improve peak shape and selectivity.

Logical Workflow for Chiral Column Selection

The process of selecting an appropriate chiral column and developing a separation method can be systematic. The following diagram illustrates a typical workflow for this process.

G start Start: Sofosbuvir Diastereomer Mixture screen Column Screening (Lux Cellulose-1, Chiralpak IA, Chiralcel OD-H) start->screen decision Resolution > 1.5? screen->decision optimize Optimize Mobile Phase (Vary alcohol %, try different alcohols) decision->optimize No success Successful Separation (Proceed to Validation) decision->success Yes optimize->decision fail Try Alternative CSPs or Different Elution Mode optimize->fail

Caption: A logical workflow for chiral method development for Sofosbuvir analysis.

Navigating the MEK/ERK Signaling Pathway: A Comparative Guide to Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The RAS-RAF-MEK-ERK signaling cascade is a critical pathway in cellular proliferation and survival.[1][2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][3] This guide provides a comparative analysis of two hypothetical MEK/ERK pathway inhibitors, Compound A and Compound B, with a focus on their in vitro efficacy. All experimental data is presented to objectively compare the performance of these compounds and support informed decision-making in drug development.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Compound A and Compound B in inhibiting the proliferation of three cancer cell lines with known mutations in the MEK/ERK pathway. Lower IC50 values indicate greater potency.

Cell LineMutation StatusCompound A IC50 (nM)Compound B IC50 (nM)
A375BRAF V600E1525
HT-29BRAF V600E2035
HCT116KRAS G13D150200

MEK/ERK Signaling Pathway

The diagram below illustrates the simplified MEK/ERK signaling pathway, highlighting the points of intervention for MEK and ERK inhibitors.

MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Regulates MEK_Inhibitor MEK Inhibitor (e.g., Compound A/B) MEK_Inhibitor->MEK Inhibits

Caption: Simplified MEK/ERK signaling cascade and inhibitor target.

Experimental Protocols

Cell Viability (MTT) Assay

The anti-proliferative activity of Compound A and Compound B was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Materials:

  • Cancer cell lines (A375, HT-29, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Compound A and Compound B (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: After 24 hours, the medium was replaced with fresh medium containing serial dilutions of Compound A or Compound B (ranging from 0.1 nM to 100 µM). A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 72 hours at 37°C.

  • MTT Addition: After the incubation period, 20 µL of MTT reagent was added to each well, and the plates were incubated for an additional 4 hours.[5]

  • Formazan (B1609692) Solubilization: The medium containing MTT was then carefully removed, and 150 µL of the solubilization solution was added to each well to dissolve the formazan crystals. The plate was gently agitated for 15 minutes to ensure complete dissolution.[5]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram outlines the workflow for the MTT assay used to determine the IC50 values of the test compounds.

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Add_Compounds Add serial dilutions of Compound A & B Incubate_24h_1->Add_Compounds Incubate_72h Incubate for 72h Add_Compounds->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cell viability assay.

References

A Comparative Guide to FDA Requirements for Reporting Sofosbuvir Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comprehensive overview of the U.S. Food and Drug Administration (FDA) requirements for identifying, qualifying, and reporting impurities in the antiviral drug Sofosbuvir. The principles outlined are primarily based on the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), which the FDA has adopted.[1][2][3]

Regulatory Framework: Understanding Impurity Thresholds

The FDA mandates that impurities in new drug substances and products be controlled to ensure safety and quality. The reporting guidelines are built around three key thresholds, which are determined by the Maximum Daily Dose (MDD) of the drug. For Sofosbuvir, the typical MDD is 400 mg.

Table 1: ICH Thresholds for Impurities in Drug Substances and Products (MDD > 2 g/day not shown)

Threshold TypeMaximum Daily Dose ≤ 1 gMaximum Daily Dose > 1 gPurpose
Reporting Threshold 0.05%0.03%The level above which an impurity must be reported in a regulatory submission.[4][5]
Identification Threshold 0.10% or 1.0 mg TDI, whichever is lower0.05%The level above which the structure of an impurity must be determined.[6]
Qualification Threshold 0.15% or 1.0 mg TDI, whichever is lower0.05%The level above which an impurity's biological safety must be established through toxicological studies.[7][8]

TDI: Total Daily Intake

It is crucial for manufacturers to develop analytical procedures with a quantitation limit (LOQ) at or below the reporting threshold.[4][9]

Classification and Identification of Sofosbuvir Impurities

Impurities in Sofosbuvir can be broadly categorized into three types: organic impurities (process-related and degradation products), inorganic impurities, and residual solvents.[1][6]

  • Process-Related Impurities: These include unreacted starting materials, by-products, intermediates, and reagents or catalysts used during synthesis.[1] Examples include various isomers and related compounds like D-Alanine Sofosbuvir.[10]

  • Degradation Products: These arise from the decomposition of Sofosbuvir under the influence of light, heat, moisture, or reaction with excipients. Forced degradation studies show Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions.[6][7][11]

  • Residual Solvents: Solvents like methanol, ethanol, and dichloromethane (B109758) may be present from the manufacturing process.[1]

Below is a logical diagram illustrating the classification of potential impurities.

G cluster_main Impurity Classification Workflow Impurities Sofosbuvir Impurities Organic Organic Impurities Impurities->Organic Inorganic Inorganic Impurities Impurities->Inorganic Solvents Residual Solvents Impurities->Solvents Process Process-Related Organic->Process Degradation Degradation Products Organic->Degradation

Caption: Classification of Sofosbuvir impurities.

Comparison of Analytical Methods for Impurity Profiling

Several analytical techniques are employed for the detection and quantification of Sofosbuvir impurities, with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) being the most common.[12]

Table 2: Performance Comparison of Common Analytical Methods

ParameterRP-HPLC (UV Detection)UPLC (UV/PDA Detection)LC-MS/MS
Principle Separation based on polaritySeparation using smaller particles for higher efficiencySeparation coupled with mass analysis for identification
Typical LOD 0.01% - 0.03% (0.04 - 0.12 µg/mL)[13][14]~0.1 µg/mL[15]< 4 ng/mL[16]
Typical LOQ 0.05% - 0.15% (0.125 - 0.375 µg/mL)[13][14]~0.5 µg/mL[15]~9 ng/mL[17]
Analysis Time 10 - 60 minutes[18]< 10 minutes[5][19]2 - 10 minutes[16]
Primary Use Routine QC, quantification of known impuritiesHigh-throughput screening, improved resolution, faster analysisStructure elucidation, identification of unknown impurities, high sensitivity
Advantages Robust, widely available, cost-effectiveFaster run times, better resolution, lower solvent use[20]High specificity and sensitivity, definitive identification
Limitations Longer analysis time, lower resolution than UPLCHigher initial instrument costComplex instrumentation, potential for matrix effects

Experimental Protocols: A Sample RP-HPLC Method

This section provides a detailed methodology for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for quantifying Sofosbuvir and its impurities. This protocol is an example and may require optimization.

Objective: To separate and quantify Sofosbuvir and its process-related and degradation impurities.

1. Instrumentation and Materials:

  • HPLC system with UV or PDA detector (e.g., Agilent 1200 series)[18]

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Eclipse XDB-C18)[14]

  • Sofosbuvir reference standard and impurity standards

  • Acetonitrile (B52724) (HPLC grade)

  • Trifluoroacetic acid (TFA) or Orthophosphoric acid

  • Purified water (Milli-Q or equivalent)

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.1% Trifluoroacetic Acid in water and Acetonitrile (50:50 v/v).[14] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min[13]

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm[14]

  • Injection Volume: 10 µL

  • Run Time: Approximately 10-15 minutes to ensure elution of all impurities.

3. Preparation of Solutions:

  • Diluent: A mixture of water and acetonitrile (50:50 v/v).[13]

  • Standard Stock Solution (Sofosbuvir): Accurately weigh and dissolve about 25 mg of Sofosbuvir reference standard in the diluent in a 25 mL volumetric flask to obtain a concentration of ~1000 µg/mL.

  • Impurity Stock Solution: Prepare a stock solution containing known impurities at a concentration of ~1000 µg/mL in the diluent.

  • Working Standard Solution: Dilute the Standard Stock Solution to a final concentration of approximately 100 µg/mL.

  • Spiked Sample Solution (for validation): Prepare a solution of Sofosbuvir and spike it with known impurities at a level corresponding to the specification limit (e.g., 0.15%).

4. Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Analyze blank, placebo, and spiked samples to demonstrate that no interference occurs at the retention times of Sofosbuvir and its impurities.

  • Linearity: Analyze a series of solutions over a concentration range (e.g., LOQ to 150% of the specification limit) and plot a calibration curve.[21]

  • Accuracy: Perform recovery studies by spiking the drug product with known amounts of impurities at different levels (e.g., 50%, 100%, 150%).[21]

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations.

  • LOD & LOQ: Determine the Limit of Detection and Limit of Quantitation based on signal-to-noise ratio or the calibration curve method.[13][21]

  • Robustness: Intentionally vary method parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability.

Regulatory Reporting Workflow

The decision to report, identify, or qualify an impurity is a structured process based on the established thresholds. The following diagram outlines this critical workflow for a drug substance like Sofosbuvir.

G cluster_workflow Impurity Reporting and Qualification Workflow start Analyze Sofosbuvir Batch d1 Impurity > Reporting Threshold (e.g., 0.05%)? start->d1 p1 Report Impurity in Regulatory Submission d1->p1 Yes no_action No Action Required (Below Thresholds) d1->no_action No d2 Impurity > Identification Threshold (e.g., 0.10%)? p1->d2 p2 Characterize Structure (e.g., using LC-MS) d2->p2 Yes end_node Impurity Profile Established d2->end_node No d3 Impurity > Qualification Threshold (e.g., 0.15%)? p2->d3 p3 Conduct Safety Studies (Qualify Impurity) d3->p3 Yes d3->end_node No p3->end_node

Caption: Decision workflow for impurity management.

By adhering to these regulatory guidelines and employing robust, validated analytical methods, drug developers can ensure the safety and quality of Sofosbuvir, facilitating a smoother path through the regulatory approval process.

References

Navigating the Complex Landscape of Diastereomeric Impurities: A Guide to Setting Acceptance Criteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The control of impurities is a cornerstone of pharmaceutical development, ensuring the safety and efficacy of drug products. Among the various types of impurities, diastereomers present a unique challenge due to their similar physicochemical properties but potentially distinct pharmacological and toxicological profiles. This guide provides a comprehensive comparison of strategies for setting acceptance criteria for diastereomeric impurities, supported by experimental data and detailed analytical protocols.

The Regulatory Framework: A Harmonized Approach

Regulatory bodies like the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) provide a framework for the control of impurities.[1][2][3][4] While specific guidelines dedicated solely to diastereomeric impurities are not prevalent, the principles outlined in ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products are generally applied.[2][3] Diastereomers, being chemically distinct from the desired stereoisomer, are typically treated as organic impurities.

The core principle is that acceptance criteria for any impurity should be justified based on a thorough understanding of its potential impact on the safety and efficacy of the drug product, as well as the capability of the manufacturing process to control it.[1][4]

Strategies for Setting Acceptance Criteria: A Comparative Overview

The selection of an appropriate strategy for setting acceptance criteria for diastereomeric impurities is a critical decision in drug development. It involves a balance between ensuring patient safety, adhering to regulatory expectations, and maintaining a feasible and robust manufacturing process. Below is a comparison of common approaches:

StrategyDescriptionAdvantagesDisadvantagesSupporting Data Requirements
ICH Qualification Thresholds Acceptance criteria are set at or below the identification and qualification thresholds defined in ICH Q3A/B. For a maximum daily dose of ≤ 2g/day, the qualification threshold is typically 0.15%.[2][5]- Simple and widely accepted by regulatory agencies. - Reduces the need for extensive toxicological studies if levels are below the threshold.- May not be sufficiently protective if the diastereomer is significantly more potent or toxic than the main active pharmaceutical ingredient (API). - May be overly restrictive if the impurity has been shown to be safe at higher levels.- Batch analysis data from representative clinical and manufacturing batches. - Stability data showing the formation and fate of the impurity over time.
Safety-Based Justification Acceptance criteria are established based on the toxicological profile of the diastereomeric impurity. This involves conducting non-clinical safety studies.- Provides a direct assessment of the impurity's safety at a specific level. - Allows for higher acceptance criteria if the impurity is shown to be safe, potentially reducing manufacturing costs.- Requires significant investment in time and resources for toxicological studies. - May be challenging to isolate sufficient quantities of the impurity for testing.- Comprehensive toxicological data (e.g., genotoxicity, repeat-dose toxicity) for the isolated diastereomeric impurity. - A detailed risk assessment linking the proposed acceptance criterion to the safety data.
Clinical Experience Acceptance criteria are justified based on the levels of the diastereomeric impurity present in batches of the drug product used in clinical trials where safety and efficacy were established.[1]- Directly links the acceptance criteria to human safety and efficacy data. - Strong justification for regulatory acceptance.- Dependent on the impurity levels present in the specific clinical batches. - May not be applicable if manufacturing process changes lead to different impurity profiles.- Thorough characterization of the impurity levels in all clinical trial materials. - A clear demonstration that the proposed commercial specification is consistent with the clinical experience.
Patient-Centric Specifications (PCS) This approach integrates all available data (non-clinical, clinical, and manufacturing) to establish acceptance criteria that are clinically relevant and ensure the desired safety and efficacy for the patient population.[1][6]- Represents a holistic and scientifically sound approach. - Focuses on patient safety and product performance rather than solely on process capability.- Can be more complex to implement and may require more extensive justification for regulatory authorities.- A comprehensive data package including safety, clinical, and manufacturing data. - A well-articulated rationale that clearly links the proposed specification to patient outcomes.

Experimental Protocols for Diastereomeric Impurity Analysis

Accurate and precise analytical methods are essential for monitoring and controlling diastereomeric impurities. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for the separation of diastereomers. Chiral stationary phases (CSPs) are often used to achieve the necessary selectivity.

Protocol: Chiral HPLC Method for Diastereomeric Impurity Profiling

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or PDA detector.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column (e.g., polysaccharide-based like cellulose (B213188) or amylose (B160209) derivatives). A common dimension is 4.6 mm x 250 mm, 5 µm.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol, ethanol). The exact ratio should be optimized for the specific analytes. A typical starting point is 90:10 (v/v) hexane:isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a wavelength where both the API and the impurity have adequate absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Method Validation:

    • The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[7][8][9][10][11]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption.[12][13][14]

Protocol: SFC Method for Diastereomeric Impurity Separation

  • Instrumentation:

    • SFC system equipped with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a PDA or mass spectrometer (MS) detector.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column suitable for SFC (e.g., polysaccharide-based).

    • Mobile Phase: Supercritical CO₂ as the main mobile phase with a polar co-solvent (modifier) such as methanol (B129727), ethanol, or isopropanol. A common starting gradient is 5% to 40% modifier over 10 minutes.

    • Flow Rate: 3.0 mL/min.

    • Column Temperature: 40 °C.

    • Back Pressure: 150 bar.

    • Detection: PDA detection over a relevant wavelength range or MS for enhanced sensitivity and specificity.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of solvents compatible with the mobile phase) to a concentration of about 1 mg/mL.

  • Method Validation:

    • Validate the method in accordance with ICH Q2(R1) to ensure its suitability for its intended purpose.[7][8][9][10][11]

Visualizing the Workflow and Decision-Making Process

To aid in understanding the logical flow of setting acceptance criteria, the following diagrams illustrate key processes.

Acceptance_Criteria_Workflow cluster_0 Phase 1: Impurity Identification & Characterization cluster_1 Phase 2: Risk Assessment & Strategy Selection cluster_2 Phase 3: Justification & Implementation Start Start: Diastereomeric Impurity Detected Identify Identify Structure (e.g., NMR, MS) Start->Identify Synthesize Synthesize & Purify Reference Standard Identify->Synthesize DevelopMethod Develop & Validate Analytical Method (HPLC/SFC) Synthesize->DevelopMethod AssessRisk Assess Pharmacological & Toxicological Risk DevelopMethod->AssessRisk SelectStrategy Select Acceptance Criteria Strategy AssessRisk->SelectStrategy ICH ICH Thresholds SelectStrategy->ICH Low Risk Safety Safety Studies SelectStrategy->Safety High/Unknown Risk Clinical Clinical Data SelectStrategy->Clinical Data Available PCS Patient-Centric SelectStrategy->PCS Holistic Approach Justify Prepare Justification Package for Regulatory Submission ICH->Justify Safety->Justify Clinical->Justify PCS->Justify Implement Implement in Routine QC Testing Justify->Implement

Caption: Workflow for establishing acceptance criteria for diastereomeric impurities.

Analytical_Method_Selection cluster_0 Decision Factors cluster_1 Technique Selection Analyte Analyte Properties (Polarity, MW) HPLC HPLC Analyte->HPLC SFC SFC Analyte->SFC Speed Required Speed of Analysis Speed->HPLC Slower Speed->SFC Faster Solvent Solvent Consumption & Cost Solvent->HPLC Higher Solvent->SFC Lower Sensitivity Required Sensitivity Sensitivity->HPLC Sensitivity->SFC

References

The Impact of Sofosbuvir Impurity G on Drug Product Specifications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sofosbuvir (B1194449) and its key impurity, Sofosbuvir impurity G, alongside alternative antiviral treatments for Hepatitis C. It aims to elucidate the potential impact of this specific impurity on drug product specifications by examining analytical detection methods, forced degradation studies, and the performance of alternative therapies. This document is intended to support research, development, and quality control activities within the pharmaceutical industry.

Understanding Sofosbuvir and Impurity G

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection.[1] It functions as a prodrug that, once metabolized in the liver, inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1][2]

This compound is identified as a diastereoisomer of Sofosbuvir.[3][4][5] Diastereomers are stereoisomers that are not mirror images of each other and can exhibit different physicochemical properties, including solubility, stability, and biological activity. The presence of such impurities can potentially impact the safety and efficacy of the final drug product.[2]

Forced Degradation and Impurity Profiling

Forced degradation studies are crucial for identifying potential degradation products and understanding the stability of a drug substance under various stress conditions.[6][7] These studies help in developing stability-indicating analytical methods and elucidating degradation pathways.

Sofosbuvir has been shown to degrade under acidic, basic, and oxidative conditions, while it remains stable under thermal and photolytic stress.[6][7]

Key Degradation Pathways:

  • Acidic Hydrolysis: Leads to the formation of specific degradation products.[6][7]

  • Alkaline Hydrolysis: Results in significant degradation.[6][7]

  • Oxidative Degradation: Can occur in the presence of oxidizing agents.[6][7]

The formation of impurities, including diastereomers like Impurity G, can be a consequence of the synthesis process or degradation. Controlling these impurities within acceptable limits is a critical aspect of ensuring drug quality and safety.[8]

Analytical Methodologies for Impurity Detection

The primary analytical technique for the detection and quantification of Sofosbuvir and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[9][10] These methods are validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are specific, accurate, precise, and robust.[9]

Experimental Protocol: Representative RP-HPLC Method for Sofosbuvir and Impurities

This protocol is a summary of typical methods found in the literature and should be adapted and validated for specific laboratory conditions.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Sofosbuvir and the detection of its impurities.

Materials and Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Sofosbuvir reference standard and impurity reference standards (including Impurity G, if available)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Acids/Bases for mobile phase pH adjustment (e.g., trifluoroacetic acid, phosphoric acid)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile and water with 0.1% trifluoroacetic acid).[9]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Detection Wavelength: 260 nm[9]

  • Injection Volume: 10-20 µL

Method Validation Parameters (as per ICH Q2(R1) guidelines):

  • Specificity: The ability to assess the analyte in the presence of impurities and degradation products. This is demonstrated by the separation of the main drug peak from any impurity peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Typically assessed over a range of concentrations.

  • Accuracy: The closeness of the test results to the true value. Determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Impact on Drug Product Specifications

The presence of impurities like this compound necessitates the establishment of strict acceptance criteria in the drug product specifications to ensure patient safety and therapeutic efficacy. These limits are typically guided by ICH Q3B(R2) guidelines, which outline the thresholds for reporting, identification, and qualification of impurities.

While specific pharmacopoeial limits for this compound are not publicly available in the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.) at the time of this guide, the general ICH thresholds would apply. The qualification of an impurity involves assessing its biological safety.

The potential impact of a diastereomeric impurity like Impurity G could include:

  • Reduced Efficacy: If the impurity has lower or no antiviral activity compared to the active pharmaceutical ingredient (API).

  • Altered Pharmacokinetics: Differences in absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Different Toxicity Profile: The impurity may have its own unique toxicological effects.

Comparison with Alternative Hepatitis C Therapies

Several highly effective direct-acting antiviral regimens are available for the treatment of chronic Hepatitis C, offering alternatives to Sofosbuvir monotherapy. These are often combination therapies that target different viral proteins.

Treatment RegimenActive IngredientsMechanism of ActionSustained Virologic Response (SVR12) RateCommon Adverse Events
Sofosbuvir-based SofosbuvirNS5B Polymerase InhibitorVaries with combinationFatigue, headache, nausea, insomnia[11]
Glecaprevir/Pibrentasvir Glecaprevir, PibrentasvirNS3/4A Protease Inhibitor, NS5A Inhibitor~99-100%[12]Headache, fatigue, nausea, skin itching[12]
Ledipasvir/Sofosbuvir Ledipasvir, SofosbuvirNS5A Inhibitor, NS5B Polymerase Inhibitor~96-98%[11]Fatigue, headache, asthenia[11]
Sofosbuvir/Velpatasvir Sofosbuvir, VelpatasvirNS5B Polymerase Inhibitor, NS5A Inhibitor~98-99%[13]Fatigue, headache, nausea[1]

SVR12 (Sustained Virologic Response 12 weeks after end of treatment) is a key indicator of treatment success (cure).

Visualizing Key Processes

To better understand the context of Sofosbuvir and its impurities, the following diagrams illustrate the drug's mechanism of action, the workflow for impurity analysis, and the logical relationship for setting impurity specifications.

Sofosbuvir_Mechanism_of_Action cluster_0 Hepatocyte (Liver Cell) cluster_1 HCV Replication Complex Sofosbuvir Sofosbuvir (Prodrug) Metabolism Metabolism Sofosbuvir->Metabolism Enzymatic conversion Active_Metabolite GS-461203 (Active Triphosphate) Metabolism->Active_Metabolite NS5B_Polymerase HCV NS5B RNA Polymerase Active_Metabolite->NS5B_Polymerase Incorporation into growing RNA chain Viral_RNA Viral RNA Replication Active_Metabolite->Viral_RNA NS5B_Polymerase->Viral_RNA Catalyzes

Caption: Sofosbuvir's mechanism of action.

Impurity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis & Reporting Drug_Product Drug Product Sample Dissolution Dissolution in appropriate solvent Drug_Product->Dissolution Filtration Filtration Dissolution->Filtration HPLC_Analysis RP-HPLC Analysis Filtration->HPLC_Analysis Method_Validation Validated Method (as per ICH Q2(R1)) HPLC_Analysis->Method_Validation based on Chromatogram Chromatogram Acquisition HPLC_Analysis->Chromatogram Peak_Integration Peak Integration & Quantification Chromatogram->Peak_Integration Impurity_Profile Impurity Profile Generation Peak_Integration->Impurity_Profile Specification_Comparison Specification Comparison Impurity_Profile->Specification_Comparison Compare against

Caption: Workflow for Sofosbuvir impurity analysis.

Impurity_Specification_Logic cluster_0 ICH Q3B(R2) Thresholds Impurity_Detected Impurity Detected (e.g., Impurity G) Reporting_Threshold Above Reporting Threshold? Impurity_Detected->Reporting_Threshold Identification_Threshold Above Identification Threshold? Reporting_Threshold->Identification_Threshold Yes Action_Report Report Impurity Reporting_Threshold->Action_Report Yes Set_Specification Set Specification Limit Reporting_Threshold->Set_Specification No Qualification_Threshold Above Qualification Threshold? Identification_Threshold->Qualification_Threshold Yes Action_Identify Identify Structure Identification_Threshold->Action_Identify Yes Action_Qualify Qualify for Safety Qualification_Threshold->Action_Qualify Yes Action_Report->Set_Specification Action_Identify->Set_Specification Action_Qualify->Set_Specification

Caption: Logic for setting impurity specifications.

Conclusion

The control of impurities, such as this compound, is a fundamental aspect of ensuring the quality, safety, and efficacy of Sofosbuvir drug products. While the direct clinical impact of Impurity G is not extensively documented in publicly available literature, its nature as a diastereomer warrants strict control within drug product specifications. The use of validated, stability-indicating analytical methods, such as RP-HPLC, is essential for the monitoring and control of this and other impurities. Furthermore, the availability of highly effective and safe alternative antiviral regimens provides a broader context for evaluating the therapeutic landscape for Hepatitis C. This guide serves as a resource for professionals in the pharmaceutical field to navigate the complexities of impurity control and to inform the development of robust and safe antiviral therapies.

References

Preparing for a Regulatory Submission: A Comparative Guide to Sofosbuvir Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous identification, quantification, and control of impurities are critical components of any new drug application. For a potent antiviral agent like Sofosbuvir (B1194449), a thorough understanding of its impurity profile is paramount to ensure patient safety and meet regulatory expectations. This guide provides a comparative overview of analytical methodologies for Sofosbuvir impurity profiling, supported by experimental data, to aid in the preparation of a robust regulatory submission.

Understanding the Impurity Landscape of Sofosbuvir

Impurities in a drug substance can originate from various sources, including the manufacturing process, degradation of the active pharmaceutical ingredient (API), and interaction with excipients or container closure systems. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), require a comprehensive impurity profile.

Forced degradation studies are a cornerstone of this process, helping to identify potential degradation products that may form under stress conditions such as acid, base, oxidation, heat, and light.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely employed techniques for the separation and quantification of Sofosbuvir and its impurities.[1][2] The choice between these methods often depends on the desired speed, resolution, and sensitivity.

Below is a comparative summary of typical chromatographic conditions used in the analysis of Sofosbuvir impurities.

ParameterMethod 1: RP-HPLCMethod 2: UPLC
Column Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μmWaters Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm
Mobile Phase 0.1% trifluoroacetic acid in water:acetonitrile (50:50 v/v)0.05% o-phosphoric acid in water:acetonitrile (gradient)
Flow Rate 1.0 mL/min0.2 mL/min
Detection UV at 260 nmUV at 261 nm
Retention Time (Sofosbuvir) ~3.7 min~1.1 min

Key Sofosbuvir Impurities and Degradation Products

Forced degradation studies have revealed several key impurities and degradation products of Sofosbuvir. A summary of these, identified under various stress conditions, is presented below.

Impurity/Degradation ProductStress Condition
GS-331007 (Metabolite)In vivo metabolism
Sofosbuvir Diastereomer (R-isomer)Process-related
Acid Degradation Product (m/z 417.08)Acidic Hydrolysis
Base Degradation Product A (m/z 453.13)Basic Hydrolysis
Base Degradation Product B (m/z 411.08)Basic Hydrolysis
Oxidative Degradation Product (m/z 527.15)Oxidation

Experimental Protocols

Forced Degradation Studies

Objective: To identify potential degradation products of Sofosbuvir under various stress conditions.

Methodology:

  • Acid Hydrolysis: Reflux 200 mg of Sofosbuvir in 5 mL of 1N HCl at 80°C for 10 hours.[3] Neutralize the solution with a suitable base before analysis.

  • Base Hydrolysis: Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5N NaOH and keep at 60°C for 24 hours.[3] Neutralize the solution with a suitable acid before analysis.

  • Oxidative Degradation: Dissolve 200 mg of Sofosbuvir in 5 mL of 30% H₂O₂ and keep at 80°C for 48 hours.[3]

  • Thermal Degradation: Expose solid Sofosbuvir to a temperature of 50°C for 21 days.[4]

  • Photolytic Degradation: Expose a solution of Sofosbuvir (1000 µg/mL in methanol) to direct sunlight for 21 days.[4]

Sample Preparation for HPLC/UPLC Analysis

Objective: To prepare a sample solution of Sofosbuvir for impurity analysis.

Methodology:

  • Accurately weigh and transfer 100 mg of Sofosbuvir into a 100 mL volumetric flask.

  • Add 50 mL of methanol (B129727) and sonicate for 20 minutes to dissolve.

  • Dilute to the mark with methanol to obtain a stock solution of 1000 µg/mL.

  • For analysis, further dilute an aliquot of the stock solution with the mobile phase to a final concentration of 50 µg/mL.[4]

Visualizing the Regulatory Submission Workflow

A clear and logical workflow is essential for a successful regulatory submission. The following diagram, generated using Graphviz (DOT language), outlines the key stages in preparing and submitting Sofosbuvir impurity data.

Regulatory_Submission_Workflow cluster_0 Phase 1: Impurity Identification & Characterization cluster_1 Phase 2: Analytical Method Development & Validation cluster_2 Phase 3: Data Analysis & Reporting cluster_3 Phase 4: Regulatory Submission A Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) B Identify Potential Degradation Products A->B C Characterize Impurities (MS, NMR) B->C D Synthesize Reference Standards C->D E Develop Stability-Indicating Analytical Method (HPLC/UPLC) D->E F Method Validation (as per ICH Q2(R1)) - Specificity - Linearity - Accuracy - Precision - LOD/LOQ E->F G Analyze Batches of Drug Substance & Product F->G H Quantify Impurities G->H I Compare Impurity Profiles to Safety & Clinical Batches H->I J Prepare Impurity Data Tables I->J K Compile Dossier (e.g., CTD Module 3) J->K L Include: - Impurity Summary - Analytical Procedures - Validation Reports - Batch Analysis Data K->L M Justification of Impurity Limits L->M N Submit to Regulatory Authority M->N

Caption: Workflow for Sofosbuvir Impurity Data in a Regulatory Submission.

Signaling Pathway for Sofosbuvir Metabolism

To provide a complete picture, it is also important to understand the metabolic fate of Sofosbuvir, as metabolites can be considered impurities in certain contexts. The following diagram illustrates the metabolic activation pathway of Sofosbuvir.

Sofosbuvir_Metabolism Sofosbuvir Sofosbuvir (Pro-drug) Metabolite_X Metabolite X (Intermediate) Sofosbuvir->Metabolite_X Hydrolysis (Carboxylesterase 1, Cathepsin A) GS_331007_MP GS-331007-MP (Monophosphate) Metabolite_X->GS_331007_MP Phosphoramidate Cleavage (HINT1) GS_331007_DP GS-331007-DP (Diphosphate) GS_331007_MP->GS_331007_DP Phosphorylation (UMP-CMPK) GS_331007 GS-331007 (Inactive Metabolite) GS_331007_MP->GS_331007 Dephosphorylation GS_461203 GS-461203 (Active Triphosphate) GS_331007_DP->GS_461203 Phosphorylation (NDPK)

Caption: Metabolic Activation Pathway of Sofosbuvir.

By following a systematic approach to impurity identification, employing validated analytical methods, and presenting the data clearly and concisely, researchers and drug developers can confidently prepare a comprehensive and robust regulatory submission for Sofosbuvir.

References

Safety Operating Guide

Navigating the Disposal of Sofosbuvir Impurity G: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper disposal of chemical impurities is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe and compliant disposal of Sofosbuvir impurity G, a diastereoisomer of the potent antiviral agent Sofosbuvir. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of our environment, reinforcing the trust placed in the scientific community.

Understanding the Regulatory Landscape

The disposal of pharmaceutical waste, including impurities from drug synthesis and analysis, is governed by stringent regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3][4] The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the guidelines for the management of hazardous waste.[1][2][4] Pharmaceutical waste is deemed hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[1][4]

It is imperative for research institutions to develop a comprehensive waste management plan that includes procedures for waste segregation, storage, transportation, and disposal.[1] All personnel handling such materials must receive adequate training on these procedures and the associated hazards.[1][3]

Characterization of this compound

PropertyData
Chemical Name isopropyl ((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl)oxy)(phenoxy)phosphoryl)-L-alaninate
Molecular Formula C22H29FN3O9P[6][7]
Molecular Weight 529.458 g·mol−1[8]
Physical Form Solid
Storage Temperature Room temperature; 4°C for long-term storage[5]

Procedural Steps for Proper Disposal

The following step-by-step process outlines the recommended procedure for the disposal of this compound. This workflow is designed to ensure that all safety and regulatory requirements are met.

Step 1: Waste Characterization

The first and most critical step is to determine if this compound is classified as hazardous waste. This determination should be made by a qualified environmental health and safety (EHS) professional. The assessment will be based on the RCRA characteristics of ignitability, corrosivity, reactivity, and toxicity. Given its nature as a pharmaceutical impurity, it is prudent to handle it as potentially hazardous until a formal determination is made.

Step 2: Segregation and Labeling

Once characterized, the waste must be segregated from other laboratory waste streams.[1]

  • Hazardous Waste: If deemed hazardous, it must be collected in a designated, leak-proof container that is clearly labeled as "Hazardous Waste" and includes the chemical name ("this compound") and the specific hazard characteristics (e.g., "Toxic").[9]

  • Non-Hazardous Waste: If determined to be non-hazardous, it should still be managed as a chemical waste and not disposed of in regular trash or down the drain.[10][11] The container should be clearly labeled with the chemical name.

Step 3: Secure Storage

Store the waste container in a secure, designated area away from incompatible materials.[1] The storage area should be well-ventilated and have secondary containment to prevent spills.

Step 4: Arrange for Professional Disposal

The disposal of chemical waste must be handled by a licensed and certified hazardous waste contractor.[1][9] Your institution's EHS department will have established procedures for scheduling a pickup.

Step 5: Documentation

Maintain meticulous records of the waste characterization, collection dates, and disposal manifests.[1] This documentation is crucial for regulatory compliance.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Start: this compound Waste Generated B Consult Environmental Health & Safety (EHS) for Waste Characterization A->B C Is the waste hazardous under RCRA criteria? B->C D Segregate and collect in a labeled 'Hazardous Waste' container C->D Yes E Segregate and collect in a labeled 'Non-Hazardous Chemical Waste' container C->E No F Store securely in a designated satellite accumulation area D->F E->F G Arrange for pickup by a licensed hazardous waste vendor via EHS F->G H Maintain all disposal records and manifests G->H I End: Compliant Disposal H->I

Caption: Logical workflow for the compliant disposal of this compound.

Key Experimental Protocols

While specific experimental protocols for the disposal of this compound are not published, the principles of safe handling of potent compounds should be applied. When preparing this impurity for disposal (e.g., packaging and labeling), the following personal protective equipment (PPE) should be used:

  • Gloves: Chemical-resistant gloves (nitrile or neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat should be worn and properly fastened.

  • Respiratory Protection: If there is a risk of aerosolization of the solid material, a properly fitted respirator may be necessary. Consult with your EHS department for specific guidance.

By following these procedures, researchers can ensure the safe and responsible management of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Sofosbuvir Impurity G

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory professionals engaged in research and development involving Sofosbuvir impurity G. Adherence to these protocols is essential for ensuring personnel safety and regulatory compliance.

Essential Safety and Handling Data

To facilitate a rapid understanding of the key safety parameters, the following table summarizes essential information for Sofosbuvir, which should be considered as a proxy for this compound in the absence of specific data.

ParameterValueSource
Chemical Name isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoatePubChem
Molecular Formula C22H29FN3O9PPubChem
Molecular Weight 529.45 g/mol PubChem
Physical Form SolidMedChemExpress
Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effectsDC Chemicals (for Sofosbuvir impurity D)
Occupational Exposure Limit (OEL) No established OEL. Handle as a potent compound with a precautionary OEL in the range of 1-10 µg/m³.Medchemexpress, Fisher Scientific
Storage Store at -20°C for up to 1 year or at -80°C for up to 2 years in a tightly sealed container in a cool, well-ventilated area.MedChemExpress

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the mandatory steps for safely handling this compound in a laboratory setting.

1. Risk Assessment and Preparation:

  • Conduct a thorough risk assessment for the planned experiment, considering the quantity of impurity to be handled and the procedures involved.

  • Ensure all personnel are trained on the potential hazards and the procedures outlined in this document.

  • Verify that all necessary engineering controls and personal protective equipment (PPE) are available and in good working order.

  • Prepare a dedicated and clearly demarcated handling area, preferably within a certified chemical fume hood.

2. Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of nitrile gloves (double-gloving) at all times. Change gloves immediately if contaminated.

  • Eye Protection: Use chemical safety goggles with side shields.

  • Lab Coat: A dedicated, clean, long-sleeved lab coat is required.

  • Respiratory Protection: When handling the solid compound or preparing solutions, a NIOSH-approved N95 or higher-rated respirator is mandatory to prevent inhalation.

3. Handling Procedures:

  • Weighing: Conduct all weighing of the solid impurity within a chemical fume hood or a glove box. Use a dedicated, labeled weighing vessel.

  • Solution Preparation: Prepare solutions within the chemical fume hood. Add the solvent to the solid slowly to avoid aerosol generation.

  • General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.

4. Spill Management:

  • In case of a small spill, decontaminate the area using a suitable absorbent material.

  • For larger spills, evacuate the area and follow the laboratory's emergency spill response procedure.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan: Managing this compound Waste

All waste containing this compound must be treated as hazardous pharmaceutical waste and disposed of in accordance with local, state, and federal regulations.

1. Waste Segregation:

  • Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, and paper towels, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps: Any contaminated sharps must be disposed of in a designated sharps container for hazardous waste.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Aquatic Hazard").

3. Storage and Pickup:

  • Store hazardous waste containers in a designated, secure area away from incompatible materials.

  • Arrange for waste pickup through your institution's EHS department. Do not dispose of any this compound waste down the drain or in the regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment 1. Risk Assessment ppe_donning 2. Don PPE risk_assessment->ppe_donning setup_workspace 3. Prepare Fume Hood ppe_donning->setup_workspace weighing 4. Weigh Compound setup_workspace->weighing solution_prep 5. Prepare Solution weighing->solution_prep experiment 6. Conduct Experiment solution_prep->experiment decontamination 7. Decontaminate Workspace experiment->decontamination waste_segregation 8. Segregate Waste decontamination->waste_segregation ppe_doffing 9. Doff PPE waste_segregation->ppe_doffing waste_disposal 10. Arrange Waste Pickup ppe_doffing->waste_disposal

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sofosbuvir impurity G
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Sofosbuvir impurity G

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.